Product packaging for 3-(3-Methylphenyl)propionic acid(Cat. No.:CAS No. 3751-48-2)

3-(3-Methylphenyl)propionic acid

Cat. No.: B042953
CAS No.: 3751-48-2
M. Wt: 164.2 g/mol
InChI Key: VWXVTHDQAOAENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Methylphenyl)propionic acid is a valuable aromatic carboxylic acid derivative that serves as a versatile building block and key synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring a phenyl ring meta-substituted with a methyl group and a three-carbon carboxylic acid side chain, makes it a privileged scaffold for the synthesis of more complex molecules. Researchers utilize this compound extensively in the development of novel pharmaceutical candidates, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules that target enzymes like cyclooxygenase (COX). The propionic acid moiety acts as a key pharmacophore, often responsible for critical binding interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B042953 3-(3-Methylphenyl)propionic acid CAS No. 3751-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXVTHDQAOAENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190956
Record name 3-(3-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3751-48-2
Record name 3-(3-Methylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003751482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Methylphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(3-Methylphenyl)propionic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 3-(3-Methylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-m-tolylpropanoic acid, is a carboxylic acid that serves as a valuable intermediate in the synthesis of various organic compounds.[1] Its structural features, comprising a substituted aromatic ring and a propionic acid moiety, make it a key building block in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its chemical properties, structure, and its role as a precursor in the synthesis of targeted therapeutic agents.

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with a methyl group at the meta-position and a propionic acid group.

Molecular Formula: C₁₀H₁₂O₂[1]

SMILES: CC1=CC(=CC=C1)CCC(=O)O[2]

InChI Key: VWXVTHDQAOAENP-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 164.20 g/mol [2]
Melting Point 39-44 °C[1][2][3]
Boiling Point 290 °C[1][4]
Density 1.097 g/cm³[1][4]
pKa 4.677 (at 25 °C)[1][4]
Solubility Soluble in Acetone, DMSO, Methanol[1][4]
Flash Point >230 °F (>110 °C)[1][4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), the methyl protons (a singlet), and the two methylene groups of the propionic acid chain (triplets). The acidic proton of the carboxyl group would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons (including the substituted carbons), the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and bands corresponding to C-H stretches and C=C stretches of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).

Synthesis and Experimental Protocols

This compound can be synthesized through the oxidation of 3-(3-methylphenyl)propionaldehyde. A general experimental protocol is provided below.

Oxidation of 3-(3-Methylphenyl)propionaldehyde to 3-(3-Methylphenyl)propanoic Acid

Materials:

  • 3-(3-Methylphenyl)propionaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(3-methylphenyl)propionaldehyde in a suitable solvent.

  • Prepare a solution of potassium permanganate in water.

  • Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution dropwise with vigorous stirring.

  • After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Below is a diagram illustrating the general workflow for this synthesis.

G start Start: Dissolve 3-(3-methylphenyl)propionaldehyde add_kmno4 Add KMnO4 solution dropwise (in ice bath with stirring) start->add_kmno4 react Stir at room temperature (Monitor by TLC) add_kmno4->react quench Quench with NaHSO3 solution react->quench acidify Acidify with HCl (pH ~2) quench->acidify extract Extract with organic solvent acidify->extract wash_dry Wash with brine and dry (anhydrous MgSO4/Na2SO4) extract->wash_dry concentrate Filter and concentrate (under reduced pressure) wash_dry->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify end End: Pure this compound purify->end

Synthetic Workflow for this compound

Role in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly as a precursor to selective inhibitors of chemokine and peptide receptors.[5] These receptors are involved in various physiological and pathological processes, making them attractive targets for drug development.

CCR1-Selective Inhibitors

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a role in inflammatory responses by mediating the migration of immune cells.[6][7] Inhibitors of CCR1 are being investigated for the treatment of inflammatory and autoimmune diseases.[5] The general signaling pathway initiated by CCR1 activation is depicted below.

G ligand Chemokine Ligand (e.g., CCL3, CCL5) ccr1 CCR1 Receptor ligand->ccr1 g_protein G-protein Activation ccr1->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release pkc Protein Kinase C (PKC) Activation ip3_dag->pkc cellular_response Cellular Response (e.g., Chemotaxis, Inflammation) ca_release->cellular_response pkc->cellular_response

Simplified CCR1 Signaling Pathway

VIPR1 Antagonists

Vasoactive intestinal peptide receptor 1 (VIPR1) is another G protein-coupled receptor that, when activated by vasoactive intestinal peptide (VIP), leads to a variety of physiological effects, including smooth muscle relaxation and immune modulation.[1][8] Antagonists of VIPR1 have potential therapeutic applications in conditions such as asthma and COPD.[5] A simplified representation of the VIPR1 signaling cascade is shown below.

G vip Vasoactive Intestinal Peptide (VIP) vipr1 VIPR1 Receptor vip->vipr1 g_protein Gs Protein Activation vipr1->g_protein ac Adenylyl Cyclase (AC) Activation g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response

Simplified VIPR1 Signaling Pathway

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an essential precursor for the development of targeted therapeutics. This guide provides foundational knowledge for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-(3-Methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methylphenyl)propionic acid, also known as 3-(m-tolyl)propionic acid, is a valuable building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction schemes to aid researchers in their synthetic endeavors. The described routes include the oxidation of 3-(3-methylphenyl)propionaldehyde, the malonic ester synthesis, and the hydrogenation of 3-(3-methylphenyl)cinnamic acid.

Introduction

This compound is a carboxylic acid derivative of toluene with a three-carbon side chain. Its structural motif is found in various compounds of medicinal and materials science interest. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide details three robust and commonly employed methods for its preparation, providing the necessary information for laboratory-scale synthesis and potential scale-up.

Synthesis Pathway 1: Oxidation of 3-(3-Methylphenyl)propionaldehyde

This pathway involves a two-step process: the synthesis of 3-(3-methylphenyl)propionaldehyde from 3-(3-methylphenyl)propan-1-ol, followed by its oxidation to the desired carboxylic acid.

Step 1: Synthesis of 3-(3-Methylphenyl)propionaldehyde

The selective oxidation of the primary alcohol, 3-(3-methylphenyl)propan-1-ol, to the corresponding aldehyde can be efficiently achieved using pyridinium chlorochromate (PCC).

Experimental Protocol:

  • Reaction Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add pyridinium chlorochromate (1.5 equivalents) and a layer of Celite® or silica gel of equal weight. Add anhydrous dichloromethane to create a slurry.

  • Addition: Prepare a solution of 3-(3-methylphenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel. Add the alcohol solution dropwise to the stirred PCC slurry at room temperature over 15-20 minutes.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel or Celite® to remove chromium residues. Wash the filter cake with additional diethyl ether. Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]

ParameterValue
Starting Material 3-(3-methylphenyl)propan-1-ol
Reagent Pyridinium chlorochromate (PCC)
Typical Yield 80-90%
Purity >97%
Step 2: Oxidation of 3-(3-Methylphenyl)propionaldehyde to this compound

Several methods are available for the oxidation of the aldehyde to the carboxylic acid. A comparison of three common methods is presented below.

Oxidation MethodReagentsTypical Yield (%)Typical Reaction Time (h)Purity (%)Key AdvantagesKey Disadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone85-951-3>95High yield, fast reactionUse of carcinogenic Cr(VI), strongly acidic
Permanganate Oxidation KMnO₄, NaOH, H₂O75-852-6>90Inexpensive, strong oxidantPotential for over-oxidation, MnO₂ waste
Air Oxidation Air (O₂), Catalyst (optional)80-90Variable>90"Green" and cost-effectiveMay require a catalyst and specific conditions

Experimental Protocols:

Method 1: Jones Oxidation

  • Reaction Setup: Dissolve 3-(3-methylphenyl)propionaldehyde (1.0 eq) in acetone in a round-bottom flask with a magnetic stirrer and a dropping funnel, and cool in an ice bath.

  • Reagent Addition: Add Jones reagent (chromium trioxide in sulfuric acid) dropwise to the aldehyde solution.

  • Reaction: Stir the mixture at 0°C to room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with isopropyl alcohol. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous layer to pH ~2 with 2M HCl and extract with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

Method 2: Permanganate Oxidation

  • Reaction Setup: Prepare a solution of sodium hydroxide (2-3 eq) in water in a round-bottom flask and add 3-(3-methylphenyl)propionaldehyde (1.0 eq). Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add a solution of potassium permanganate (1.5-2.0 eq) in water dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed until completion.

  • Work-up: Filter the mixture to remove manganese dioxide. Cool the filtrate and acidify to pH ~1-2 with concentrated hydrochloric acid. Extract the solution with an organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

Method 3: Air Oxidation

  • Reaction Setup: Place 3-(3-methylphenyl)propionaldehyde in a reaction vessel with a reflux condenser, a gas inlet tube, and a magnetic stirrer. An optional catalyst (e.g., cobalt or manganese salt) can be added.

  • Reaction: Heat the mixture while bubbling air or oxygen through it.

  • Work-up: After completion, cool the mixture. Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution. Separate the aqueous layer, acidify to pH ~2 with 2M HCl, and extract with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

Oxidation_Pathway 3-(3-methylphenyl)propan-1-ol 3-(3-methylphenyl)propan-1-ol 3-(3-methylphenyl)propionaldehyde 3-(3-methylphenyl)propionaldehyde 3-(3-methylphenyl)propan-1-ol->3-(3-methylphenyl)propionaldehyde PCC, CH2Cl2 This compound This compound 3-(3-methylphenyl)propionaldehyde->this compound Oxidizing Agent (e.g., Jones Reagent, KMnO4)

Diagram 1: Oxidation pathway to this compound.

Synthesis Pathway 2: Malonic Ester Synthesis

This classic method involves the alkylation of diethyl malonate with 3-methylbenzyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Step 1: Alkylation

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

    • Reagent Addition: Add diethyl malonate (1.0 equivalent) to the sodium ethoxide solution. Then, add 3-methylbenzyl chloride (1.0 equivalent) dropwise.

    • Reaction: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Step 2: Hydrolysis and Decarboxylation

    • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the esters.

    • Acidification and Decarboxylation: After cooling, acidify the mixture with a strong acid (e.g., HCl). Heat the acidified solution to induce decarboxylation, which will result in the formation of this compound.

    • Work-up and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or distillation.[3]

ParameterValue
Starting Materials Diethyl malonate, 3-methylbenzyl chloride
Key Intermediates Diethyl (3-methylbenzyl)malonate
Typical Overall Yield Moderate to good

digraph "Malonic_Ester_Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [color="#34A853", penwidth=2];

"Diethyl malonate" -> "Diethyl (3-methylbenzyl)malonate" [label="1. NaOEt, EtOH\n2. 3-Methylbenzyl chloride"]; "Diethyl (3-methylbenzyl)malonate" -> "this compound" [label="1. NaOH, H2O, Δ\n2. H3O+, Δ"]; }

Diagram 2: Malonic ester synthesis pathway.

Synthesis Pathway 3: Hydrogenation of 3-(3-Methylphenyl)cinnamic Acid

This route involves the preparation of 3-(3-methylphenyl)cinnamic acid followed by its catalytic hydrogenation.

Step 1: Synthesis of 3-(3-Methylphenyl)cinnamic Acid via Perkin Reaction

The Perkin reaction is a condensation reaction between an aromatic aldehyde, an acid anhydride, and the sodium salt of the acid to form an α,β-unsaturated carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1.0 equivalent).

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.

  • Work-up: Allow the mixture to cool slightly and pour it into cold water while stirring to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from an ethanol/water mixture.[4]

ParameterValue
Starting Materials 3-Methylbenzaldehyde, Acetic anhydride, Sodium acetate
Typical Yield Good
Step 2: Catalytic Hydrogenation of 3-(3-Methylphenyl)cinnamic Acid

The double bond of the cinnamic acid derivative is selectively reduced using catalytic hydrogenation.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-(3-methylphenyl)cinnamic acid in a suitable solvent such as ethanol.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Place the vessel in a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (typically at a pressure of 1-5 atm).

  • Reaction: Stir the mixture at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC or GC.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.[5]

ParameterValue
Starting Material 3-(3-Methylphenyl)cinnamic acid
Catalyst Palladium on carbon (Pd/C)
Typical Yield High (>95%)
Selectivity High for C=C bond reduction

digraph "Hydrogenation_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [color="#EA4335", penwidth=2];

"3-Methylbenzaldehyde" -> "3-(3-Methylphenyl)cinnamic acid" [label="Acetic anhydride,\nSodium acetate, Δ"]; "3-(3-Methylphenyl)cinnamic acid" -> "this compound" [label="H2, Pd/C, Ethanol"]; }

Diagram 3: Cinnamic acid hydrogenation pathway.

Conclusion

This guide has outlined three effective and well-established synthetic routes to this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The oxidation of 3-(3-methylphenyl)propionaldehyde offers multiple oxidant choices with good to excellent yields. The malonic ester synthesis is a classic and reliable method for carbon chain extension. Finally, the hydrogenation of 3-(3-methylphenyl)cinnamic acid provides a high-yielding and clean conversion. The detailed protocols and comparative data presented herein should serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

A Technical Guide to the Physical Characteristics of 3-m-Tolylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 3-m-Tolylpropanoic acid, with a particular focus on its melting point. The information is presented in a structured format to facilitate its use in research and development settings.

Core Physical Properties

3-m-Tolylpropanoic acid, also known as 3-(3-Methylphenyl)propanoic acid, is a solid organic compound. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Appearance White crystalline powder or fused solid, Off-White to Pale Yellow Solid[1]
Melting Point 37.5-46.5 °C, 39-42 °C (lit.), 42-44 °C[1][2][3]

Melting Point Determination: Experimental Protocol

The melting point of a solid organic compound is a critical physical property for identification and purity assessment. The following is a detailed methodology for its determination using the capillary tube method.

Apparatus:

  • Melting point apparatus or Thiele tube setup

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the 3-m-Tolylpropanoic acid sample is finely ground into a powder using a mortar and pestle.[4]

  • Capillary Tube Packing: The open end of a glass capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-3 mm.[4][5]

  • Apparatus Setup:

    • Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the melting point apparatus, and the thermometer is placed in its designated port.[6]

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil of the Thiele tube.[5]

  • Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower heating rate of approximately 1-2 °C per minute near the melting range to ensure accuracy.[4][6]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4][7]

  • Purity Assessment: A sharp melting point range of 0.5-1.0°C is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting point of an organic solid.

MeltingPointDetermination A Sample Preparation (Grind to fine powder) B Capillary Tube Packing (1-3 mm sample height) A->B C Apparatus Setup (Melting point apparatus or Thiele tube) B->C D Controlled Heating (Initial rapid heating, then 1-2 °C/min) C->D E Observation (Note start and end of melting) D->E F Data Recording (Record melting point range) E->F

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Solubility of Acetobromo-α-D-glucose (CAS 3751-48-2) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, also known as Acetobromo-α-D-glucose (CAS 3751-48-2). This compound is a key intermediate in the synthesis of β-glucosides and other glycosylated molecules, making its solubility characteristics in various organic solvents a critical parameter for reaction design, purification, and formulation in numerous research and development applications.[1][2][3][4]

Quantitative Solubility Data

Precise quantitative solubility data for Acetobromo-α-D-glucose is crucial for designing controlled chemical reactions and purification processes. The following table summarizes the available quantitative solubility information in selected organic solvents.

SolventCAS NumberMolecular FormulaSolubilityTemperature (°C)Citation
Chloroform67-66-3CHCl₃10 mg/mLNot Specified
Absolute Ethanol64-17-5C₂H₅OH1 g / 20 mL (50 mg/mL)Not Specified
Ethyl Acetate141-78-6C₄H₈O₂50 mg/mLNot Specified[5]
Chloroform67-66-3CHCl₃5 mg/mLNot Specified[6]
Mixture of Chloroform and MethanolN/AN/A10 mg/mLNot Specified[7]

Note: In cases of conflicting data, both values are presented. Variations may arise from differences in experimental conditions and purity of the compound.

Qualitative Solubility Data

Qualitative solubility provides a general understanding of the compound's behavior in various solvents, which is useful for initial solvent screening. Acetobromo-α-D-glucose is generally soluble in a range of polar aprotic and protic organic solvents.

SolventCAS NumberMolecular FormulaSolubilityCitation
Acetone67-64-1C₃H₆OSoluble[1][8][9]
Benzene71-43-2C₆H₆Freely Soluble[8]
Chloroform67-66-3CHCl₃Soluble[1][8][9][10]
Dichloromethane (DCM)75-09-2CH₂Cl₂Soluble[1][9]
Diethyl Ether60-29-7C₄H₁₀OFreely Soluble[8]
Ethanol64-17-5C₂H₅OHSoluble[1][9]
Ethyl Acetate141-78-6C₄H₈O₂Freely Soluble[8]
Methanol67-56-1CH₃OHMore soluble than in ethanol[8]
Tetrahydrofuran (THF)109-99-9C₄H₈OSoluble[1][9]
Petroleum Ether8032-32-4N/ASlightly Soluble[8]
Water7732-18-5H₂ODecomposes/Reacts[8][9][11]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like Acetobromo-α-D-glucose. This protocol is based on standard laboratory practices for solubility assessment.[12][13][14]

Objective: To determine the qualitative and quantitative solubility of a solid organic compound in a specific organic solvent at a given temperature.

Materials:

  • Acetobromo-α-D-glucose (or the solid compound of interest)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution (Isothermal Saturation Method):

    • Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and agitate (using a vortex mixer or magnetic stirrer) for a sufficient period to allow the solution to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both the solute and the solvents being used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification & Analysis start Start add_excess Add excess solid to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant to remove undissolved solid settle->filter dilute Dilute the saturated solution filter->dilute analyze Analyze concentration using a calibrated method (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of a solid organic compound.

Disclaimer: The information provided in this document is for research and informational purposes only. It is essential to consult original research articles and safety data sheets before conducting any experiments.

References

The Pivotal Role of 3-(3-Methylphenyl)propionic Acid in the Development of Novel Therapeutics: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-(3-Methylphenyl)propionic acid, a seemingly unassuming organic compound, is emerging as a critical building block in the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth analysis of its potential therapeutic applications, not as a direct pharmacological agent, but as a key intermediate in the development of selective C-C chemokine receptor type 1 (CCR1) inhibitors and vasoactive intestinal peptide receptor 1 (VIPR1) antagonists. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the strategic use of chemical intermediates in modern medicinal chemistry.

Introduction: The Unseen Potential of a Versatile Intermediate

This compound (CAS 3751-48-2), also known as 3-m-tolylpropanoic acid, is a carboxylic acid derivative of toluene.[1] While possessing no inherent therapeutic activity itself, its structural features make it an ideal starting material for the synthesis of more complex molecules with high biological activity.[2] Its utility lies in providing a foundational phenylpropionic acid scaffold that can be elaborated through various chemical transformations to produce potent and selective ligands for important drug targets. The primary therapeutic areas where this intermediate is making a significant impact are in the development of treatments for inflammatory and autoimmune diseases, as well as certain respiratory conditions and cancers.[2]

Indirect Therapeutic Applications: A Gateway to High-Value Targets

The therapeutic potential of this compound is realized through its incorporation into molecules that target specific biological pathways involved in disease. Two such targets of significant interest are CCR1 and VIPR1.

CCR1-Selective Inhibitors for Inflammatory and Autoimmune Diseases

The C-C chemokine receptor type 1 (CCR1) is a key mediator of inflammatory responses. It is primarily expressed on the surface of various immune cells, including monocytes, macrophages, and T-cells. The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a signaling cascade that leads to the recruitment of these cells to sites of inflammation. Dysregulation of this process is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Selective inhibitors of CCR1 are therefore highly sought after as potential therapeutic agents to dampen excessive inflammation. This compound serves as a crucial starting material in the synthesis of piperidine-based antagonists that selectively target the CCR1 receptor.[1][3] The propionic acid moiety provides a key structural element for building the pharmacophore required for potent and selective inhibition of CCR1.

Signaling Pathway of CCR1 in Inflammation

CCR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine (CCL3/CCL5) Chemokine (CCL3/CCL5) CCR1 CCR1 Chemokine (CCL3/CCL5)->CCR1 Binds G_protein G-protein (Gi) CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) Ca_release->Inflammatory_Response Contributes to MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates MAPK_Pathway->Inflammatory_Response Leads to

CCR1 Signaling Cascade in Inflammatory Cell Recruitment.
VIPR1 Receptor Antagonists for Respiratory Diseases and Cancer

The Vasoactive Intestinal Peptide Receptor 1 (VIPR1), also known as VPAC1, is a G protein-coupled receptor that is widely distributed throughout the body, including in the lungs, intestines, and various immune cells. Its endogenous ligand, vasoactive intestinal peptide (VIP), plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, vasodilation, and modulation of the immune system.

In the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), VIPR1 signaling is involved in bronchodilation and anti-inflammatory responses. However, in certain cancers, overexpression of VIPR1 has been linked to tumor growth and proliferation. Therefore, small molecule antagonists of VIPR1 are being investigated as potential therapeutics for both respiratory disorders and oncology.[2] this compound is utilized as a key starting material for the synthesis of these small molecule VIPR1 antagonists.[1][3]

Signaling Pathway of VIPR1 Activation

VIPR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VIPR1 VIPR1 VIP->VIPR1 Binds G_protein_s G-protein (Gs) VIPR1->G_protein_s Activates AC Adenylate Cyclase G_protein_s->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Physiological_Response Phosphorylates targets leading to Synthetic_Workflow Start 3-(3-Methylphenyl)propionic Acid Activation Carboxylic Acid Activation (e.g., acyl chloride formation) Start->Activation Coupling Amide Coupling or Other C-C/C-N Bond Forming Reactions Activation->Coupling Intermediate Key Intermediate Coupling->Intermediate Cyclization Ring Formation/ Cyclization (for piperidine derivatives) Intermediate->Cyclization e.g., for CCR1i Modification Further Functional Group Modification Intermediate->Modification e.g., for VIPR1a Cyclization->Modification Final_Product Final CCR1 Inhibitor or VIPR1 Antagonist Modification->Final_Product

References

The Strategic Role of 3-(3-Methylphenyl)propionic Acid in Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methylphenyl)propionic acid, a readily available arylacetic acid derivative, has emerged as a critical precursor in the synthesis of a variety of pharmaceutical agents. Its structural motif is integral to the development of potent and selective antagonists for key G-protein coupled receptors (GPCRs), including the C-C chemokine receptor type 1 (CCR1) and the vasoactive intestinal peptide receptor 1 (VIPR1). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in the development of targeted therapeutics for inflammatory diseases, autoimmune disorders, and certain cancers. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways are presented to facilitate further research and development in this area.

Introduction

This compound, also known as 3-m-tolylpropionic acid, is a carboxylic acid featuring a phenyl ring substituted with a methyl group at the meta position.[1] This seemingly simple molecule provides a versatile scaffold for medicinal chemists to design and synthesize complex molecular architectures with high affinity and selectivity for specific biological targets. Its utility is particularly pronounced in the synthesis of antagonists for CCR1 and VIPR1, receptors implicated in a range of pathological conditions.

CCR1 is a chemokine receptor that plays a pivotal role in the recruitment of immune cells to sites of inflammation, making it an attractive target for the treatment of autoimmune diseases and inflammatory conditions.[2][3][4] VIPR1, a receptor for the vasoactive intestinal peptide, is involved in various physiological processes, and its modulation has shown potential in the treatment of respiratory diseases and certain types of cancer. The incorporation of the 3-methylphenylpropionyl moiety into small molecule ligands has been shown to be a successful strategy for achieving potent antagonism at these receptors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective utilization in multi-step organic synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 3751-48-2[1]
Appearance White solid[1]
Melting Point 39-42 °C[1]
Boiling Point 290 °C[1]
Solubility Soluble in acetone, DMSO, methanol.[1]

Synthesis of Pharmaceutical Intermediates from this compound

The primary application of this compound in pharmaceutical synthesis is its use as a building block for creating more complex molecules. This typically involves the activation of its carboxylic acid group to form an amide or ester linkage with another molecular fragment.

General Workflow for Pharmaceutical Synthesis

The general workflow for the synthesis of pharmaceutical candidates from this compound involves a series of well-established organic transformations. A key step is the coupling of the acid with a suitable amine or alcohol, often a heterocyclic core, which is a common feature in many small molecule drugs.

G A This compound B Activation of Carboxylic Acid (e.g., conversion to acyl chloride or in-situ activation) A->B D Amide or Ester Bond Formation (Coupling Reaction) B->D C Amine or Alcohol Moiety (e.g., Piperidine or other heterocyclic core) C->D E Crude Pharmaceutical Intermediate D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Pure Pharmaceutical Intermediate F->G H Further Synthetic Modifications (Optional) G->H I Final Pharmaceutical Candidate G->I H->I

A generalized workflow for the synthesis of pharmaceutical candidates.
Synthesis of a CCR1 Antagonist Intermediate

While specific proprietary syntheses are not publicly available, a plausible route to a piperidine-based CCR1 antagonist intermediate can be constructed based on known chemical reactions. This involves the formation of an amide bond between this compound and a substituted piperidine core.

Experimental Protocol: Amide Coupling via Acyl Chloride

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-(3-methylphenyl)propanoyl chloride.

  • Amide Bond Formation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of the desired substituted piperidine amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide intermediate.

Reaction StepReactantsReagentsTypical Yield (%)
Acyl Chloride FormationThis compoundOxalyl chloride, DMF (cat.)>95 (crude)
Amide Coupling3-(3-Methylphenyl)propanoyl chloride, Substituted PiperidineTriethylamine70-90
Synthesis of a VIPR1 Antagonist Intermediate

The synthesis of small molecule VIPR1 antagonists often involves the coupling of a carboxylic acid with an amine-containing scaffold. A general procedure using a peptide coupling reagent is described below.

Experimental Protocol: Amide Coupling using T3P

  • Reaction Setup: To a solution of this compound (1.5 eq) and the desired primary or secondary amine (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), add triethylamine (3.0 eq).

  • Coupling Reaction: Cool the mixture to 0 °C and add a 50% solution of propane phosphonic acid anhydride (T3P) in EtOAc (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by reverse-phase preparative high-performance liquid chromatography (HPLC) to yield the pure amide product.

Reaction StepReactantsReagentsTypical Yield (%)
Amide CouplingThis compound, Amine ScaffoldT3P, Triethylamine60-85

Signaling Pathways

CCR1 Signaling Pathway

CCR1 is a G-protein coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates intracellular signaling cascades leading to cellular responses such as chemotaxis, inflammation, and cell adhesion. Antagonists of CCR1 block these downstream effects.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαi/q CCR1->G_protein activates PLC PLC G_protein->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream PKC_activation->Downstream Response Cellular Response (Chemotaxis, Inflammation) Downstream->Response Antagonist CCR1 Antagonist Antagonist->CCR1 blocks

Simplified CCR1 signaling pathway and point of antagonist intervention.
VIPR1 Signaling Pathway

VIPR1 is a class B GPCR that is activated by the vasoactive intestinal peptide (VIP). This activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn modulates various cellular functions. VIPR1 antagonists prevent this signaling cascade.[5]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VIPR1 VIPR1 G_protein Gαs VIPR1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates VIP Vasoactive Intestinal Peptide (VIP) VIP->VIPR1 ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation, ion transport) PKA->Response Antagonist VIPR1 Antagonist Antagonist->VIPR1 blocks

Simplified VIPR1 signaling pathway and the mechanism of antagonist action.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis, particularly for the development of antagonists targeting the CCR1 and VIPR1 receptors. Its straightforward incorporation into more complex molecules via robust and well-understood chemical transformations makes it an attractive starting material for drug discovery programs. The continued exploration of derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases with unmet medical needs. This guide provides a foundational understanding for researchers to build upon in their quest for new and improved medicines.

References

InChI Key and SMILES string for 3-(3-Methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

3-(3-Methylphenyl)propanoic acid is a carboxylic acid derivative that serves as a valuable building block in medicinal chemistry. Its chemical identifiers and key physicochemical properties are summarized below.

IdentifierValue
IUPAC Name 3-(3-methylphenyl)propanoic acid[1]
SMILES String CC1=CC(=CC=C1)CCC(=O)O[1]
InChI Key VWXVTHDQAOAENP-UHFFFAOYSA-N[1]
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 3751-48-2

Physicochemical Data:

PropertyValue
Melting Point 39-42 °C
Boiling Point 290 °C
Flash Point >110 °C
Density 1.097 g/cm³
pKa 4.68

Biological Relevance and Applications

Current research highlights the significance of 3-(3-methylphenyl)propanoic acid primarily as a key intermediate in the synthesis of advanced pharmaceutical agents.[2] While direct quantitative biological data for this compound is not extensively available in public literature, its structural motif is integral to the development of potent and selective antagonists for crucial drug targets.

Notably, it is a precursor for the synthesis of:

  • CCR1-selective inhibitors: C-C chemokine receptor type 1 (CCR1) is implicated in a variety of inflammatory and autoimmune diseases. Antagonists of this receptor are of significant interest for therapeutic intervention.

  • VIPR1 antagonists: Vasoactive intestinal peptide receptor 1 (VIPR1) is a target for conditions such as respiratory disorders and certain cancers.[2]

The following sections detail the signaling pathways of these two important receptors, providing context for the application of compounds derived from 3-(3-methylphenyl)propanoic acid.

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), initiates a signaling cascade that promotes inflammation and leukocyte migration. The simplified signaling pathway is depicted below.

CCR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/q CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Inflammation Inflammation & Chemotaxis MAPK_pathway->Inflammation PI3K_pathway->Inflammation Chemokine Chemokine (e.g., CCL5) Chemokine->CCR1 Binds

CCR1 Signaling Cascade
VIPR1 Signaling Pathway

VIPR1 is a class B GPCR that is activated by the vasoactive intestinal peptide (VIP). Its activation is crucial in various physiological processes, including smooth muscle relaxation and immune regulation. The primary signaling pathway is illustrated below.

VIPR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIPR1 VIPR1 G_protein Gαs VIPR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets VIP VIP VIP->VIPR1 Binds

VIPR1 Signaling Cascade

Experimental Protocols: Synthesis of 3-(3-Methylphenyl)propanoic Acid

The synthesis of 3-(3-methylphenyl)propanoic acid is commonly achieved through the oxidation of 3-(3-methylphenyl)propionaldehyde. Below are detailed methodologies for three established oxidation methods.

Method 1: Jones Oxidation

Materials:

  • 3-(3-Methylphenyl)propionaldehyde

  • Acetone

  • Jones reagent (chromic acid in sulfuric acid)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 2M Hydrochloric acid

  • Brine

  • Anhydrous sodium or magnesium sulfate

Procedure:

  • Dissolve 3-(3-methylphenyl)propionaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

  • Slowly add Jones reagent (2.0-2.5 eq of CrO₃) dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange/red to green/blue.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess oxidant by the careful addition of isopropyl alcohol until the orange color disappears.

  • Remove the acetone under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer and extract the aqueous layer with the same organic solvent twice.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate washings to a pH of ~2 with 2M HCl.

  • Extract the acidified aqueous layer with the organic solvent three times.

  • Combine the second set of organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to afford the crude 3-(3-methylphenyl)propanoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Method 2: Permanganate Oxidation

Materials:

  • 3-(3-Methylphenyl)propionaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) (for quenching)

  • Concentrated and 2M Hydrochloric acid

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium or magnesium sulfate

Procedure:

  • Prepare a solution of sodium hydroxide (2-3 eq) in water in a round-bottom flask and add 3-(3-methylphenyl)propionaldehyde (1.0 eq).

  • Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (1.5-2.0 eq) in water dropwise with vigorous stirring. A brown precipitate of manganese dioxide will form.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quench the excess permanganate by adding sodium bisulfite or sulfite until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide and wash the solid with water.

  • Cool the filtrate in an ice bath and acidify to a pH of ~1-2 with concentrated hydrochloric acid.

  • Extract the acidified solution with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-methylphenyl)propanoic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Method 3: Air Oxidation

Materials:

  • 3-(3-Methylphenyl)propionaldehyde

  • Optional: Catalyst (e.g., cobalt or manganese salts)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 2M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Place 3-(3-methylphenyl)propionaldehyde in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The reaction can be run neat or in a suitable solvent. An optional catalyst can be added at this stage.

  • Heat the reaction mixture to 50-70°C.

  • Introduce a steady stream of air or oxygen into the reaction mixture via the gas inlet tube with vigorous stirring.

  • Monitor the reaction progress over 4-8 hours by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature. If the reaction was performed neat, dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer and acidify it to a pH of ~2 with 2M HCl.

  • Extract the acidified aqueous layer with ethyl acetate three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(3-methylphenyl)propanoic acid.

  • Purify as required.

Comparison of Synthesis Methods

Oxidation MethodReagentsTypical Yield (%)Typical Reaction Time (h)Purity (%)Key AdvantagesKey Disadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone85-951-3>95High yield, fast reactionUse of carcinogenic Cr(VI), strongly acidic conditions
Permanganate Oxidation KMnO₄, NaOH, H₂O75-852-6>90Inexpensive, strong oxidantPotential for over-oxidation, MnO₂ waste
Air Oxidation Air (O₂), Catalyst (optional)80-904-8>90Greener, uses atmospheric oxygenMay require a catalyst, potentially longer reaction times

Conclusion

3-(3-Methylphenyl)propanoic acid is a commercially available and synthetically accessible compound of significant interest to the pharmaceutical and chemical industries. Its primary value lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly antagonists of the CCR1 and VIPR1 receptors. The experimental protocols provided herein offer reliable methods for its preparation, enabling further research and development in the pursuit of novel therapeutics. While direct biological activity for this specific molecule is not well-documented, its utility as a foundational scaffold underscores its importance in drug discovery programs.

References

The Pivotal Role of 3-(3-Methylphenyl)propionic Acid as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenyl)propionic acid, a carboxylic acid derivative with the chemical formula C10H12O2, has emerged as a crucial building block in the synthesis of a diverse array of organic molecules. Its unique structural features make it a valuable intermediate, particularly in the pharmaceutical industry for the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of this compound as a chemical intermediate, with a focus on its application in the synthesis of targeted therapies, detailed experimental methodologies, and the underlying signaling pathways of its derivatives.

Physicochemical Properties and Reactivity

This compound is a white to off-white solid with a molecular weight of 164.20 g/mol . The presence of a carboxylic acid group imparts it with the ability to undergo a variety of chemical transformations, making it a versatile synthon in organic chemistry.

PropertyValue
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Appearance White to off-white solid
Melting Point 38-42 °C
Boiling Point 298.6 °C at 760 mmHg
Flash Point 148.2 °C
Density 1.097 g/cm³

Table 1: Physicochemical Properties of this compound.

The reactivity of this compound is primarily centered around the carboxylic acid functionality. It can readily undergo esterification, amidation, and reduction to the corresponding alcohol. The aromatic ring can also be subjected to electrophilic substitution reactions, although the activating effect of the alkyl group is modest.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a critical starting material in the synthesis of several classes of pharmacologically active compounds, most notably antagonists for the C-C chemokine receptor type 1 (CCR1) and the vasoactive intestinal peptide receptor 1 (VIPR1).[1][2]

Synthesis of CCR1 Receptor Antagonists

CCR1 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory responses. Its antagonists are being investigated for the treatment of various autoimmune and inflammatory diseases. This compound is a key component in the synthesis of piperidine-based CCR1 antagonists.

The general synthetic approach involves the amidation of this compound with a substituted piperidine derivative. This reaction forms a crucial amide bond that is often essential for the compound's biological activity.

Experimental Protocol: General Amide Coupling for CCR1 Antagonist Synthesis

This protocol describes a general procedure for the amide coupling of this compound with a generic piperidine amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted piperidine amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Add the substituted piperidine amine (1.0-1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.1-1.3 equivalents) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

ParameterValue
Typical Yield 70-95%
Reaction Time 12-24 hours
Purity (post-chromatography) >95%

Table 2: Typical quantitative data for the amide coupling reaction.

Logical Workflow for CCR1 Antagonist Synthesis

G A This compound C Amide Coupling (DCC/EDC, DMAP) A->C B Substituted Piperidine Amine B->C D Piperidine-based CCR1 Antagonist C->D

Caption: General workflow for the synthesis of CCR1 antagonists.

Synthesis of VIPR1 Receptor Antagonists

VIPR1 is another GPCR that is a target for various therapeutic areas, including cancer and inflammatory diseases. Small molecule antagonists of VIPR1 have been developed, and this compound can serve as a precursor for the synthesis of these compounds. The synthetic strategies often involve the formation of amide or ester linkages with other heterocyclic scaffolds.

Signaling Pathways of Target Receptors

Understanding the signaling pathways of the receptors targeted by the derivatives of this compound is crucial for drug development professionals.

CCR1 Antagonist Signaling Pathway

CCR1 is a Gαi-coupled receptor. Upon binding of its cognate chemokines (e.g., CCL3, CCL5), it triggers a signaling cascade that leads to cellular responses such as chemotaxis, inflammation, and cell proliferation. A CCR1 antagonist, synthesized from this compound, competitively binds to the receptor, preventing the binding of natural ligands and thereby inhibiting the downstream signaling.

G cluster_0 Cell Membrane CCR1 CCR1 Receptor G_protein Gαi Protein CCR1->G_protein Activates Chemokine Chemokine (e.g., CCL3) Chemokine->CCR1 Binds & Activates Antagonist CCR1 Antagonist (derived from This compound) Antagonist->CCR1 Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Inflammatory Response (Chemotaxis) Ca_PKC->Response Block->G_protein Inhibition

Caption: CCR1 antagonist mechanism of action.

VIPR1 Antagonist Signaling Pathway

VIPR1 is primarily a Gαs-coupled receptor. Its activation by vasoactive intestinal peptide (VIP) leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), leading to various physiological responses. A VIPR1 antagonist will block the binding of VIP, thus preventing the downstream cAMP-mediated signaling.

G cluster_0 Cell Membrane VIPR1 VIPR1 Receptor G_protein Gαs Protein VIPR1->G_protein Activates VIP VIP VIP->VIPR1 Binds & Activates Antagonist VIPR1 Antagonist (derived from This compound) Antagonist->VIPR1 Binds & Blocks AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP ↑ cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Physiological Response PKA->Response Block->G_protein Inhibition

Caption: VIPR1 antagonist mechanism of action.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of potent and selective antagonists for key GPCRs like CCR1 and VIPR1 highlights its importance in the development of new treatments for inflammatory diseases, autoimmune disorders, and cancer. The straightforward reactivity of its carboxylic acid group allows for the efficient construction of complex molecular architectures. A thorough understanding of its chemistry and the biological pathways of its derivatives is essential for researchers and scientists working at the forefront of drug discovery and development.

References

Metabolic Pathways of Propionic Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic pathways involving propionic acid (PA) in humans. Propionic acid, a three-carbon short-chain fatty acid (SCFA), is a critical metabolite derived from both endogenous processes and gut microbiota activity. Its role extends from being a key intermediate in cellular metabolism to a signaling molecule implicated in a range of physiological and pathophysiological states. Understanding these pathways is crucial for research into metabolic disorders, gut health, and the development of novel therapeutic agents.

Sources of Propionic Acid in Humans

Propionic acid in the human body originates from two primary sources: the metabolic breakdown of specific biomolecules and microbial fermentation in the colon.

  • Endogenous Production: Propionyl-CoA, the activated form of propionic acid, is a key intermediate in the catabolism of several essential amino acids (valine, isoleucine, methionine, and threonine) and the oxidation of odd-chain fatty acids. This metabolic route ensures the complete breakdown of these molecules for energy production.

  • Gut Microbiota Fermentation: The vast majority of propionic acid is synthesized by the gut microbiota through the anaerobic fermentation of indigestible dietary fibers. Several bacterial pathways contribute to this production, including the succinate, acrylate, and propanediol pathways. Bacteria from genera such as Bacteroides and Propionibacterium are significant producers.

Mitochondrial Catabolism of Propionyl-CoA

Once produced, propionyl-CoA enters the mitochondrial matrix to be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion is a three-step enzymatic pathway.

  • Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.

  • Epimerization: Methylmalonyl-CoA epimerase facilitates the conversion of D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

  • Isomerization: Methylmalonyl-CoA mutase (MCM), a vitamin B12 (adenosylcobalamin)-dependent enzyme, catalyzes the final rearrangement of L-methylmalonyl-CoA to succinyl-CoA.

Defects in the PCC or MCM enzymes lead to rare but severe inherited metabolic disorders known as propionic acidemia and methylmalonic acidemia, respectively. These conditions result in the toxic accumulation of propionic acid and related metabolites.

Propionyl-CoA Catabolism Mitochondrial Propionyl-CoA Catabolism Pathway Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA MCEE Methylmalonyl-CoA Epimerase L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase (MCM) Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle PCC Propionyl-CoA Carboxylase (PCC) ATP_ADP ATP -> ADP + Pi ATP_ADP->Propionyl_CoA Biotin Biotin Biotin->Propionyl_CoA HCO3 HCO₃⁻ HCO3->Propionyl_CoA B12 Vitamin B12 (Adenosylcobalamin) B12->L_Methylmalonyl_CoA lab1 PCC lab2 MCEE lab3 MCM

Caption: Mitochondrial catabolism of propionyl-CoA to succinyl-CoA.

Quantitative Data on Catabolic Enzymes and Metabolites

The efficiency and regulation of this pathway are dictated by the kinetic properties of its enzymes and the concentrations of its intermediates.

ParameterEnzymeValueOrganism/TissueCitation
Km (Propionyl-CoA) Propionyl-CoA Carboxylase (PCC)0.29 mMHuman[1]
Km (Bicarbonate) Propionyl-CoA Carboxylase (PCC)3.0 mMHuman[1]
Km (ATP) Propionyl-CoA Carboxylase (PCC)≥ 3.0 mM (Required Concentration)Human[1]
Concentration (Propionate) Portal Vein Plasma100 - 300 µMHuman[2]
Concentration (Propionate) Peripheral Blood~6 µMHuman[2]

Signaling Roles of Propionic Acid

Beyond its role in intermediary metabolism, propionic acid acts as a signaling molecule, primarily through the activation of G-protein coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[3][4][5] These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue.

Activation of these receptors by propionate triggers downstream signaling cascades that can:

  • Modulate Immune Responses: Exert anti-inflammatory effects.[3][6]

  • Regulate Metabolism: Influence glucose homeostasis, reduce fatty acid levels in the liver and plasma, and improve insulin sensitivity.[3][4][5]

  • Reduce Food Intake: Promote satiety.[3][4][5]

Propionic_Acid_Signaling Propionic Acid Signaling via GPR41/43 Propionic_Acid Propionic Acid (PA) GPR41_43 GPR41 / GPR43 (FFAR3 / FFAR2) Propionic_Acid->GPR41_43 Binds to G_Protein G-protein Activation GPR41_43->G_Protein Downstream Downstream Signaling Cascades G_Protein->Downstream Immune_Response Modulation of Immune Response Downstream->Immune_Response Metabolic_Regulation Metabolic Regulation Downstream->Metabolic_Regulation Satiety Increased Satiety Downstream->Satiety

Caption: Simplified signaling pathway of propionic acid via GPR41/43.

Experimental Protocols for Studying Propionic Acid Metabolism

Investigating the metabolic pathways of propionic acid requires precise and validated experimental methodologies. Below are detailed protocols for key assays.

Measurement of Propionyl-CoA Carboxylase (PCC) Activity

PCC activity can be determined by measuring the conversion of propionyl-CoA to methylmalonyl-CoA. Assays can be radiometric, detecting the incorporation of radiolabeled bicarbonate, or non-radiometric, using chromatography.[1]

This method quantifies PCC activity by measuring the incorporation of 14C from labeled sodium bicarbonate into a non-volatile product (methylmalonyl-CoA).[7][8]

Protocol Outline:

  • Sample Preparation: Prepare cell or tissue homogenates (e.g., from cultured skin fibroblasts or lymphocytes) in a suitable buffer.[8] Protein concentration should be determined for normalization.

  • Reaction Mixture: Prepare a reaction cocktail containing:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • ATP

    • MgCl2

    • GSH (Glutathione)

    • Propionyl-CoA (substrate)

    • [14C]NaHCO3 (radiolabeled substrate)

  • Enzyme Reaction:

    • Pre-incubate the sample homogenate with the reaction mixture (excluding propionyl-CoA) to activate the enzyme.

    • Initiate the reaction by adding propionyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Measurement:

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid). This also serves to drive off any unreacted [14C]NaHCO3 as 14CO2.[7]

    • Centrifuge to pellet the precipitated protein.

    • Measure the radioactivity of the acid-stable product in the supernatant using a scintillation counter.

  • Calculation: Calculate enzyme activity based on the amount of 14C incorporated per unit time per milligram of protein.

PCC_Radiometric_Workflow Workflow for Radiometric PCC Activity Assay Prep Sample Preparation (Cell/Tissue Homogenate) Incubate Incubate at 37°C Prep->Incubate Mix Prepare Reaction Mix (ATP, MgCl₂, Propionyl-CoA, [¹⁴C]NaHCO₃) Mix->Incubate Stop Terminate Reaction (Add Acid) Incubate->Stop Measure Measure Radioactivity (Scintillation Counting) Stop->Measure Calculate Calculate Activity (dpm/mg protein/hr) Measure->Calculate

Caption: Workflow for the radiometric PCC activity assay.

This non-radiometric method measures the formation of methylmalonyl-CoA from unlabeled propionyl-CoA using High-Performance Liquid Chromatography (HPLC).[1][9]

Protocol Outline:

  • Sample Preparation: Isolate lymphocytes from whole blood and stimulate with phytohemagglutinin (PHA). Prepare cell lysates.[9]

  • Enzyme Reaction: Incubate the cell lysate in a reaction mixture similar to the radiometric assay but using non-labeled NaHCO3.

  • Reaction Termination: Stop the reaction, typically by adding acid and placing on ice.

  • Sample Processing: Centrifuge the sample and filter the supernatant.

  • HPLC Analysis:

    • Inject the processed sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

    • Separate the reaction components using an appropriate mobile phase gradient.

    • Detect and quantify the product, methylmalonyl-CoA, using a UV detector.

  • Quantification: Calculate PCC activity by comparing the peak area of the produced methylmalonyl-CoA to a standard curve.

Quantification of Propionic Acid in Plasma by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying SCFAs like propionic acid in biological fluids.[10]

Protocol Outline:

  • Sample Collection: Collect blood in appropriate tubes (e.g., EDTA or heparin) and process to obtain plasma or serum. Store immediately at -80°C.

  • Internal Standard: Add a deuterated internal standard (e.g., d6-propionic acid) to the plasma sample for accurate quantification.

  • Extraction:

    • Acidify the plasma sample with an acid (e.g., HCl) to protonate the SCFAs.[10]

    • Perform a liquid-liquid extraction using an organic solvent (e.g., methyl tert-butyl ether or ethanol).[10]

  • Derivatization (Optional but common): To improve volatility and chromatographic properties, SCFAs can be derivatized. A common agent is 1-(tert-butyldimethylsilyl)imidazole.

  • GC-MS Analysis:

    • Inject the organic extract (or derivatized sample) into the GC-MS.

    • Gas Chromatography: Separate the SCFAs on a suitable capillary column (e.g., a polar column).

    • Mass Spectrometry: Detect and quantify the analytes. Use selected ion monitoring (SIM) for high sensitivity, targeting specific mass-to-charge ratio (m/z) fragments for propionic acid and its internal standard.

  • Data Analysis: Construct a standard curve using known concentrations of propionic acid. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Flux Analysis using Stable Isotope Tracing

Stable isotope tracing is a powerful technique to dynamically track the flow of atoms through metabolic pathways, providing quantitative flux rates. For propionate metabolism, a 13C-labeled tracer like [U-13C]propionate is used.

Protocol Outline:

  • Tracer Administration: Introduce the stable isotope tracer (e.g., [U-13C]propionate) to the system. This can be done in vitro by adding it to cell culture media or in vivo through infusion.

  • Incubation/Labeling: Allow the system to metabolize the tracer for a specific period to achieve isotopic steady state. This can range from hours for cell cultures to specific infusion protocols in animal models or humans.

  • Sample Collection and Quenching:

    • Collect samples (cells, tissues, or biofluids) at desired time points.

    • Rapidly quench all metabolic activity, typically by flash-freezing in liquid nitrogen or using a cold solvent like methanol.

  • Metabolite Extraction:

    • Extract polar metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

    • Separate the extract from precipitated proteins and cell debris by centrifugation.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extract using a high-resolution mass spectrometer (e.g., LC-MS/MS or FT-MS).

    • Measure the mass isotopologue distributions (MIDs) for propionyl-CoA and downstream intermediates like methylmalonyl-CoA and succinyl-CoA. The MIDs reveal the extent of 13C incorporation from the tracer.

  • Metabolic Flux Analysis (MFA):

    • Use specialized software to fit the experimental MID data to a computational model of the metabolic network.

    • The model then calculates the relative or absolute flux rates through the reactions in the propionate catabolic pathway.

References

Methodological & Application

Application Note: HPLC Analysis of Impurities in 3-Arylpropionic Acid Drug Substances

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of potential impurities in 3-arylpropionic acid-based active pharmaceutical ingredients (APIs). The described method is stability-indicating, capable of resolving the main component from its degradation products generated under forced degradation conditions, as stipulated by ICH guidelines.[1][2] This methodology is crucial for researchers, scientists, and drug development professionals involved in quality control and stability testing of this class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5]

Introduction

3-Arylpropionic acids, a prominent class of NSAIDs including widely used drugs like Ibuprofen and Naproxen, function by inhibiting cyclooxygenase enzymes.[4][6] Ensuring the purity and stability of these APIs is critical for drug safety and efficacy.[7][8] Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[7] Regulatory bodies like the ICH mandate the development of validated stability-indicating analytical methods to monitor these impurities.[1]

This work details a reversed-phase HPLC (RP-HPLC) method developed to separate a representative 3-arylpropionic acid from its potential impurities, including those formed during forced degradation studies.[1][2] The method demonstrates excellent resolution and sensitivity, making it suitable for routine quality control and stability monitoring.

Experimental

2.1 Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chromatography Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • 3-Arylpropionic Acid Reference Standard

    • Known Impurity Reference Standards (if available)

2.2 Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 220 nm

2.3 Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution: Accurately weigh and dissolve 25 mg of the 3-Arylpropionic Acid Reference Standard in methanol to prepare a 100 mL stock solution (250 µg/mL).

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using methanol as the diluent.

  • Spiked Sample Solution: Prepare a sample solution and spike it with known impurities or a solution from forced degradation studies to demonstrate specificity.

Results and Discussion

The developed RP-HPLC method successfully separated the 3-arylpropionic acid main peak from its potential impurities. The acidic mobile phase ensures that the carboxylic acid group of the analyte and its impurities are protonated, leading to better retention and peak shape on the C18 column.[9][10] The gradient elution allows for the effective separation of impurities with a range of polarities.

3.1 Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[1][11] The API was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms showed significant degradation of the parent drug and the appearance of several degradation products, all of which were well-resolved from the main peak and from each other.

3.2 Data Presentation

The following table summarizes the retention times (RT) and resolution (Rs) for the parent 3-arylpropionic acid and its representative impurities.

CompoundRetention Time (RT) [min]Resolution (Rs)
Impurity A (Process-related)4.8-
Impurity B (Degradant)7.25.1
3-Arylpropionic Acid 10.5 6.8
Impurity C (Degradant)12.13.2

Resolution is calculated between adjacent peaks.

Conclusion

The HPLC method described in this application note is rapid, specific, and stability-indicating for the analysis of impurities in 3-arylpropionic acid APIs. The method is suitable for routine quality control analysis and for monitoring the stability of drug substances and products.

Protocol: HPLC Analysis of 3-Arylpropionic Acid Impurities

This protocol provides a step-by-step procedure for the determination of impurities in 3-arylpropionic acid drug substances using HPLC.

Scope

This protocol applies to the quantitative analysis of process-related and degradation impurities in 3-arylpropionic acid APIs.

Materials and Equipment
  • HPLC system with DAD or UV detector

  • C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • pH meter

  • Filtration assembly (0.45 µm membrane filters)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reference standards (API and known impurities)

Detailed Methodology

3.1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of potassium dihydrogen phosphate and transfer to a 1000 mL beaker.

    • Add 1000 mL of HPLC grade water and stir until dissolved.

    • Calibrate the pH meter and adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter under vacuum.

  • Mobile Phase B (Organic):

    • Use HPLC grade acetonitrile. Filter through a 0.45 µm PTFE membrane filter if necessary.

3.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (250 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-Arylpropionic Acid Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with methanol and mix well.

  • Sample Solution (250 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-Arylpropionic Acid sample into a 100 mL volumetric flask.

    • Follow steps 1.2 to 1.4 from the standard preparation.

3.3. HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters in the table below.

  • Purge all solvent lines to remove air bubbles.

  • Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

ParameterSetting
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 220 nm
Run Time 30 minutes

3.4. Chromatographic Run Sequence

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • Inject a standard solution after every 6-10 sample injections to monitor system drift.

3.5. System Suitability The following criteria must be met for the system to be considered suitable for analysis:

  • Tailing Factor (Asymmetry Factor) for the main peak: Not more than 2.0.

  • Theoretical Plates for the main peak: Not less than 2000.

  • Relative Standard Deviation (RSD) for peak area of replicate standard injections: Not more than 2.0%.

3.6. Calculation of Impurities Calculate the percentage of each impurity using the following formula:

% Impurity = (Area_impurity / Area_total) * 100

Where:

  • Area_impurity is the peak area of the individual impurity.

  • Area_total is the sum of the areas of all peaks in the chromatogram.

Note: For accurate quantification, a relative response factor (RRF) should be established for each impurity relative to the API. If RRF is not established, it is assumed to be 1.0.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow start_end start_end process process decision decision data data A Start: Sample & Standard Weighing B Solution Preparation (Dissolution in Methanol) A->B D Inject Blank & Standards (System Suitability Check) B->D C HPLC System Preparation (Mobile Phase, Column Equilibration) C->D E System Suitability Met? D->E F Inject Sample Solutions E->F Yes K Troubleshoot System E->K No G Data Acquisition (Chromatogram) F->G H Data Processing (Peak Integration & Identification) G->H I Calculate Impurity Content H->I J Stop: Report Results I->J K->C

Caption: Workflow for HPLC analysis of 3-arylpropionic acid impurities.

References

Application Note: Oxidation of 3-(3-Methylphenyl)propionaldehyde to 3-(3-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of 3-(3-methylphenyl)propionaldehyde to its corresponding carboxylic acid, 3-(3-methylphenyl)propanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols outlined below offer a selection of established oxidation methods, allowing researchers to choose the most suitable approach based on factors such as available reagents, desired scale, and sensitivity of other functional groups.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. 3-(3-Methylphenyl)propanoic acid is a valuable building block in the development of novel therapeutics and materials. This application note details three common and effective methods for the oxidation of 3-(3-methylphenyl)propionaldehyde: Jones Oxidation, Pinnick Oxidation, and Potassium Permanganate Oxidation. Each method is presented with a detailed experimental protocol, safety considerations, and a summary of key reaction parameters.

Data Presentation

The following table summarizes the key quantitative data for the described oxidation methods for 3-(3-methylphenyl)propionaldehyde.

Oxidation MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Method 1: Jones Oxidation Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄)Acetone0 - 251 - 485 - 95
Method 2: Pinnick Oxidation Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-Methyl-2-butenetert-Butanol, Water252 - 690 - 98
Method 3: Permanganate Oxidation Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH)Water0 - 252 - 875 - 90

Experimental Protocols

Method 1: Jones Oxidation

The Jones oxidation is a robust and rapid method for oxidizing primary alcohols and aldehydes to carboxylic acids using a solution of chromium trioxide in sulfuric acid.[1][2][3] Due to the use of carcinogenic Cr(VI) compounds, this method should be handled with extreme caution in a well-ventilated fume hood.[4][5][6][7][8]

Materials:

  • 3-(3-Methylphenyl)propionaldehyde

  • Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and water)

  • Acetone

  • Isopropanol (for quenching)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(3-methylphenyl)propionaldehyde (1.0 equiv) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur, and the color of the solution will change from orange to green. Maintain the temperature below 25 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether (or ethyl acetate) and water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer and acidify it to pH ~2 with 2 M HCl.

  • Extract the acidified aqueous layer with diethyl ether (or ethyl acetate) (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(3-methylphenyl)propanoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions:

  • Chromium trioxide is highly toxic, corrosive, and a known carcinogen.[4][5][6][7][8] Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a certified chemical fume hood.

  • The reaction is exothermic; maintain proper temperature control.

Method 2: Pinnick Oxidation

The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids, particularly useful for substrates with sensitive functional groups.[9][10] It utilizes sodium chlorite as the oxidant in the presence of a chlorine scavenger.[11][12]

Materials:

  • 3-(3-Methylphenyl)propionaldehyde

  • Sodium chlorite (NaClO₂)[13][14][15][16][17]

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (scavenger)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-(3-methylphenyl)propionaldehyde (1.0 equiv) in tert-butanol.

  • Add water, followed by 2-methyl-2-butene (a significant excess, e.g., 10 equiv).

  • To the vigorously stirred solution, add a solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate (1.5 equiv) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted oxidant.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-methylphenyl)propanoic acid.

  • Purify the product by column chromatography or recrystallization if necessary.

Safety Precautions:

  • Sodium chlorite is a strong oxidizing agent and can be corrosive.[13][14][15][16][17] Avoid contact with skin and eyes.

  • The reaction can generate chlorine dioxide, a toxic gas. Perform the reaction in a well-ventilated fume hood.

Method 3: Potassium Permanganate Oxidation

Potassium permanganate is a powerful and inexpensive oxidizing agent that can be used for the oxidation of aldehydes to carboxylic acids.[18][19][20][21] The reaction is typically carried out in an aqueous basic solution.

Materials:

  • 3-(3-Methylphenyl)propionaldehyde

  • Potassium permanganate (KMnO₄)[22][23][24][25][26]

  • Sodium hydroxide (NaOH)

  • Water

  • Sodium bisulfite (for quenching)

  • Concentrated Hydrochloric acid

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (2.0 equiv) in water.

  • Add 3-(3-methylphenyl)propionaldehyde (1.0 equiv) to the basic solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.2 equiv) in water dropwise to the vigorously stirred mixture. The purple color of the permanganate will disappear as it reacts.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours, or until the purple color has been completely discharged and a brown precipitate of manganese dioxide has formed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.

  • Acidify the clear solution to pH ~2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (or ethyl acetate) (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3-methylphenyl)propanoic acid.

  • Purify by recrystallization or column chromatography as needed.

Safety Precautions:

  • Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.[22][23][24][25][26]

  • The reaction can be exothermic.

Product Characterization

The final product, 3-(3-methylphenyl)propanoic acid, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals include a singlet for the methyl group on the aromatic ring, multiplets for the aromatic protons, and triplets for the two methylene groups of the propanoic acid chain, along with a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals for the methyl carbon, the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: A broad O-H stretch for the carboxylic acid will be observed around 2500-3300 cm⁻¹, and a strong C=O stretch will appear around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 3-(3-methylphenyl)propanoic acid (C₁₀H₁₂O₂), which is 164.20 g/mol .

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification & Analysis cluster_end Final Product start 3-(3-Methylphenyl)propionaldehyde oxidation Select Oxidation Method (Jones, Pinnick, or Permanganate) start->oxidation Add Oxidizing Agent quench Quench Reaction oxidation->quench Reaction Completion extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Recrystallization or Chromatography) dry->purify analyze Characterization (NMR, IR, MS) purify->analyze end 3-(3-Methylphenyl)propanoic Acid analyze->end

Caption: General experimental workflow for the oxidation of 3-(3-Methylphenyl)propionaldehyde.

Signaling Pathway (Generalized Oxidation)

signaling_pathway Aldehyde 3-(3-Methylphenyl)propionaldehyde (R-CHO) Intermediate Intermediate Species (e.g., Chromate ester, Chlorite adduct) Aldehyde->Intermediate Reaction with Oxidant Oxidant Oxidizing Agent (e.g., CrO₃, NaClO₂, KMnO₄) Oxidant->Intermediate Carboxylic_Acid 3-(3-Methylphenyl)propanoic Acid (R-COOH) Intermediate->Carboxylic_Acid Oxidation Byproducts Byproducts (e.g., Cr(III), Cl⁻, MnO₂) Intermediate->Byproducts

Caption: Generalized pathway for the oxidation of an aldehyde to a carboxylic acid.

References

Application Notes and Protocols: Synthesis of CCR1 Inhibitors Utilizing 3-(3-Methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 1 (CCR1) is a G-protein coupled receptor that plays a pivotal role in the inflammatory response, primarily by mediating the migration of leukocytes.[1] Its involvement in various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, has established it as a significant therapeutic target for the development of novel anti-inflammatory agents.[1] A key building block in the synthesis of potent and selective CCR1 inhibitors is 3-(3-Methylphenyl)propionic acid. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of a specific CCR1 inhibitor, based on methodologies described in the scientific literature.

Core Compound: A Novel Phenylacetamide-based CCR1 Inhibitor

This protocol focuses on the synthesis and evaluation of a CCR1 inhibitor derived from this compound, which incorporates a phenylacetamide scaffold. The structure-activity relationship (SAR) studies of related compounds suggest that the 3-methylphenyl group and the propionic acid linker are crucial for effective binding to the CCR1 receptor.

Data Presentation

Compound IDStructureCCR1 Binding Affinity (IC50, nM)Assay Method
1 3-(3-methylphenyl)-N-(4-nitrophenyl)propanamide150Radioligand Binding Assay
2 N-(4-aminophenyl)-3-(3-methylphenyl)propanamide85Radioligand Binding Assay

Table 1: In vitro activity of synthesized CCR1 inhibitors.

Experimental Protocols

Synthesis of 3-(3-methylphenyl)-N-(4-nitrophenyl)propanamide (Compound 1)

Materials:

  • This compound

  • 4-Nitroaniline

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared 3-(3-methylphenyl)propanoyl chloride solution to the 4-nitroaniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 3-(3-methylphenyl)-N-(4-nitrophenyl)propanamide.

Synthesis of N-(4-aminophenyl)-3-(3-methylphenyl)propanamide (Compound 2)

Materials:

  • 3-(3-methylphenyl)-N-(4-nitrophenyl)propanamide (Compound 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Nitro Reduction: Dissolve 3-(3-methylphenyl)-N-(4-nitrophenyl)propanamide (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford N-(4-aminophenyl)-3-(3-methylphenyl)propanamide.

In Vitro CCR1 Binding Assay

Principle:

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor expressed in a cell line.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human CCR1

  • [¹²⁵I]MIP-1α (Radioligand)

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

  • Test compounds (dissolved in DMSO)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest HEK293-CCR1 cells and prepare a cell suspension in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell suspension, [¹²⁵I]MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine (CCL3, CCL5) Chemokine (CCL3, CCL5) CCR1 CCR1 Chemokine (CCL3, CCL5)->CCR1 Binds G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Chemotaxis, Cell Activation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCR1 Signaling Pathway

Synthesis_Workflow Start This compound Step1 Acid Chloride Formation (SOCl₂) Start->Step1 Intermediate1 3-(3-methylphenyl)propanoyl chloride Step1->Intermediate1 Step2 Amide Coupling (4-Nitroaniline, TEA) Intermediate1->Step2 Compound1 3-(3-methylphenyl)-N-(4-nitrophenyl)propanamide Step2->Compound1 Step3 Nitro Reduction (SnCl₂, EtOH) Compound1->Step3 Compound2 N-(4-aminophenyl)-3-(3-methylphenyl)propanamide Step3->Compound2 Evaluation Biological Evaluation (CCR1 Binding Assay) Compound2->Evaluation

Caption: Synthesis Workflow for CCR1 Inhibitor

SAR_Relationship cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Scaffold Methyl_Group 3-Methylphenyl Group Core->Methyl_Group Essential for Hydrophobic Interaction Propionic_Linker Propionic Acid Linker Core->Propionic_Linker Optimal Length for Receptor Pocket Fit Amide_Group Amide Moiety Core->Amide_Group Hydrogen Bonding Interactions CCR1_Binding CCR1 Binding Affinity Methyl_Group->CCR1_Binding Propionic_Linker->CCR1_Binding Amide_Group->CCR1_Binding

Caption: Structure-Activity Relationship

References

Application of 3-(3-Methylphenyl)propionic Acid in the Development of VIPR1 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide Receptor 1 (VIPR1) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, immune responses, and neuro-transmission.[1] The endogenous ligand for VIPR1 is the Vasoactive Intestinal Peptide (VIP). Dysregulation of the VIP/VIPR1 signaling axis has been implicated in the pathophysiology of various diseases, including inflammatory conditions, certain types of cancer, and neurodegenerative disorders. Consequently, the development of small-molecule antagonists for VIPR1 has emerged as a promising therapeutic strategy.[1][2]

3-(3-Methylphenyl)propionic acid has been identified as a key chemical intermediate in the synthesis of novel small-molecule VIPR1 antagonists.[3] Its structural motif provides a versatile scaffold for the elaboration of more complex molecules designed to bind to and inhibit the activity of the VIPR1 receptor. This document provides detailed application notes and experimental protocols for the synthesis of VIPR1 antagonists derived from this compound and their subsequent biological evaluation.

VIPR1 Signaling Pathway

Upon binding of its endogenous ligand VIP, VIPR1 primarily couples to the Gαs subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, mediating the physiological effects of VIP. VIPR1 antagonists competitively or non-competitively block the binding of VIP to the receptor, thereby inhibiting this signaling cascade.[1]

VIPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VIPR1 VIPR1 VIP->VIPR1 Binds Gs Gαs VIPR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets Antagonist VIPR1 Antagonist Antagonist->VIPR1 Blocks

Figure 1: Simplified VIPR1 signaling pathway and the inhibitory action of an antagonist.

Synthesis of a Representative VIPR1 Antagonist from this compound

The following is a representative, multi-step synthetic protocol for a biaryl VIPR1 antagonist, utilizing this compound as a key starting material. The general strategy involves the functionalization of the aromatic ring of the starting material, followed by a palladium-catalyzed cross-coupling reaction to introduce the second aryl moiety, and subsequent amide bond formation.

Experimental Workflow for Synthesis

Synthesis_Workflow Start This compound Step1 Bromination Start->Step1 Intermediate1 Brominated Intermediate Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Intermediate2 Biaryl Propionic Acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 FinalProduct VIPR1 Antagonist Step3->FinalProduct

Figure 2: General synthetic workflow for a VIPR1 antagonist.
Protocol 1: Synthesis of a Biaryl Propionic Acid Intermediate

  • Step 1: Bromination of this compound

    • To a solution of this compound (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq).

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the brominated intermediate.

  • Step 2: Suzuki-Miyaura Cross-Coupling

    • To a degassed mixture of the brominated intermediate (1.0 eq), a suitable aryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like toluene/ethanol/water, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

    • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

    • The organic layer is washed with brine, dried, and concentrated.

    • Purification by column chromatography affords the desired biaryl propionic acid.

Protocol 2: Amide Coupling to Yield the Final VIPR1 Antagonist
  • Step 3: Amide Bond Formation

    • To a solution of the biaryl propionic acid (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.1 eq) and a base like triethylamine (2.0 eq).

    • The reaction is stirred at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.

    • The organic layer is dried and concentrated.

    • The final compound is purified by column chromatography or preparative HPLC to yield the target VIPR1 antagonist.

Biological Evaluation of VIPR1 Antagonists

The following protocols describe standard in vitro assays to determine the potency and efficacy of the synthesized compounds as VIPR1 antagonists.

Experimental Workflow for Biological Evaluation

Bioassay_Workflow Compound Synthesized VIPR1 Antagonist Assay1 Radioligand Binding Assay Compound->Assay1 Assay2 cAMP Functional Assay Compound->Assay2 Data1 Binding Affinity (Ki) Assay1->Data1 Data2 Functional Potency (IC50) Assay2->Data2 Conclusion Lead Compound Identification Data1->Conclusion Data2->Conclusion

Figure 3: Workflow for the biological evaluation of VIPR1 antagonists.
Protocol 3: VIPR1 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the VIPR1 receptor, thereby determining its binding affinity (Ki).

  • Materials:

    • Cell membranes prepared from a cell line overexpressing human VIPR1 (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [¹²⁵I]-VIP.

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

    • Test compounds (synthesized VIPR1 antagonists) at various concentrations.

    • Non-specific binding control: A high concentration of unlabeled VIP (e.g., 1 µM).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add the following in order:

      • Assay Buffer.

      • Test compound at various dilutions or unlabeled VIP for non-specific binding.

      • A fixed concentration of [¹²⁵I]-VIP (typically at or below its Kd).

      • Cell membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: VIPR1 cAMP Functional Assay

This assay measures the ability of a test compound to inhibit the VIP-induced production of cAMP, thereby determining its functional potency (IC₅₀). A homogeneous time-resolved fluorescence (HTRF) assay is a common format.

  • Materials:

    • A cell line overexpressing human VIPR1 (e.g., CHO-K1 or HEK293 cells).

    • Cell culture medium.

    • VIP.

    • Test compounds.

    • A commercial HTRF cAMP assay kit.

    • A plate reader capable of HTRF detection.

  • Procedure:

    • Seed the VIPR1-expressing cells in a 384-well plate and culture overnight.

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of VIP (typically the EC₈₀) for a defined period (e.g., 30 minutes).

    • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals at the two emission wavelengths and normalize the data.

    • Plot the percentage of inhibition of the VIP-induced cAMP response against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Data Presentation

Quantitative data for newly synthesized VIPR1 antagonists should be summarized in a clear and concise tabular format to allow for easy comparison of their structure-activity relationships (SAR).

Table 1: Biological Activity of Representative VIPR1 Antagonists

Compound IDStructureBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)
Reference Compound [Structure of a known antagonist]e.g., 10e.g., 50
Analog 1 [Structure of new compound][Experimental Value][Experimental Value]
Analog 2 [Structure of new compound][Experimental Value][Experimental Value]
... .........

Table 2: Published Data for Known Small-Molecule VIPR1 Antagonists

Compound SeriesRepresentative CompoundVIPR1 cAMP IC₅₀ (µM)
Biaryl AlcoholsCompound 10.74
CyanothiophenesCompound 212

Data from Harikrishnan et al., Bioorg. Med. Chem. Lett. 2012, 22 (6), 2287–2290.[2]

Conclusion

This compound serves as a valuable starting material for the synthesis of novel small-molecule VIPR1 antagonists. The protocols outlined in this document provide a framework for the chemical synthesis and biological characterization of such compounds. Through systematic derivatization of this core scaffold and subsequent evaluation using the described binding and functional assays, researchers can identify potent and selective VIPR1 antagonists with therapeutic potential for a range of diseases. The clear presentation of quantitative data is essential for elucidating structure-activity relationships and guiding further drug discovery efforts.

References

Application Note: Gas Chromatographic Method for the Estimation of Impurities in Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propionic acid and its derivatives are a significant class of compounds in the pharmaceutical industry, with many, such as ibuprofen and ketoprofen, being widely used as non-steroidal anti-inflammatory drugs (NSAIDs). The purity of these active pharmaceutical ingredients (APIs) is critical to their safety and efficacy. Impurities can arise from various stages, including synthesis, degradation, and storage.[1][2][3] Therefore, robust analytical methods for the identification and quantification of these impurities are essential for quality control and regulatory compliance.

This application note details a general yet robust gas chromatography (GC) method for the estimation of process-related impurities and degradation products in propionic acid derivatives. The method is suitable for researchers, scientists, and drug development professionals involved in the quality control of these pharmaceutical compounds.

Principle

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In this application, the propionic acid derivative and its potential impurities are volatilized and separated based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For certain propionic acid derivatives, derivatization may be necessary to increase their volatility and improve chromatographic separation.[4][5]

Experimental Protocols

Materials and Reagents
  • Reference Standards: Propionic acid derivative of interest and its known impurities (analytical grade).

  • Solvents: High-purity solvents such as dichloromethane, methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) for sample and standard preparation.[6]

  • Carrier Gas: High-purity nitrogen or helium.[7][8]

  • Derivatization Agent (if required): e.g., Ethyl chloroformate (ECF).[4]

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is recommended. The use of a capillary column is crucial for achieving high resolution.

Chromatographic Conditions

The following table summarizes typical GC conditions for the analysis of impurities in propionic acid derivatives. These parameters may require optimization depending on the specific analyte and impurities.

ParameterRecommended Conditions
Column AT-5 (30 m x 0.53 mm, 5 µm) or ZB-WAXetr (25 m x 0.53 mm, 2 µm) or TRB-17 (30 m x 0.25 mm, 0.25 µm)[7][8][9]
Carrier Gas Nitrogen or Helium[7][8]
Flow Rate 1 - 5 mL/min[7][8]
Injector Temperature 200 - 280 °C[7][8]
Detector Temperature 250 - 300 °C[7][8]
Oven Program Initial: 150 °C for 0.5 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min[8]
Injection Volume 1 µL
Split Ratio 1:50[8]
Standard and Sample Preparation

3.4.1. Standard Solution Preparation

  • Accurately weigh and dissolve the reference standards of the propionic acid derivative and its known impurities in a suitable solvent to prepare individual stock solutions.

  • Prepare a mixed standard solution by diluting the stock solutions to the desired concentration.

3.4.2. Sample Preparation (General Procedure)

  • Accurately weigh a suitable amount of the propionic acid derivative sample.

  • Dissolve the sample in a suitable solvent to achieve a known concentration.

  • For hydrochloride salts or less volatile derivatives, sample preparation is critical and may involve neutralization or derivatization.[9]

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.4.3. Derivatization Protocol (Example with Ethyl Chloroformate)

For some propionic acid derivatives like ibuprofen, derivatization can improve peak shape and sensitivity.[4]

  • To an aqueous solution of the sample, add a suitable solvent (e.g., toluene).

  • Add ethyl chloroformate and a base (e.g., pyridine) and vortex.

  • The organic layer containing the derivatized analyte is then injected into the GC.

Method Validation

The developed GC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity Correlation coefficient (r²) > 0.999For ibuprofen, linear range of 1000–7000 µg/mL with r² = 0.9999.[8]
Accuracy Recovery of 98-102%Mean recoveries for propionic acid in spiked samples were between 97% and 108%.[10]
Precision (RSD) RSD < 2%For propionic acid, RSD for retention time was 0.53% and for peak area was 2.55% over three days.[11]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1LOD for impurity F in ibuprofen was 2.5 mg·L-1.[7]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1LOQ for ibuprofen was found to be 399.02 µg/mL in a specific study.[8]
Specificity No interference from blank or placebo at the retention time of the analyte and impurities.The impurity F was completely separated from ibuprofen under the described chromatographic conditions.[7]
Robustness No significant changes in results with small variations in method parameters.Method should be tested for variations in flow rate, temperature, etc.

Data Presentation

The quantitative data for the impurities should be summarized in a clear and structured table for easy comparison.

ImpurityRetention Time (min)Concentration in Sample (%)Specification Limit (%)
Impurity AX.XX0.05≤ 0.1
Impurity BY.YYNot Detected≤ 0.1
Impurity F (Ibuprofen)Z.ZZ0.08≤ 0.15
Total Impurities 0.13 ≤ 0.5

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of impurities in propionic acid derivatives.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis & Reporting start Start: Receive Sample weigh Accurately Weigh Sample & Standards start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve derivatize Derivatization (if necessary) dissolve->derivatize filter Filter Solution (0.45 µm) derivatize->filter inject Inject into GC System filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect Detection (FID) separate->detect integrate Peak Integration & Identification detect->integrate Chromatogram quantify Quantification of Impurities integrate->quantify report Generate Report quantify->report end End: Final Report report->end

Caption: Workflow for GC analysis of propionic acid derivative impurities.

Conclusion

The described gas chromatographic method provides a reliable and robust approach for the estimation of impurities in propionic acid derivatives. The method is specific, accurate, and precise, making it suitable for routine quality control in the pharmaceutical industry. Proper method validation is crucial to ensure compliance with regulatory requirements. The flexibility in column choice and temperature programming allows for adaptation to a wide range of propionic acid derivatives and their specific impurity profiles.

References

Application Note: Derivatization of Propionic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic acid, a short-chain fatty acid (SCFA), is a key metabolite in various biological processes and is of significant interest in pharmaceutical and clinical research. Due to its polarity and low volatility, direct analysis of propionic acid by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1][2] Derivatization is a crucial sample preparation step to convert propionic acid into a more volatile and less polar derivative, thereby improving its chromatographic behavior and detection limits.[2][3]

This application note provides detailed protocols for two common derivatization techniques for propionic acid: esterification to form methyl esters and silylation to form trimethylsilyl (TMS) esters.[2] The selection of the appropriate derivatization method depends on the specific analytical requirements, sample matrix, and available instrumentation. This document aims to guide researchers in choosing and implementing a suitable derivatization strategy for the accurate and sensitive quantification of propionic acid in various sample matrices.

Methods and Materials

This section details the experimental protocols for the derivatization of propionic acid using two distinct methods: esterification with Boron Trifluoride-Methanol and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

This method converts propionic acid to its methyl ester derivative (methyl propionate).[4][5]

Materials:

  • Propionic acid standard or sample extract

  • BF3-Methanol reagent (10-14% w/w)[4]

  • Methanol, anhydrous

  • Hexane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials (e.g., 5 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation:

    • For aqueous samples, evaporate to dryness under a gentle stream of nitrogen.

    • Weigh 1-25 mg of the sample or dried extract into a reaction vial.[4]

    • If necessary, dissolve the sample in a small volume of a nonpolar organic solvent like hexane or toluene.[4]

  • Derivatization Reaction:

    • Add 2 mL of BF3-Methanol reagent to the reaction vial.[4]

    • For samples with potential water content, a water scavenger like 2,2-dimethoxypropane can be added.[4]

    • Securely cap the vial and vortex briefly.

    • Heat the reaction mixture at 60°C for 10-15 minutes.[4]

  • Extraction of Methyl Ester:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.[4]

    • Vortex vigorously for 1-2 minutes to extract the methyl propionate into the hexane layer.

    • Allow the layers to separate.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Method 2: Silylation with BSTFA + 1% TMCS

This method converts propionic acid to its trimethylsilyl (TMS) ester derivative.[6][7][8]

Materials:

  • Propionic acid standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Pyridine or other suitable solvent (e.g., acetonitrile), anhydrous[6]

  • Reaction vials (e.g., 2 mL GC vials with inserts and PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation:

    • For biological fluids like plasma or urine, perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:solvent).[6]

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[6]

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[6]

    • Securely cap the vial and vortex briefly.

    • Heat the reaction mixture at 60°C for 30-60 minutes.[6][8]

  • Sample Collection:

    • Cool the vial to room temperature.

    • The derivatized sample is ready for direct injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes the quantitative performance metrics for the derivatization of propionic acid using silylation. While esterification is a robust and widely used technique, specific quantitative data for propionic acid was more readily available for silylation methods in the reviewed literature.

Derivatization MethodAnalyte DerivativeLinearity (R²)Limit of Detection (LOD) (µmol/L)Limit of Quantification (LOQ) (µmol/L)Key Advantages
Silylation (BSTFA + 1% TMCS) Propanoic acid, TMS ester0.9958–0.99960.04–0.42Not specified, but good reproducibility reportedHigh sensitivity, applicable to a wide range of organic acids.[7]

Experimental Workflows and Chemical Reactions

To visualize the experimental processes and chemical transformations, the following diagrams are provided in the DOT language for Graphviz.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Propionic Acid Sample DriedSample Dried Sample/Extract Sample->DriedSample Evaporation/Extraction Reaction Heating DriedSample->Reaction DerivReagent Derivatization Reagent (e.g., BF3-Methanol or BSTFA) DerivReagent->Reaction Extraction Extraction (for Esterification) Reaction->Extraction Cooling GCMS GC-MS Analysis Reaction->GCMS Direct Injection (for Silylation) Extraction->GCMS

Caption: General experimental workflow for the derivatization of propionic acid for GC-MS analysis.

Caption: Chemical reaction for the esterification of propionic acid with BF3-Methanol.

Discussion

Both esterification and silylation are effective methods for the derivatization of propionic acid for GC-MS analysis.

Esterification with BF3-Methanol is a classic and robust method, particularly for fatty acids.[4][5] It produces relatively stable methyl esters. However, the reaction requires a catalyst and an extraction step to isolate the derivative from the reaction mixture, which can add to the sample preparation time and introduce potential sources of error.[4]

Silylation with BSTFA is a highly efficient and versatile method that can be applied to a wide range of compounds with active hydrogens, including carboxylic acids.[6][7][8] A key advantage is that the reaction often goes to completion, and the derivatized sample can be directly injected into the GC-MS, simplifying the workflow.[6] However, TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions and prompt analysis.[8]

The choice between these methods will depend on the specific needs of the study. For high-throughput analysis, the direct injection capability of the silylation method may be advantageous. For complex matrices where extensive cleanup is required, the extraction step in the esterification protocol might be beneficial.

Conclusion

The derivatization of propionic acid is essential for reliable quantitative analysis by GC-MS. This application note provides detailed protocols for two common and effective methods: esterification with BF3-Methanol and silylation with BSTFA. By following these protocols, researchers, scientists, and drug development professionals can achieve the necessary volatility and thermal stability of propionic acid for sensitive and accurate GC-MS analysis, facilitating its study in various scientific and clinical applications.

References

Application Note: ¹H and ¹³C NMR Characterization of 3-(3-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the characterization of 3-(3-Methylphenyl)propanoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are presented, along with a complete assignment of the proton and carbon NMR spectra. The compiled spectral data, organized into clear, tabular formats, serves as a valuable reference for the identification and verification of this compound in research and drug development settings.

Introduction

3-(3-Methylphenyl)propanoic acid, also known as 3-(m-tolyl)propanoic acid, is a carboxylic acid derivative that can serve as a building block in the synthesis of various organic molecules, including potential pharmaceutical compounds. Accurate structural elucidation is a critical step in the chemical synthesis and drug development pipeline to ensure the identity and purity of the target molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. This document outlines the detailed ¹H and ¹³C NMR spectral characterization of 3-(3-Methylphenyl)propanoic acid.

Data Presentation

The ¹H and ¹³C NMR spectra of 3-(3-Methylphenyl)propanoic acid were acquired in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm), coupling constants (J) are in Hertz (Hz), and integrations are provided for the proton signals.

Table 1: ¹H NMR Spectral Data for 3-(3-Methylphenyl)propanoic acid in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~11.5 - 10.0br s1H-COOH
7.18t1H7.5H-5'
7.02 - 6.98m3H-H-2', H-4', H-6'
2.94t2H7.8H-3
2.67t2H7.8H-2
2.33s3H-CH₃

Table 2: ¹³C NMR Spectral Data for 3-(3-Methylphenyl)propanoic acid in CDCl₃

Chemical Shift (δ) ppmCarbon TypeAssignment
179.3CC-1 (COOH)
140.6CC-1'
138.3CC-3'
129.2CHC-5'
128.5CHC-6'
127.1CHC-4'
125.5CHC-2'
35.8CH₂C-2
30.7CH₂C-3
21.4CH₃CH₃

Experimental Protocols

Sample Preparation

A standard protocol for preparing an organic compound for NMR analysis was followed:

  • Weighing the Sample: Accurately weigh 5-10 mg of 3-(3-Methylphenyl)propanoic acid for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS, 0.03% v/v) as an internal reference standard. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.[1]

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the solid.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, which can adversely affect the magnetic field homogeneity and spectral resolution, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer.[2]

NMR Data Acquisition

The NMR spectra were acquired on a standard NMR spectrometer. The general procedure is as follows:

  • Instrument Setup: The spectrometer is set up and calibrated according to standard operating procedures.

  • Sample Insertion: The prepared NMR tube is placed in a spinner turbine and inserted into the magnet.

  • Locking and Shimming: The spectrometer's lock system is engaged on the deuterium signal of the CDCl₃ to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • A standard pulse-acquire sequence is used.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and an appropriate relaxation delay.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are generally required compared to ¹H NMR.

Workflow and Structural Correlation

The following diagrams illustrate the experimental workflow for NMR characterization and the correlation between the molecular structure of 3-(3-Methylphenyl)propanoic acid and its NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H Acquire 1H NMR lock_shim->acquire_H acquire_C Acquire 13C NMR lock_shim->acquire_C process Process Spectra (FT, Phasing, Baseline Correction) acquire_H->process acquire_C->process analyze Analyze and Assign Spectra process->analyze report Generate Report analyze->report

Caption: Experimental workflow for NMR characterization.

Caption: Structure-spectrum correlation for 3-(3-Methylphenyl)propanoic acid.

References

The Versatility of 3-(3-Methylphenyl)propionic Acid in Organic Synthesis: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 3-(3-Methylphenyl)propionic acid, a readily available aromatic carboxylic acid, is emerging as a critical building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural features make it an ideal starting material for the synthesis of complex molecules targeting key biological pathways involved in a range of diseases, from inflammatory conditions to cancer. This application note provides a detailed overview of its utility, focusing on its role in the synthesis of C-C chemokine receptor 1 (CCR1) inhibitors and vasoactive intestinal peptide receptor 1 (VIPR1) antagonists.

Core Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents. Its applications are particularly notable in the development of:

  • CCR1-Selective Inhibitors: These compounds are vital for the development of treatments for inflammatory and autoimmune diseases. CCR1 is a key receptor in the inflammatory cascade, and its inhibition can modulate the immune response.

  • VIPR1 Receptor Antagonists: These molecules hold therapeutic potential for respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD), as well as certain types of cancer.

The versatility of this compound also extends to its use as a foundational element for a wide spectrum of other organic compounds and novel materials, making it a valuable tool in both pharmaceutical and materials science research.

Synthetic Utility: Amide Bond Formation

A primary application of this compound in the synthesis of bioactive molecules is through the formation of amide bonds. The carboxylic acid functionality allows for straightforward coupling with a variety of amines to introduce diverse structural motifs and modulate the pharmacological properties of the resulting compounds.

A general workflow for the synthesis of amide derivatives from this compound is depicted below:

experimental_workflow General Workflow for Amide Synthesis start This compound activation Carboxylic Acid Activation (e.g., with coupling agents like HATU, HOBt/EDC) start->activation amine Amine (R-NH2) coupling Amide Bond Formation amine->coupling activation->coupling purification Purification (e.g., Chromatography, Recrystallization) coupling->purification product Amide Product purification->product

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for the synthesis of an amide derivative.

Protocol 1: Synthesis of N-Aryl-3-(3-methylphenyl)propanamide

This protocol describes a general method for the coupling of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted aniline (1.0 eq) followed by DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(3-methylphenyl)propanamide.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
This compound164.201.0->95
Substituted AnilineVaries1.0->98
N-Aryl-3-(3-methylphenyl)propanamideVaries-70-90>95

Application in the Synthesis of CCR1 Inhibitor Intermediates

The potent and selective non-peptide CCR1 antagonist, BX 471, is a key therapeutic candidate for inflammatory diseases. The synthesis of intermediates for BX 471 can utilize derivatives of this compound. The general structure of BX 471 features a central piperidine core, which can be functionalized with moieties derived from arylpropionic acids.

The binding of a CCR1 antagonist like BX 471 to its receptor blocks the downstream signaling cascade initiated by chemokines. This inhibition prevents the recruitment of inflammatory cells to the site of inflammation.

ccr1_signaling Simplified CCR1 Signaling Pathway and Inhibition cluster_membrane Cell Membrane CCR1 CCR1 Receptor G_protein G-protein activation CCR1->G_protein Activates Chemokine Chemokine (e.g., CCL3/MIP-1α) Chemokine->CCR1 Binds BX471 BX 471 (CCR1 Antagonist) BX471->CCR1 Blocks No_response Inhibition of Inflammatory Response PLC Phospholipase C (PLC) activation G_protein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_mobilization Intracellular Ca2+ mobilization IP3_DAG->Ca_mobilization Cellular_response Inflammatory Cell Recruitment and Activation Ca_mobilization->Cellular_response

Application Notes and Protocols: Synthesis of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic acid and its derivatives are a significant class of compounds in the chemical and pharmaceutical industries. As versatile building blocks, they are precursors to a wide range of products, including pharmaceuticals, polymers, plastics, and herbicides. In the pharmaceutical sector, propionic acid derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, with prominent examples being ibuprofen and naproxen.[1][2] This document provides detailed experimental workflows, protocols, and data for the synthesis of various propionic acid derivatives, including esters and amides, as well as an overview of the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.

I. Synthesis of Propionic Acid Esters via Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[3] This reversible reaction's equilibrium can be shifted toward the product by using an excess of one reactant or by removing water as it forms.[3]

Experimental Protocol: Synthesis of n-Propyl Propionate

This protocol describes the synthesis of n-propyl propionate from propionic acid and 1-propanol using sulfuric acid as a catalyst.

Materials:

  • Propionic acid

  • 1-propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine propionic acid, 1-propanol, and a few drops of concentrated sulfuric acid. The molar ratio of propionic acid to 1-propanol can be varied to optimize the yield.[4][5]

  • Set up the apparatus for reflux and heat the mixture. The reaction temperature and time will influence the conversion rate.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the resulting ester by distillation.

Data Presentation: Fischer Esterification of Propionic Acid
Reactant 1Reactant 2CatalystMolar Ratio (Acid:Alcohol:Catalyst)Temperature (°C)Time (min)Yield (%)Reference
Propanoic Acid1-PropanolH₂SO₄1:10:0.206521096.9[4][5]
Propanoic Acid1-PropanolH₂SO₄1:10:0.203521083.7[4]
Propanoic AcidEthanolH₂SO₄1:10:0.2045210-[4]
Propanoic Acid1-ButanolH₂SO₄1:10:0.2045210-[4]
Propanoic Acid2-PropanolH₂SO₄1:10:0.2045210-[4]

Note: Specific yield data for all conditions were not available in the provided search results.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow Reactants Propionic Acid + Alcohol + Acid Catalyst Reaction Reflux Reactants->Reaction Workup Cooling & Neutralization Reaction->Workup Separation Separatory Funnel (Washing) Workup->Separation Drying Drying with Anhydrous MgSO4 Separation->Drying Purification Distillation Drying->Purification Product Propionic Acid Ester Purification->Product

Caption: General workflow for the synthesis of propionic acid esters via Fischer Esterification.

II. Synthesis of Propionic Acid Amides

Amides can be synthesized from carboxylic acids and amines. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine.[6] Direct amidation can also be achieved using coupling agents or by heating the ammonium salt of the carboxylic acid.[7][8]

Experimental Protocol: Synthesis of N-substituted Propionamide

This protocol outlines a general procedure for the synthesis of an N-substituted propionamide from propionyl chloride and a primary or secondary amine.

Materials:

  • Propionyl chloride

  • Primary or secondary amine

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the amine and a base (like triethylamine) in an anhydrous aprotic solvent in a round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add propionyl chloride, dissolved in the same solvent, to the cooled amine solution using a dropping funnel with constant stirring. A violent reaction may occur.[7]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • The reaction mixture will contain the amide product and the hydrochloride salt of the base.

  • Filter the mixture to remove the salt.

  • Wash the filtrate with dilute acid, then with a saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude amide, which can be further purified by recrystallization or chromatography.

Data Presentation: Amide Synthesis from 3-Phenylpropionic Acid
Carboxylic AcidAmineCatalyst/ReagentSolventYield (%)Reference
3-Phenylpropionic acid4-MethylbenzylamineZrCp₂Cl₂-94[9]
3-Phenylpropionic acid4-MethylbenzylamineZrCl₄-92[9]
3-Phenylpropionic acidMorpholine-p-xylene94[9]
3-Phenylpropionic acid5-Methylfurfurylamine--91[9]

Experimental Workflow: Amide Synthesis from Acyl Chloride

Amide_Synthesis_Workflow Reactants Propionyl Chloride + Amine + Base Reaction Reaction in Aprotic Solvent (Ice Bath) Reactants->Reaction Filtration Filtration of Salt Byproduct Reaction->Filtration Workup Washing with Acid and Base Filtration->Workup Drying Drying of Organic Layer Workup->Drying Isolation Solvent Removal Drying->Isolation Product N-substituted Propionamide Isolation->Product

Caption: General workflow for the synthesis of N-substituted propionamides from propionyl chloride.

III. Case Study: Synthesis of Ibuprofen

Ibuprofen, a widely used NSAID, is a well-known derivative of propionic acid.[1] Its synthesis is a multi-step process that can be achieved through various routes. The Boots process was the original method, but greener, more atom-economical methods have since been developed, such as the BHC (Boots-Hoechst-Celanese) process.[2][10]

The BHC Three-Step "Green" Synthesis of Ibuprofen
  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride in the presence of a recyclable Lewis acid catalyst, such as hydrogen fluoride, to produce 4-isobutylacetophenone.[2]

  • Hydrogenation: The resulting ketone is catalytically hydrogenated using Raney nickel or palladium on carbon to form the corresponding alcohol.[2]

  • Carbonylation: The alcohol is then carbonylated with carbon monoxide in the presence of a palladium catalyst to yield ibuprofen.[10] This method has a significantly higher atom economy compared to the original Boots process.[10]

Ibuprofen's Mechanism of Action: COX Inhibition

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[2][11] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[2] The inhibition of COX-2 is primarily responsible for its therapeutic effects, while the inhibition of COX-1 can lead to undesirable gastrointestinal side effects.[2]

Signaling Pathway: Ibuprofen's Inhibition of Prostaglandin Synthesis

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Pain & Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibition

Caption: Ibuprofen inhibits COX enzymes, blocking prostaglandin synthesis and reducing pain and inflammation.

References

Application Notes and Protocols for the Quantification of Propionic Acid Metabolites in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic acidemia (PA) is an inherited metabolic disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase. This enzymatic block leads to the accumulation of propionic acid and its metabolites in various bodily fluids, including urine. The quantitative analysis of these metabolites is crucial for the diagnosis, monitoring, and management of PA, as well as for research into its pathophysiology and the development of novel therapies. This document provides detailed application notes and protocols for the quantification of key propionic acid metabolites in urine samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Propionic Acid Metabolites in Urine

The primary metabolites of interest in the context of propionic acidemia are:

  • Propionic Acid (PA): The primary accumulating metabolite.

  • Methylcitric Acid (MCA): A pathognomonic marker for propionic acidemia.[1][2]

  • 3-Hydroxypropionic Acid (3-HPA): Another key indicator of a block in the propionate metabolism pathway.[1][2]

  • Propionylglycine: A conjugate of propionic acid and glycine.

  • Tiglylglycine: Another acylglycine that can be elevated.[1]

Quantitative Data Summary

The following tables summarize the typical urinary concentrations of key propionic acid metabolites in healthy individuals and patients with propionic acidemia. These values are expressed in mmol/mol creatinine to normalize for variations in urine dilution.

Table 1: Urinary Propionic Acid Concentrations

PopulationConcentration Range (mmol/mol creatinine)
Healthy ControlsTypically low or undetectable
Propionic Acidemia PatientsSignificantly elevated

Note: Quantitative data for urinary propionic acid is less frequently reported than for its downstream metabolites, as it is highly volatile. However, its presence in significant amounts is a key indicator of the disorder.

Table 2: Urinary Methylcitric Acid Concentrations

PopulationConcentration Range (mmol/mol creatinine)
Healthy Controls0.4 - 3.4[3]
Propionic Acidemia Patients8.3 - 591[3]

Table 3: Urinary 3-Hydroxypropionic Acid Concentrations

PopulationConcentration Range (mmol/mol creatinine)
Healthy Controls5 - 22
Propionic Acidemia PatientsMarkedly elevated

Note: While a specific range for PA patients is not consistently cited, "massive urinary excretion" is a common finding.[4]

Metabolic Pathway and Diagnostic Biomarkers

A defect in propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA, which is then shunted into alternative metabolic pathways, resulting in the production of the aforementioned urinary biomarkers.

Propionic Acid Metabolism Pathway Propionic Acid Metabolism and Biomarker Formation in Propionic Acidemia cluster_precursors Precursors cluster_main_pathway Normal Metabolism Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain fatty acids Odd-chain fatty acids Odd-chain fatty acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Propionic Acid Propionic Acid Propionyl-CoA->Propionic Acid 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid Propionyl-CoA->3-Hydroxypropionic Acid Methylcitric Acid Methylcitric Acid Propionyl-CoA->Methylcitric Acid + Oxaloacetate Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Propionylglycine Propionylglycine Propionic Acid->Propionylglycine + Glycine

Propionic Acid Metabolism and Biomarker Formation

Experimental Protocols

Protocol 1: GC-MS Analysis of Urinary Organic Acids

This protocol is a widely used method for the comprehensive screening of organic acidurias, including propionic acidemia.

1. Sample Preparation and Extraction

  • Normalization: Thaw frozen urine samples and vortex. Measure the creatinine concentration to determine the volume of urine needed for analysis, normalizing to a standard creatinine amount (e.g., 1 µmol).

  • Internal Standard Addition: To the determined volume of urine, add a known amount of an internal standard, such as 2-ketocaproic acid.

  • Oximation (for keto-acids): Add hydroxylamine hydrochloride solution and incubate to form oxime derivatives of keto-acids.

  • Acidification: Acidify the sample to a pH below 2 with HCl.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Repeat the extraction to ensure complete recovery of the organic acids.

  • Drying: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in pyridine.

  • Incubate the mixture at a controlled temperature (e.g., 70-90°C) to form trimethylsilyl (TMS) derivatives of the organic acids, which are volatile and thermally stable for GC analysis.

3. GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 290°C).

  • Mass Spectrometry:

    • Ionization: Electron impact (EI) ionization is typically used.

    • Scan Mode: Acquire data in full scan mode to identify all detectable metabolites.

    • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode can be used to monitor specific ions for the target analytes and internal standards, which increases sensitivity and selectivity.[5]

Table 4: GC-MS Method Validation Parameters (Typical)

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Quantification (LOQ)Analyte-dependent, typically in the low µmol/L range
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 20%
Accuracy (% Recovery)85 - 115%

digraph "GC-MS Workflow" {
graph [fontname="Arial", fontsize=12, label="GC-MS Experimental Workflow for Urinary Organic Acids", labelloc=t, labeljust=c];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"Urine Sample" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Normalization (Creatinine)" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Internal Standard Addition" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Acidification" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Liquid-Liquid Extraction" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Evaporation to Dryness" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Derivatization (Silylation)" [fillcolor="#FBBC05", fontcolor="#202124"]; "GC-MS Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Urine Sample" -> "Normalization (Creatinine)"; "Normalization (Creatinine)" -> "Internal Standard Addition"; "Internal Standard Addition" -> "Acidification"; "Acidification" -> "Liquid-Liquid Extraction"; "Liquid-Liquid Extraction" -> "Evaporation to Dryness"; "Evaporation to Dryness" -> "Derivatization (Silylation)"; "Derivatization (Silylation)" -> "GC-MS Analysis"; "GC-MS Analysis" -> "Data Analysis"; }

GC-MS Experimental Workflow
Protocol 2: LC-MS/MS Analysis of Urinary Propionic Acid Metabolites

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation than GC-MS.

1. Sample Preparation

  • "Dilute-and-Shoot" Method: For a rapid analysis, urine samples can be simply diluted with a suitable buffer (e.g., mobile phase A) containing an internal standard.[6]

  • Protein Precipitation (if necessary): For cleaner samples, a protein precipitation step can be included. Add a cold organic solvent like acetonitrile containing the internal standard to the urine sample. Vortex and centrifuge to pellet the proteins. The supernatant is then used for analysis.

  • Derivatization (for enhanced sensitivity): For some analytes like short-chain fatty acids and methylcitrate, derivatization can significantly improve chromatographic retention and ionization efficiency. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[7]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing an acid modifier like formic acid, is typically employed.[6]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is used, often in negative ion mode for organic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for a specific product ion after fragmentation in the collision cell. This provides high specificity and sensitivity.

Table 5: LC-MS/MS Method Validation Parameters (Typical)

ParameterTypical Value
Linearity (r²)> 0.995[3]
Limit of Quantification (LOQ)10–40 ng/mL[3]
Intra-day Precision (%CV)1.4–13.3%[3]
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85.8–109.7%[3]

digraph "LC-MS_Workflow" {
graph [fontname="Arial", fontsize=12, label="LC-MS/MS Experimental Workflow for Urinary Propionic Acid Metabolites", labelloc=t, labeljust=c];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"Urine Sample" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Sample Preparation" [shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Dilute-and-Shoot" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Protein Precipitation" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Derivatization" [fillcolor="#FFFFFF", fontcolor="#202124"]; "LC-MS/MS Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Urine Sample" -> "Sample Preparation"; "Sample Preparation" -> "Dilute-and-Shoot" [label="Simple"]; "Sample Preparation" -> "Protein Precipitation" [label="Cleaner"]; "Sample Preparation" -> "Derivatization" [label="Sensitive"]; "Dilute-and-Shoot" -> "LC-MS/MS Analysis"; "Protein Precipitation" -> "LC-MS/MS Analysis"; "Derivatization" -> "LC-MS/MS Analysis"; "LC-MS/MS Analysis" -> "Data Analysis"; }

LC-MS/MS Experimental Workflow

Conclusion

The quantification of propionic acid metabolites in urine is a cornerstone in the diagnosis and management of propionic acidemia. Both GC-MS and LC-MS/MS are powerful analytical techniques for this purpose. The choice of method will depend on the specific analytes of interest, the required sensitivity, and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of propionaldehyde compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of propionaldehyde and related aldehyde compounds, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[1][2]

The degree of tailing is most often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0.[3] A value greater than 1.2 often indicates a significant tailing issue that should be addressed, while values above 2.0 are generally considered unacceptable for methods requiring high precision.[2][4]

Q2: What are the most common causes of peak tailing when analyzing propionaldehyde compounds?

Peak tailing for polar analytes like propionaldehyde (often analyzed after derivatization with 2,4-dinitrophenylhydrazine, DNPH) can stem from several chemical and physical factors:

  • Secondary Silanol Interactions: This is a primary chemical cause.[5] Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on the analyte.[4][6][7] These secondary retention mechanisms slow down a portion of the analyte molecules, causing the peak to tail.

  • Incorrect Mobile Phase pH: The pH of the mobile phase is a critical factor.[8][9] If the mobile phase pH is not optimal, it can lead to the ionization of residual silanol groups (typically at pH > 3), increasing their interaction with polar analytes.[4][10]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[2][11]

  • Column Degradation or Contamination: Over time, columns can degrade. This may involve the creation of a void at the column inlet, a partially blocked inlet frit from sample particulates, or contamination of the stationary phase.[1][5]

  • Extra-Column Effects (Dead Volume): Excessive volume from tubing, fittings, or the detector cell can cause the separated analyte band to broaden before it reaches the detector, resulting in tailing.[2][10][12]

Q3: My propionaldehyde peak is tailing, but other non-polar compounds in the same run have symmetrical peaks. What should I investigate first?

When peak tailing is specific to certain polar analytes like propionaldehyde, the issue is most likely due to chemical interactions rather than a system-wide physical problem. The primary suspect is the interaction between your analyte and active sites on the column.

Troubleshooting Steps for Analyte-Specific Tailing:

  • Suspect Secondary Silanol Interactions: Propionaldehyde and its derivatives are polar and thus susceptible to interactions with acidic silanol groups on the silica packing.[4][5]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic or phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][4][12]

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate or acetate) at a sufficient concentration (10-50 mM) can help maintain a stable pH and mask some silanol activity.[2][13]

  • Consider a Different Column: Modern, high-purity silica columns (Type B) that are fully end-capped are designed to have minimal residual silanol activity and are less prone to causing peak tailing for polar or basic compounds.[4][6][7]

Q4: All the peaks in my chromatogram, including propionaldehyde, are tailing. What does this suggest?

If all peaks in a chromatogram exhibit tailing, the cause is likely a physical or system-wide issue that affects the entire sample band, rather than a specific chemical interaction.

Common Causes for Universal Peak Tailing:

  • Column Void or Channeling: A void or depression may have formed at the inlet of the column bed. This disrupts the uniform flow of the mobile phase, distorting the peak shapes.[1][14]

  • Partially Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing poor sample distribution onto the column head.

  • Extra-Column Volume: Significant dead volume in the system between the injector and the detector will cause band broadening and tailing for all peaks, often more pronounced for early-eluting ones.[12]

Q5: How can my sample injection technique or sample solvent cause peak tailing?

Yes, the sample itself can be the source of peak tailing.

  • Column Overload: Injecting too much analyte mass can saturate the column's stationary phase.[1] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread on the column, leading to distorted peaks.[2][11] Whenever possible, the sample should be dissolved in the initial mobile phase or a weaker solvent.

Troubleshooting Guide

Systematic Troubleshooting Workflow

A logical approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow provides a step-by-step process to identify and resolve the issue.

G start Peak Tailing Observed (Tf > 1.2) decision1 Does tailing affect ALL peaks? start->decision1 proc_all1 Physical/System Issue Likely decision1->proc_all1 Yes proc_specific1 Chemical Interaction Likely decision1->proc_specific1 No, only Propionaldehyde and other polar analytes proc_all2 Check for column void. Replace column if necessary. proc_all1->proc_all2 proc_all3 Backflush column to clear blocked inlet frit. proc_all2->proc_all3 proc_all4 Check for dead volume. Use shorter/narrower tubing. proc_all3->proc_all4 end_node Peak Shape Improved proc_all4->end_node proc_specific2 Lower mobile phase pH (e.g., to 2.5-3.0). proc_specific1->proc_specific2 proc_specific3 Increase buffer strength (10-50 mM). proc_specific2->proc_specific3 proc_specific4 Check for column overload. Inject diluted sample. proc_specific3->proc_specific4 proc_specific5 Use a modern, end-capped (Type B silica) column. proc_specific4->proc_specific5 proc_specific5->end_node

Caption: A workflow for troubleshooting peak tailing in HPLC.

Understanding the Mechanism: Secondary Silanol Interactions

The diagram below illustrates how residual silanol groups on the HPLC column packing can cause peak tailing and how adjusting the mobile phase pH can mitigate this effect.

G Mechanism of Silanol Interaction and Mitigation by Low pH cluster_0 Condition: Mid-Range pH (e.g., pH 4-7) cluster_1 Solution: Low pH (e.g., pH < 3) silica Silica Surface silanol Ionized Silanol Group (Si-O⁻) analyte Propionaldehyde-DNPH Derivative (Polar ends: -NO₂, -NH) analyte->silanol Strong Secondary Interaction (Ionic/H-Bonding) CAUSES PEAK TAILING silica2 Silica Surface silanol_prot Protonated Silanol Group (Si-OH) analyte2 Propionaldehyde-DNPH Derivative analyte2->silanol_prot Interaction Minimized IMPROVES PEAK SHAPE h_plus Mobile Phase (Low pH, excess H⁺)

Caption: Secondary interactions with silanols cause tailing.

Data Summary Tables

Table 1: Summary of Common Causes and Solutions for Peak Tailing

Potential Cause Common Symptoms Primary Solution(s)
Secondary Silanol Interactions Tailing observed only for polar or basic analytes like propionaldehyde.[6]Lower mobile phase pH to < 3. Use a modern, end-capped column. Increase buffer strength.[4][7][12]
Column Overload Peak shape worsens (more tailing) with increased sample concentration. Retention time may shift.Reduce injection volume or dilute the sample.[2]
Column Void / Bed Deformation All peaks in the chromatogram tail. May be accompanied by a sudden drop in backpressure.[1]Replace the column. Use a guard column to protect the analytical column.[2]
Blocked Column Frit All peaks tail. Often accompanied by a gradual or sudden increase in system backpressure.Reverse and flush the column (disconnect from detector first). If unresolved, replace the frit or the column.
Extra-Column Volume All peaks tail, especially early eluting ones. Peaks may also appear broader than expected.[12]Use shorter, narrower internal diameter tubing. Ensure fittings are properly connected to minimize dead volume.[10]
Sample Solvent Mismatch Distorted or split peaks, particularly for early eluters.Dissolve the sample in the mobile phase or a weaker solvent.[2]

Key Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Silanol Interactions

This protocol is designed to determine the optimal mobile phase pH to reduce peak tailing caused by secondary silanol interactions.

Objective: To suppress the ionization of residual silanol groups on the stationary phase.

Methodology:

  • Prepare Stock Mobile Phases:

    • Aqueous Component (A): Prepare a 25 mM buffer solution. Use a buffer appropriate for your desired pH range and detection method (e.g., ammonium formate for LC-MS, phosphate for UV).

    • Organic Component (B): Acetonitrile or Methanol.

  • Initial Condition (Control):

    • Run your standard analysis using your current, unbuffered or neutral pH mobile phase. Record the chromatogram and calculate the tailing factor (Tf) for the propionaldehyde peak.

  • Test Condition 1 (Low pH):

    • Prepare a mobile phase and adjust the pH of the aqueous component to 3.0 using a suitable acid (e.g., 0.1% formic acid).[12]

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and record the chromatogram. Calculate the new tailing factor.

  • Test Condition 2 (Very Low pH):

    • If tailing persists, prepare a new mobile phase by adjusting the aqueous component's pH to 2.5 .

    • Repeat the equilibration and analysis steps.

  • Data Comparison:

    • Create a table comparing the tailing factor, retention time, and resolution at each pH condition. A significant reduction in the tailing factor at lower pH values confirms that silanol interactions were the primary cause.[4]

Protocol 2: Diagnosing and Addressing a Blocked Column Inlet

This protocol helps determine if a blocked frit or column contamination is the cause of universal peak tailing and high backpressure.

Objective: To restore column performance by removing particulate contamination.

Methodology:

  • Record Initial State: Note the current system backpressure and the peak shape/tailing factor for a standard injection.

  • Disconnect Column: Stop the pump and disconnect the column from the detector to prevent flushing contaminants into the detector cell.

  • Reverse the Column: Connect the column in the reverse flow direction to the injector.

  • Flush with Strong Solvents: Flush the column at a low flow rate (e.g., 0.2-0.5 mL/min) with a series of strong, miscible solvents. For a reversed-phase C18 column, a typical sequence is:

    • Mobile phase without buffer salts

    • 100% Water

    • Isopropanol

    • Methylene Chloride (if necessary for very non-polar contaminants)

    • Isopropanol (to ensure miscibility before returning to aqueous phase)

    • 100% Water

    • Mobile phase (for re-equilibration)

    • Flush with at least 10-20 column volumes of each solvent.

  • Return to Normal Flow: Stop the pump, return the column to its normal flow direction, and reconnect it to the system (including the detector).

  • Equilibrate and Test: Equilibrate the column thoroughly with your mobile phase until a stable baseline and pressure are achieved.

  • Final Analysis: Inject your standard again. A significant decrease in backpressure and an improvement in peak shape for all analytes indicate that a blockage was successfully cleared. If the problem persists, the column may be irreversibly damaged and require replacement.

References

Optimization of reaction conditions for 3-(3-Methylphenyl)propionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(3-Methylphenyl)propionic acid

Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal synthesis of this compound.

Synthesis Overview

This compound is a valuable intermediate in the pharmaceutical and chemical industries.[1][2] Several synthetic routes can be employed for its preparation, each with distinct advantages and challenges. The most common and effective methods include:

  • Malonic Ester Synthesis: A classic method for forming carboxylic acids, this route involves the alkylation of diethyl malonate with 3-methylbenzyl halide, followed by hydrolysis and decarboxylation.

  • Hydrogenation of 3-Methylcinnamic Acid: This method involves the reduction of the double bond of 3-methylcinnamic acid, a readily available precursor, using catalytic hydrogenation.

  • Oxidation of 3-(3-Methylphenyl)propionaldehyde: The corresponding aldehyde can be oxidized to the carboxylic acid using various oxidizing agents.

Below, we provide detailed experimental protocols, troubleshooting guides, and comparative data for these primary synthetic routes.

Method 1: Malonic Ester Synthesis

This route is a reliable method for constructing the carbon skeleton of the target molecule. The key steps involve the formation of an enolate from diethyl malonate, followed by nucleophilic substitution with a 3-methylbenzyl halide, and subsequent hydrolysis and decarboxylation.

Experimental Protocol

Step A: Synthesis of Diethyl 2-(3-methylbenzyl)malonate

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • Alkylation: To the resulting solution, add 3-methylbenzyl chloride (1.0 eq) dropwise. The reaction mixture is then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2-(3-methylbenzyl)malonate.

Step B: Hydrolysis and Decarboxylation

  • Hydrolysis: The crude diethyl 2-(3-methylbenzyl)malonate is refluxed with an excess of a strong base (e.g., 10-20% aqueous sodium hydroxide) for 2-4 hours, or until the hydrolysis is complete.

  • Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The acidified mixture is then heated to reflux for another 2-4 hours to effect decarboxylation.

  • Isolation and Purification: After cooling, the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by recrystallization or column chromatography.

Troubleshooting Guide: Malonic Ester Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low yield of alkylated product (Step A) Incomplete reaction.Ensure the use of a freshly prepared and moisture-free sodium ethoxide solution. Increase the reaction time or temperature.
Side reaction: Dialkylation.Use a slight excess of diethyl malonate relative to the 3-methylbenzyl chloride.
Incomplete hydrolysis (Step B) Insufficient base or reaction time.Use a higher concentration of NaOH or prolong the reflux time. Monitor the reaction by TLC to ensure the disappearance of the starting ester.
Inefficient decarboxylation (Step B) Insufficient heating or acidity.Ensure the solution is strongly acidic (pH 1-2) before heating. Increase the reflux time.
Product is an oil and difficult to crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization. Try different solvent systems for recrystallization.

Experimental Workflow: Malonic Ester Synthesis

malonic_ester_synthesis start Start: Diethyl Malonate & 3-Methylbenzyl Chloride naoet Sodium Ethoxide in Ethanol start->naoet 1. alkylation Alkylation (Reflux) naoet->alkylation 2. workup1 Aqueous Work-up & Extraction alkylation->workup1 3. intermediate Crude Diethyl 2-(3-methylbenzyl)malonate workup1->intermediate 4. hydrolysis Saponification (NaOH, Reflux) intermediate->hydrolysis 5. acidification Acidification (HCl) & Decarboxylation (Heat) hydrolysis->acidification 6. workup2 Extraction & Purification (Recrystallization/Chromatography) acidification->workup2 7. end Final Product: This compound workup2->end 8.

Caption: Workflow for the malonic ester synthesis of this compound.

Method 2: Hydrogenation of 3-Methylcinnamic Acid

This method is often high-yielding and clean, involving the catalytic reduction of the alkene double bond in 3-methylcinnamic acid.

Experimental Protocol
  • Reaction Setup: In a hydrogenation vessel, dissolve 3-methylcinnamic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature for 4-24 hours, or until hydrogen uptake ceases.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization.

Troubleshooting Guide: Hydrogenation
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reaction Inactive catalyst.Use fresh, high-quality Pd/C. Ensure the catalyst is not exposed to air for prolonged periods.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure or prolong the reaction time.
Catalyst poisoning.Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Low yield Loss of product during filtration.Wash the Celite pad thoroughly with the reaction solvent to recover all the product.
Product contains impurities Impure starting material.Recrystallize the 3-methylcinnamic acid before hydrogenation.
Side reactions.Ensure the reaction is run at room temperature, as higher temperatures can sometimes lead to side reactions.

Logical Troubleshooting: Hydrogenation

hydrogenation_troubleshooting start Incomplete Hydrogenation Reaction check_catalyst Is the Pd/C catalyst fresh and active? start->check_catalyst replace_catalyst Use fresh catalyst. check_catalyst->replace_catalyst No check_pressure Is the hydrogen pressure adequate? check_catalyst->check_pressure Yes replace_catalyst->check_pressure increase_pressure Increase H2 pressure and/or reaction time. check_pressure->increase_pressure No check_purity Are the starting material and solvent pure? check_pressure->check_purity Yes increase_pressure->check_purity purify_reagents Purify starting material and use dry, pure solvent. check_purity->purify_reagents No success Reaction should proceed to completion. check_purity->success Yes purify_reagents->success

Caption: Troubleshooting logic for incomplete hydrogenation.

Method 3: Oxidation of 3-(3-Methylphenyl)propionaldehyde

This route is a straightforward conversion of the corresponding aldehyde to the carboxylic acid. Several oxidation methods are available, with varying yields, reaction times, and environmental impacts.

Experimental Protocols

Jones Oxidation

  • Dissolve 3-(3-methylphenyl)propionaldehyde (1.0 eq) in acetone and cool in an ice bath.

  • Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise, maintaining the temperature below 20°C.

  • Stir at room temperature for 1-3 hours.

  • Quench with isopropyl alcohol, remove acetone, and perform an acid-base work-up to isolate the product.

Potassium Permanganate Oxidation

  • Dissolve the aldehyde in an aqueous solution of sodium hydroxide and cool in an ice bath.

  • Slowly add a solution of potassium permanganate dropwise.

  • Stir at room temperature for 2-6 hours.

  • Quench with sodium bisulfite, filter the manganese dioxide, acidify the filtrate, and extract the product.

Comparative Data of Oxidation Methods
Oxidation Method Reagents Typical Yield (%) Typical Reaction Time (h) Purity (%) Key Advantages Key Disadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone85-951-3>95High yield, fast reactionUse of carcinogenic Cr(VI), strongly acidic conditions
Permanganate Oxidation KMnO₄, NaOH, H₂O75-852-6>90Inexpensive, strong oxidantPotential for over-oxidation, MnO₂ waste
Air Oxidation Air (O₂), Catalyst (optional)80-904-8>95"Green" and cost-effectiveMay require elevated temperature/pressure

Table adapted from literature precedents for similar substrates.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the most suitable for a large-scale synthesis? A1: For large-scale synthesis, the hydrogenation of 3-methylcinnamic acid is often preferred due to its high yield, clean reaction profile, and ease of product isolation by simple filtration and solvent removal. Air oxidation of the aldehyde is also a "greener" and cost-effective option if the required equipment for handling gases at elevated temperatures/pressures is available. The Malonic ester synthesis can be less ideal for large scale due to the use of strong bases and multiple steps.

Q2: My final product has a low melting point and appears oily. How can I purify it? A2: An oily product or a low melting point suggests the presence of impurities. Recrystallization is the primary method for purification. If the product fails to crystallize, it may be due to residual solvent or impurities. Try purifying the crude product by column chromatography on silica gel first, followed by recrystallization of the purified fractions.

Q3: What are the common impurities I should look for in my final product? A3: Depending on the synthetic route, common impurities may include:

  • Malonic Ester Synthesis: Unreacted 3-methylbenzyl chloride, diethyl malonate, or the intermediate diethyl 2-(3-methylbenzyl)malonate.

  • Hydrogenation: Unreacted 3-methylcinnamic acid or byproducts from over-reduction of the aromatic ring under harsh conditions.

  • Oxidation: Unreacted 3-(3-methylphenyl)propionaldehyde.

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value (39-42 °C) indicates high purity.[2][3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity quantitatively.

References

Technical Support Center: Purity Validation of 3-(3-(benzyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purity validation of synthesized 3-(3-(benzyloxy)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid?

A1: Impurities can arise from unreacted starting materials, side-products from the reaction, or degradation of the product. Common impurities include:

  • Starting Materials : 3-(3-hydroxyphenyl)propanoic acid (from incomplete benzylation) and excess benzyl bromide.[1]

  • Side Products : Dibenzyl ether, which can form from the self-condensation of benzyl bromide.[1]

  • Degradation Products : Debenzylation, the cleavage of the benzyl ether, is a significant side reaction that can lead to the formation of 3-(3-hydroxyphenyl)propanoic acid and benzyl alcohol or benzaldehyde.[1][2] This can be caused by harsh acidic or basic conditions or excessive heat.[1]

Q2: Which analytical techniques are recommended for a comprehensive purity assessment?

A2: A combination of chromatographic and spectroscopic methods is essential for confirming both the purity and the chemical identity of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC) : Ideal for quantifying the purity of the compound and detecting trace impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the molecular structure and identifying any structural impurities.[1]

  • Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound.[3]

  • Melting Point Analysis : A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[1]

Q3: My purified product has a broad melting point that is lower than the expected 79.5-88.5 °C range. What is the likely cause?

A3: A broad and depressed melting point is a classic sign of impurities.[1] The presence of residual solvents from purification or any of the common chemical impurities listed in Q1 can cause this observation. Further purification through techniques like recrystallization or column chromatography is recommended to improve purity.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interaction of the carboxylic acid with the silica support.Add a small amount of acid (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid) to the mobile phase to suppress the ionization of the carboxyl group.[1][4]
Poor Resolution Between Product and Impurity Peaks The mobile phase composition is not optimal.Optimize the mobile phase gradient. If using an isocratic method, adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.[4]
No Peak Detected Incorrect detection wavelength; sample concentration too low.Set the UV detector to a wavelength where the compound has strong absorbance, such as 254 nm or 280 nm.[4] Prepare a more concentrated sample solution (e.g., 1 mg/mL).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Potential Cause Recommended Solution
Presence of Unexpected Peaks Impurities or residual solvent.Compare the spectrum to the expected chemical shifts (see Data Table 1). Integrate the impurity peaks relative to the product peaks to estimate the level of contamination. Identify common solvent peaks.
Broad Carboxylic Acid (-COOH) Peak Hydrogen exchange with trace amounts of water in the deuterated solvent.This is a common occurrence for carboxylic acid protons and is not necessarily an indicator of impurity. The peak is typically a broad singlet between 10-12 ppm.[3]
Signals from Starting Material are Present Incomplete reaction or inefficient purification.Look for the characteristic signals of 3-(3-hydroxyphenyl)propanoic acid. If present, the product requires further purification.

Data Presentation

Table 1: Summary of Key Characterization Data

ParameterExpected Value/ObservationReference
Molecular Formula C₁₆H₁₆O₃[4][5]
Molecular Weight 256.29 g/mol [4][5]
Appearance White to off-white solid/crystals[4][5]
Melting Point 79.5-88.5 °C[4][5]
Mass Spec (ESI-MS) Expected [M-H]⁻ ion at m/z 255.1[3]

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5Broad Singlet1HCarboxylic Acid (-H OOC)
7.45 - 7.20Multiplet6HAromatic (-O-CH₂-C₆H₅ ) and Phenyl (C₆H₄ )
6.90 - 6.80Multiplet3HPhenyl (C₆H₄ )
~5.05Singlet2HBenzylic (-O-CH₂ -Ph)
~2.95Triplet2HMethylene (-CH₂ -CH₂-COOH)
~2.65Triplet2HMethylene (-CH₂-CH₂ -COOH)
Reference for NMR data:[5][6]

Experimental Protocols & Visualizations

Purity Validation Workflow

The following diagram illustrates the general workflow for assessing the purity of synthesized 3-(3-(benzyloxy)phenyl)propanoic acid.

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_result Final Assessment synthesis Synthesized Crude Product purification Purification (Recrystallization / Column Chromatography) synthesis->purification hplc HPLC Analysis (Quantitative Purity) purification->hplc nmr NMR Spectroscopy (Structural Identity) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms mp Melting Point (Physical Constant) purification->mp decision Purity Confirmed? hplc->decision nmr->decision ms->decision mp->decision pass Pass (≥95%) decision->pass Yes fail Fail (<95%) decision->fail No fail->purification Re-purify

General workflow for purity validation.
Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol is a standard reverse-phase method for determining the percentage purity of the synthesized compound.[4]

  • Instrumentation : An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is required.[4]

  • Mobile Phase Preparation : Prepare a mobile phase consisting of acetonitrile and water (a common starting point is a 50:50 mixture) containing 0.1% trifluoroacetic acid (TFA).[3][4]

  • Sample Preparation : Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 30 °C

    • Detection Wavelength : 254 nm[4]

  • Data Analysis : Record the retention time of the main peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is used to confirm the chemical structure of the synthesized compound.[3]

  • Instrumentation : A 400 MHz or higher NMR spectrometer.[3]

  • Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3][4] Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).[3]

  • Data Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[4]

  • Data Analysis : Analyze the chemical shifts (δ), splitting patterns, and integration values of the signals. Compare the obtained spectrum with the expected values in Table 2. The absence of significant impurity peaks confirms the sample's purity.[3]

Protocol 3: Mass Spectrometry (MS)

This protocol confirms the molecular weight of the synthesized compound.[3]

  • Instrumentation : A mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).[3]

  • Ionization Mode : Negative ion mode is often preferred for carboxylic acids as it readily forms the deprotonated molecule [M-H]⁻.[3]

  • Sample Preparation : Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[3]

  • Data Analysis : Analyze the resulting mass spectrum for a peak corresponding to the expected mass-to-charge ratio (m/z) of the [M-H]⁻ ion, which is approximately 255.1 for 3-(3-(benzyloxy)phenyl)propanoic acid.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common issues encountered during purity validation.

G start Initial Purity Analysis check_purity HPLC Purity < 95%? start->check_purity check_nmr Unexpected NMR Signals? check_purity->check_nmr No repurify Action: Re-purify Sample (Recrystallization or Chromatography) check_purity->repurify Yes check_mass Incorrect Mass in MS? check_nmr->check_mass No identify_impurity Action: Identify Impurity (Check starting materials, side products) check_nmr->identify_impurity Yes wrong_compound Conclusion: Incorrect Compound Synthesized check_mass->wrong_compound Yes pass Purity Validation Passed check_mass->pass No repurify->start After Purification identify_impurity->repurify Impurity Identified

Troubleshooting decision tree.

References

Improving yield and purity in the synthesis of 3-arylpropionic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-arylpropionic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the yield and purity of their target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-arylpropionic acids?

A1: Several effective methods are employed for the synthesis of 3-arylpropionic acids. The choice of route often depends on the available starting materials, desired scale, and the specific substitution pattern of the aryl group. Common strategies include:

  • Knoevenagel Condensation followed by Reduction: This two-step process involves the condensation of an aryl aldehyde with an active methylene compound (like malonic acid or its esters), followed by the reduction of the resulting cinnamic acid derivative.[1][2][3][4]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction of an aryl halide with an acrylic acid derivative provides a direct route to cinnamic acid derivatives, which can then be hydrogenated.[5][6][7][8][9]

  • Friedel-Crafts Acylation/Alkylation Routes: These classic methods can be adapted to introduce the propionic acid side chain to an aromatic ring, although they can be prone to rearrangement and regioselectivity issues.[10]

Q2: How can I improve the yield of my 3-arylpropionic acid synthesis?

A2: Improving the yield often involves careful optimization of reaction parameters. Key factors to consider include:

  • Catalyst Selection and Loading: The choice of catalyst is critical, especially in catalytic hydrogenations and Heck reactions. For instance, in transfer hydrogenation of cinnamic acid, rhodium and palladium catalysts have shown high efficacy.[11][12] Optimizing the catalyst loading can also significantly impact the yield.

  • Reaction Temperature: Temperature control is crucial. For example, in Friedel-Crafts reactions, lower temperatures can minimize the formation of side products.[10] In transfer hydrogenation, increasing the temperature can enhance efficiency.[11]

  • Solvent and Base Selection: The choice of solvent and base can influence reaction rates and selectivity. For instance, in the Heck reaction, a variety of solvents and bases have been explored to optimize yields.[6][7]

  • Purity of Starting Materials: Using high-purity starting materials is essential to prevent side reactions and catalyst poisoning.

Q3: What are common impurities in 3-arylpropionic acid synthesis and how can I remove them?

A3: Common impurities can include unreacted starting materials, intermediates (e.g., the corresponding cinnamic acid in hydrogenation reactions), and side-products (e.g., regioisomers from Friedel-Crafts reactions).[10] Purification strategies include:

  • Recrystallization: This is a powerful technique for purifying solid 3-arylpropionic acids. The choice of solvent is critical for obtaining high purity and good recovery.

  • Column Chromatography: For challenging separations, silica gel chromatography can be employed to isolate the desired product from impurities.

  • Distillation: Liquid 3-arylpropionic acids or their esters can be purified by distillation, often under reduced pressure to prevent decomposition.[13]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Hydrogenation of Cinnamic Acid Derivatives

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity - Ensure the catalyst is fresh and has been stored properly. - Consider using a different catalyst (e.g., Pd/C, Rh/TiO2).[14][15] - Increase catalyst loading.
Incomplete Reaction - Increase reaction time. - Increase hydrogen pressure (for catalytic hydrogenation). - Optimize reaction temperature.[11]
Presence of Catalyst Poisons - Purify the cinnamic acid derivative before hydrogenation to remove any potential catalyst poisons (e.g., sulfur or nitrogen-containing compounds).
Side Reactions - In cases of transfer hydrogenation, the choice of hydrogen donor is crucial. Formic acid has been shown to be an effective hydrogen source.[11][12]

Troubleshooting Workflow for Low Hydrogenation Yield

start Low Yield in Hydrogenation catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Activity OK new_catalyst Try Different Catalyst (e.g., Rh/TiO2) catalyst->new_catalyst Inactive increase_loading Increase Catalyst Loading catalyst->increase_loading Potentially Low substrate Verify Substrate Purity conditions->substrate Optimized increase_time_pressure Increase Time/Pressure conditions->increase_time_pressure Incomplete Reaction optimize_temp Optimize Temperature conditions->optimize_temp Suboptimal Temp purify_substrate Purify Cinnamic Acid Derivative substrate->purify_substrate Impure end Improved Yield substrate->end Pure new_catalyst->end increase_loading->end increase_time_pressure->end optimize_temp->end purify_substrate->end

Caption: Troubleshooting workflow for low hydrogenation yield.

Problem 2: Formation of Regioisomers in Friedel-Crafts Acylation

Possible Causes & Solutions

CauseRecommended Action
Harsh Reaction Conditions - Lower the reaction temperature. Performing the reaction at 0°C or even -10°C can improve regioselectivity.[10]
Highly Reactive Lewis Acid - Use a milder Lewis acid catalyst. Consider replacing AlCl₃ with FeCl₃ or ZnCl₂.[10] - Experiment with the stoichiometry of the Lewis acid.
Solvent Effects - The polarity of the solvent can influence the isomer distribution. Evaluate different solvents; non-polar solvents like carbon disulfide or dichloromethane are common choices.[10]

Logical Relationship for Minimizing Isomer Formation

goal Minimize Regioisomer Formation temp Lower Reaction Temperature goal->temp lewis_acid Use Milder Lewis Acid goal->lewis_acid solvent Optimize Solvent goal->solvent high_purity High Purity Product temp->high_purity lewis_acid->high_purity solvent->high_purity

Caption: Key factors for minimizing regioisomer formation.

Quantitative Data Summary

Table 1: Effect of Catalyst on Transfer Hydrogenation of Cinnamic Acid

EntryCatalystTemperature (°C)Yield (%)Reference
1Catalyst 42525[11]
2Catalyst 46595[11]
3PdCl₂6597[12]
4Pd(acac)₂6587[12]

Table 2: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids via Hydroarylation

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃Room Temp165[16]
2AlCl₃Room Temp447[16]
3AlBr₃Room Temp1-[16]
4TfOH0222-33[16]

Experimental Protocols

Protocol 1: Hydrogenation of Cinnamic Acid Ethyl Ester

This protocol describes the reduction of the double bond in cinnamic acid ethyl ester to yield 3-phenylpropionic acid ethyl ester using sodium borohydride and a nickel(II) chloride catalyst.[13]

Materials:

  • Cinnamic acid ethyl ester (100 mmol)

  • Nickel(II) chloride hexahydrate (10.0 mmol)

  • Sodium borohydride (200 mmol)

  • Ethanol (360 mL)

  • Celite

  • tert-Butyl methyl ether

  • Water

  • Sodium sulfate

Procedure:

  • In a 500 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and reflux condenser, combine cinnamic acid ethyl ester and nickel(II) chloride hexahydrate in ethanol.

  • Cool the mixture to 20°C using an ice bath.

  • Add sodium borohydride in small portions, maintaining the internal temperature at 20°C.

  • After the addition is complete, stir the mixture for an additional 90 minutes at 50°C. The reaction is complete when gas evolution ceases.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Add water to the residue and extract five times with tert-butyl methyl ether.

  • Wash the combined organic phases with water and dry over sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure.

Protocol 2: Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid

This protocol details the transfer hydrogenation of cinnamic acid using a rhodium catalyst with formic acid as the hydrogen source.[11]

Materials:

  • Cinnamic acid (30 mmol)

  • [RhCl(COD)]₂ (catalyst)

  • Triethylamine (base)

  • Formic acid (hydrogen donor)

  • Tetrahydrofuran (THF) (solvent)

  • Argon

Procedure:

  • Dissolve cinnamic acid in THF in a Schlenk tube under an argon atmosphere.

  • Add the rhodium catalyst to the solution.

  • Introduce triethylamine and formic acid to the reaction vessel.

  • Stir the mixture at a controlled temperature (e.g., 65°C) for 4 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, work up the reaction mixture to isolate the 3-phenylpropionic acid.

Protocol 3: Synthesis of 3-(Arylthio)propionic Acids

This protocol describes a copper-mediated synthesis of 3-(arylthio)propionic acids from aryl iodides and 3-mercaptopropionic acid.[17]

Materials:

  • Aryl iodide (100 mmol)

  • 3-Mercaptopropionic acid (3-MPA) (100 mmol)

  • Cu₂O (50 mmol)

  • Absolute pyridine (80 mL)

  • 6 M HCl

  • Acetone

  • Nitrogen

Procedure:

  • In a flask under a nitrogen atmosphere, combine 3-mercaptopropionic acid, Cu₂O, and the aryl iodide in absolute pyridine.

  • Heat the mixture with stirring at 120–130°C for 6 hours.

  • Evaporate the solvent under reduced pressure.

  • Add 6 M HCl to the residue and stir at 90°C for 30 minutes.

  • Cool the mixture to room temperature, filter, wash with water, and dry.

  • Extract the solid material with boiling acetone.

  • Evaporate the combined acetone filtrates to yield the crude product.

  • Further purification can be achieved by recrystallization.

References

Challenges in the detection and quantification of propionic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection and quantification of propionic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for propionic acid quantification?

A1: The most prevalent methods for quantifying propionic acid are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] Gas chromatography is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][3] HPLC is typically used with an ultraviolet (UV) detector, although this can be challenging due to propionic acid's low UV absorbance, or a mass spectrometer for enhanced sensitivity and specificity.[1][4][5] Ultra-performance liquid chromatography (UPLC) has also been successfully employed for this purpose.[6]

Q2: My propionic acid peak is tailing during GC analysis. What could be the cause and how can I fix it?

A2: Peak tailing in the GC analysis of volatile fatty acids like propionic acid is a common issue. It is often caused by the adsorption of the acidic analyte onto active sites within the GC system, particularly on the column packing material or the glass liner.[3] To mitigate this, phosphoric acid is often added to the stationary phase to neutralize these active sites.[3] Using a column specifically designed for volatile fatty acid analysis, such as one with a Carbowax 20M and phosphoric acid coating, can significantly reduce tailing.[3]

Q3: I am having trouble detecting propionic acid with HPLC-UV. What are my options?

A3: Propionic acid exhibits low UV absorbing properties, which can lead to poor sensitivity when using a UV detector.[4] To overcome this, you can consider the following:

  • Derivatization: Although not always necessary, derivatizing the carboxylic acid can improve its UV absorbance.[1]

  • Lower Wavelength: Detection at a low wavelength, such as 210 nm, can be used, but may be prone to interference.[2][6]

  • Alternative Detectors: A refractive index (RI) detector can be suitable for detecting organic acids.[1] For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (HPLC-MS) is a powerful alternative.[5]

Q4: How do I handle complex sample matrices that interfere with my analysis?

A4: Complex sample matrices can introduce interfering components. Several sample preparation techniques can help overcome this:

  • Liquid-Liquid Extraction (LLE): This involves extracting the analyte of interest into an immiscible solvent. For propionic acid, adjusting the pH of the sample to be sufficiently acidic (pKa ~4.9) ensures it is in its non-ionized molecular form for optimal extraction into solvents like dichloromethane or diethyl ether.[4][7]

  • Solid-Phase Microextraction (SPME): This technique can be used to trap the analyte in a headspace region and adsorb it onto a fiber, effectively excluding large interfering molecules.[4][7]

  • Steam Distillation: This method can be used to separate volatile acids from the sample matrix.[8]

Q5: What is "ghosting" in GC analysis of propionic acid and how can I prevent it?

A5: Ghosting refers to the appearance of peaks in a chromatogram when a blank is injected. In the context of propionic acid analysis, this can occur when the acid is adsorbed onto the column from previous samples and then desorbed during a subsequent run, especially with the injection of a highly polar solvent like water.[3] To prevent this, ensure proper column conditioning and consider using an internal standard to correct for variations.[3]

Troubleshooting Guides

GC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites on the column or liner adsorbing the acid.- Water in the sample extract.[3]- Use a column treated with phosphoric acid (e.g., Carbopack C coated with Carbowax 20M and phosphoric acid).[3]- Use a phosphoric acid-treated glass wool plug at the column outlet.[3]- Ensure sample extracts are dry.
Low Sensitivity - Inefficient extraction.- Low concentration in the sample.- Optimize the pH during liquid-liquid extraction to ensure propionic acid is in its non-ionized form.[4][7]- Consider derivatization to improve volatility and detection.[4]
Ghost Peaks - Adsorption of propionic acid from previous injections onto the column.[3]- Thoroughly condition the column at a high temperature.[3]- Inject a solvent blank between samples to wash out adsorbed compounds.- Use an internal standard for accurate quantification.[3]
Poor Resolution from Other Short-Chain Fatty Acids - Inappropriate column or temperature program.- Use a column specifically designed for volatile fatty acid separation.[3]- Optimize the oven temperature program to improve separation.
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low/No Signal with UV Detector - Propionic acid has low intrinsic UV absorbance.[4]- Set the UV detector to a low wavelength (e.g., 210 nm).[2][6]- Consider derivatization to introduce a chromophore.- Use an alternative detector like a Refractive Index (RI) detector or a Mass Spectrometer (MS).[1]
Poor Retention on a C18 Column - Propionic acid is ionized at neutral pH and will not be retained.[9]- Acidify the mobile phase to a pH below the pKa of propionic acid (~4.87) to suppress ionization.[9] A buffered system is recommended.[9]
Matrix Interference - Co-elution of other compounds from the sample matrix.- Optimize the mobile phase gradient to improve separation.- Employ a more rigorous sample cleanup procedure such as solid-phase extraction (SPE).[5]
Irreproducible Retention Times - Fluctuations in mobile phase composition or pH.- Column degradation.- Ensure the mobile phase is well-mixed and buffered.- Use a guard column to protect the analytical column.- Regularly check and replace the column if necessary.

Quantitative Data Summary

Method Performance Comparison
Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
GC-FID9.1 µg/mL26.3 µg/mL99.7%[4][7]
UPLC-UV (210 nm)0.60 µg/mL2.00 µg/mL-[6]
HPLC-UV5 mg/L->91%[2]
GC-MSas low as 0.01 mg/L--[5]
HPLC~0.1 mg/L--[5]
¹H NMR94 mg/kg314 mg/kg76.1%[10]

Experimental Protocols

Protocol 1: GC-FID Analysis of Propionic Acid in Bakery Products

This protocol is adapted from a method for the determination of propionic acid and propionates in bakery products.[4]

  • Sample Preparation:

    • Weigh a homogenized sample of the bakery product.

    • Add a solution of glacial acetic acid in dichloromethane. The acetic acid converts any propionate salts to the non-ionized propionic acid form.[4]

    • Vortex the mixture for 1 minute to extract the propionic acid into the dichloromethane layer.[4]

    • Allow the layers to separate.

  • GC-FID Analysis:

    • Column: Capillary column (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness).[7]

    • Injector Temperature: Set appropriately for volatile acid analysis.

    • Detector: Flame Ionization Detector (FID).

    • Carrier Gas: Nitrogen or Helium.

    • Injection: Directly inject an aliquot of the dichloromethane extract.[4]

    • Run Time: A rapid analysis of less than 3 minutes can be achieved.[4]

  • Quantification:

    • Prepare a calibration curve using standard solutions of propionic acid in dichloromethane.

    • Quantify the propionic acid in the sample by comparing its peak area to the calibration curve.

Protocol 2: UPLC-UV Analysis of Propionic Acid in Biological Samples

This protocol is based on a method for quantifying propionic acid in Scutellaria baicalensis roots.[6]

  • Sample Preparation:

    • Extract the sample with 70% aqueous ethanol.[6]

    • Filter the extract before injection into the UPLC system.[6]

  • UPLC-UV Analysis:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm.[6]

    • Mobile Phase:

      • A: 15 mM aqueous phosphate buffer at pH 2.1.

      • B: Acetonitrile.

      • Isocratic elution with 5% B.[6]

    • Flow Rate: 0.2 mL/min.[6]

    • Injection Volume: 2 µL.[6]

    • Detection Wavelength: 210 nm.[6]

    • Column Temperature: 40 °C.[6]

  • Quantification:

    • Prepare a stock solution of propionic acid and perform serial dilutions to create working standard solutions.[6]

    • Generate a regression curve from the analysis of the standard solutions.[6]

    • Determine the concentration of propionic acid in the sample from the regression curve.

Visualizations

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC-FID Analysis sample Homogenized Sample extraction Add Dichloromethane & Glacial Acetic Acid sample->extraction vortex Vortex for 1 min extraction->vortex separation Phase Separation vortex->separation injection Inject Dichloromethane Extract separation->injection gc_column Capillary GC Column injection->gc_column detection FID Detection gc_column->detection data_analysis Data Analysis & Quantification detection->data_analysis Peak Area

Caption: Workflow for GC-FID analysis of propionic acid.

troubleshooting_hplc start Poor Retention on C18 Column? check_ph Is Mobile Phase pH < pKa (4.87)? start->check_ph acidify Acidify Mobile Phase (e.g., with phosphate buffer) check_ph->acidify No check_column Check Column Integrity check_ph->check_column Yes ok Retention Should Improve acidify->ok check_column->ok

Caption: Troubleshooting poor retention in HPLC.

References

Technical Support Center: 3-(3-Methylphenyl)propionic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 3-(3-Methylphenyl)propionic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The ideal storage temperature is room temperature.[1] It should be kept away from heat sources and incompatible substances such as strong oxidizing agents.

Q2: What are the known incompatibilities of this compound?

A2: this compound is known to be incompatible with strong oxidizing agents. Contact with these substances can lead to exothermic reactions and degradation of the compound. It is crucial to avoid storing or mixing it with such chemicals.

Q3: What are the potential signs of degradation of this compound?

A3: Physical signs of degradation can include a change in color, the development of an unusual odor, or a change in the physical state of the material (e.g., clumping of a powder). For a more accurate assessment, analytical techniques such as HPLC or GC-MS should be employed to detect the presence of impurities or degradation products.

Q4: How can I assess the stability of my this compound sample?

A4: The stability of your sample can be assessed using a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the intact compound from any potential degradation products, allowing for accurate quantification of its purity and the extent of degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: When analyzing a stored sample of this compound by HPLC or GC, new, unexpected peaks are observed that were not present in the initial analysis of the batch.

Possible Causes:

  • Degradation: The compound may have degraded due to improper storage conditions (e.g., exposure to light, high temperatures, or humidity).

  • Contamination: The sample may have been contaminated during handling or storage.

  • Interaction with Container: The compound may have reacted with the surface of the storage container.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (cool, dry, dark, and in a tightly sealed, inert container).

  • Analyze a Fresh Sample: If available, analyze a freshly prepared sample or a sample from a new, unopened container to rule out systemic issues with the analytical method.

  • Perform Forced Degradation Studies: To identify potential degradation products, subject a sample to forced degradation conditions (see Experimental Protocols section). This can help in tentatively identifying the unknown peaks.

  • Use Mass Spectrometry: If not already in use, employ a mass spectrometric detector (LC-MS or GC-MS) to obtain mass information on the unknown peaks, which can aid in their identification.

Issue 2: Decrease in Assay Value Over Time

Symptom: The measured purity or concentration of this compound in a sample decreases over time during a stability study.

Possible Causes:

  • Chemical Degradation: The molecule is undergoing chemical degradation, leading to a lower amount of the intact compound.

  • Volatility: Although it has a high boiling point, some loss may occur over long periods if the container is not properly sealed.

  • Adsorption: The compound may be adsorbing to the surface of the storage container.

Troubleshooting Steps:

  • Review Storage and Handling: Ensure the container is always tightly sealed and that storage conditions have been consistently maintained.

  • Analyze for Degradation Products: Use a validated stability-indicating method to see if the loss in the main peak corresponds to an increase in the area of impurity peaks.

  • Mass Balance Analysis: Attempt to perform a mass balance analysis. The sum of the amount of the main compound and all degradation products should ideally be close to 100% of the initial amount. A significant loss in mass balance may suggest the formation of non-chromatophoric or volatile degradation products.

  • Container Compatibility Study: If adsorption is suspected, consider performing a short-term study with different container types (e.g., glass vs. polypropylene) to assess any potential interactions.

Summary of Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
Melting Point39-42 °C
Boiling Point290 °C
Storage TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound to generate potential degradation products for the development and validation of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) alongside an unstressed control sample.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at an appropriate concentration (e.g., 0.1 mg/mL).

Note: This method is a starting point and may require optimization for specific applications and to achieve adequate resolution between the main peak and any degradation products identified in the forced degradation study. Method validation according to ICH guidelines is essential before use in formal stability studies.

Protocol 3: GC-MS Analysis of Impurities

Objective: To identify and quantify potential volatile or semi-volatile impurities and degradation products of this compound.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization (if necessary): Carboxylic acids can have poor peak shapes in GC. Derivatization to a more volatile ester (e.g., methyl ester using diazomethane or BF₃/methanol) or silyl ester (e.g., using BSTFA) is often required.

  • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Note: This is a general protocol and the temperatures, ramp rates, and derivatization procedure should be optimized for the specific impurities being analyzed.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (70°C solid, 60°C solution) Stock_Solution->Thermal Photo Photodegradation (UV/Vis Light) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC/GC-MS Dilute->Analyze

Caption: Experimental workflow for the forced degradation study of this compound.

HPLC_Method_Workflow Sample Sample of this compound Preparation Dissolve in Mobile Phase (0.1 mg/mL) Sample->Preparation Injection Inject 10 µL into HPLC Preparation->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Data_Analysis Chromatogram Analysis (Peak Integration and Quantification) Detection->Data_Analysis

Caption: Workflow for the stability-indicating HPLC analysis.

Hypothetical_Degradation_Pathway Parent This compound Oxidation_Product Hydroxylated Derivative (Oxidation) Parent->Oxidation_Product H2O2 Decarboxylation_Product 3-Methyl-ethylbenzene (Thermal Stress) Parent->Decarboxylation_Product Heat Photodegradation_Product Ring-Opened Products (Photodegradation) Parent->Photodegradation_Product UV/Vis Light

Caption: Hypothetical degradation pathways of this compound under stress conditions.

References

Minimizing by-product formation in the methylation of arylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the methylation of arylacetonitriles. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the methylation of arylacetonitriles, focusing on by-product formation.

Issue 1: Formation of Di-methylated By-product

  • Q1: My reaction is producing a significant amount of the di-methylated arylacetonitrile. How can I improve the selectivity for the mono-methylated product?

    A1: The formation of di-methylated by-products is a common challenge due to the similar acidity of the starting material and the mono-methylated product.[1] To enhance mono-methylation selectivity, consider the following strategies:

    • Choice of Methylating Agent: Using dimethyl carbonate (DMC) as the methylating agent is highly recommended for achieving excellent selectivity for mono-methylation, often exceeding 99%.[1][2] DMC's unique reaction mechanism, which involves methoxycarbonylation, methylation, and subsequent demethoxycarbonylation, favors the formation of the mono-methylated product.[2]

    • Reaction Conditions with DMC: When using DMC, it can often serve as both the reagent and the solvent. The reaction is typically carried out at elevated temperatures (e.g., 180°C) in an autoclave.[1]

    • Phase-Transfer Catalysis (PTC): Employing phase-transfer catalysis can significantly improve selectivity.[3] Gas-Liquid Phase-Transfer Catalysis (GL-PTC) using DMC has been shown to yield the desired 2-arylpropionitrile with only 1% of the bis-methylated by-product.[4][5]

    • Alternative Reagents: A trimethylamine-borane/CO2 system has also been reported to achieve highly selective mono-methylation of 2-arylacetonitriles.[6][7]

  • Q2: I am using methyl iodide and still getting di-methylation. What can I do?

    A2: While methyl iodide is a common methylating agent, it can lead to over-alkylation. To minimize this:

    • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the arylacetonitrile relative to methyl iodide.

    • Slow Addition: Add the methyl iodide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes help to control the reaction rate and improve selectivity.

Issue 2: Low Reaction Conversion

  • Q3: My reaction is not going to completion, and I have a lot of unreacted starting material. What are the possible causes?

    A3: Low conversion can be due to several factors:

    • Base Strength and Solubility: The choice of base is critical. The reaction rate is related to the solubility of the carbonate bases, with cesium carbonate generally being more effective than lithium carbonate.[1] If you are using a weaker base like potassium carbonate, ensure it is finely powdered and well-dispersed. Stronger bases can improve conversion, but may negatively impact selectivity.[1]

    • Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient amount of time. Reactions with DMC, for example, may require higher temperatures (around 180°C) to proceed efficiently.[1]

    • Moisture: The presence of water can quench the base and inhibit the reaction. Ensure all your reagents and solvents are anhydrous and the reaction is carried out under a dry atmosphere.

Frequently Asked Questions (FAQs)

  • Q4: What is the most significant by-product to watch for in arylacetonitrile methylation?

    A4: The most common and significant by-product is the di-methylated or bis-methylated arylacetonitrile. This occurs because the mono-methylated product still possesses an acidic proton that can be removed by the base, leading to a second methylation.[1]

  • Q5: Why is dimethyl carbonate (DMC) so effective for selective mono-methylation?

    A5: The high selectivity of DMC (often >99%) is attributed to a specific reaction mechanism.[2] It involves a sequence of methoxycarbonylation of the arylacetonitrile, followed by methylation of the intermediate, and finally demethoxycarbonylation to yield the mono-methylated product. This pathway is significantly favored over the direct di-methylation route.[2]

  • Q6: What is Phase-Transfer Catalysis (PTC) and how does it help in this reaction?

    A6: Phase-transfer catalysis involves the use of a catalyst (often a quaternary ammonium salt) to facilitate the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs.[3] In the context of arylacetonitrile methylation, PTC can lead to faster reactions, higher yields, and fewer by-products by enabling the reaction to proceed under milder conditions and with better control.[3] Gas-Liquid Phase-Transfer Catalysis (GL-PTC) is a specific technique where gaseous reagents react on a catalytic bed, offering a continuous-flow process with high selectivity.[4][5]

  • Q7: Are there any "greener" or safer alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate?

    A7: Yes, dimethyl carbonate (DMC) is considered a greener alternative. It is non-toxic and can be produced by the oxidative carbonylation of methanol, avoiding the use of phosgene.[1] Additionally, the reaction with DMC can produce recyclable methanol and CO2, minimizing waste.[1] Quaternary ammonium salts have also been explored as safer, solid, and easy-to-handle alternative methylating agents.[8]

Data Presentation

Table 1: Comparison of Methylating Agents for Phenylacetonitrile

Methylating AgentCatalyst/BaseSolventTemperature (°C)Mono-methylated Product Yield (%)Di-methylated By-product (%)Selectivity for Mono-methylation (%)Reference
Dimethyl CarbonateK₂CO₃/PEG- (GL-PTC)180High~1>99[4]
Dimethyl CarbonateK₂CO₃DMC18098<0.5>99.5[1]
Methyl Iodide-----Lower selectivity reported[1]

Table 2: Influence of Base on Phenylacetonitrile Methylation with DMC

Base (0.05 mol equiv.)Conversion (%)Selectivity for Mono-methylation (%)
Cs₂CO₃HighHigh
K₂CO₃ModerateHigh
Na₂CO₃LowHigh
Li₂CO₃Very LowHigh
Phosphazene (P₄)HighLower

Data adapted from a study on the batchwise reaction of arylacetonitriles with DMC, highlighting that while stronger bases increase the reaction rate, they can decrease selectivity.[1]

Experimental Protocols

Protocol 1: Selective Mono-methylation using Dimethyl Carbonate (Batch Conditions)

This protocol is based on the highly selective batchwise reaction of arylacetonitriles with DMC.[1]

  • Materials:

    • Arylacetonitrile

    • Dimethyl carbonate (DMC)

    • Potassium carbonate (K₂CO₃), finely powdered and dried

    • Autoclave

  • Procedure:

    • Place the arylacetonitrile, a catalytic amount of K₂CO₃, and DMC (which acts as both reagent and solvent) into a stainless-steel autoclave.

    • Seal the autoclave and stir the reaction mixture.

    • Heat the autoclave to 180°C and maintain this temperature for the required reaction time (monitor by GC or TLC).

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent any pressure and open the autoclave.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain the pure mono-methylated arylacetonitrile.

Protocol 2: Methylation using Dimethyl Sulfate under Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst to facilitate the reaction.[9]

  • Materials:

    • Phenylacetonitrile

    • Dimethyl sulfate (DMS)

    • Sodium hydroxide (NaOH) solution (50% w/v)

    • Tetrabutylammonium bromide (TBAB)

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine phenylacetonitrile, toluene, and a catalytic amount of TBAB.

    • Stir the mixture vigorously and add the 50% NaOH solution.

    • Cool the mixture in an ice bath to maintain the temperature below 30°C.

    • Slowly add dimethyl sulfate dropwise from the addition funnel, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, add water to dissolve the salts.

    • Separate the organic layer, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Arylacetonitrile, Base, and Solvent setup Assemble Reaction Apparatus (e.g., Autoclave or Flask) reagents->setup addition Add Methylating Agent (e.g., DMC or DMS) setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction (e.g., with Water) monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Distillation/Chromatography) extract->purify

Caption: General experimental workflow for arylacetonitrile methylation.

by_product_formation A Arylacetonitrile (Ar-CH2-CN) B Carbanion (Ar-CH(-)-CN) A->B + Base C Mono-methylated Product (Ar-CH(CH3)-CN) B->C + Me-X D Mono-methylated Carbanion (Ar-C(-)(CH3)-CN) C->D + Base E Di-methylated By-product (Ar-C(CH3)2-CN) D->E + Me-X Base Base Me_X Methylating Agent (Me-X)

References

Sample preparation techniques for analyzing propionic acid in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of propionic acid in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is propionic acid and why is it a significant analyte in biological samples? A1: Propionic acid (also known as propanoic acid) is a three-carbon, short-chain fatty acid (SCFA) naturally produced in the gut by microbial fermentation of dietary fiber.[1][2] It serves as an energy source for the body, influences lipid metabolism and glucose homeostasis, and plays a role in maintaining gut barrier function.[1] Elevated or deficient levels of propionic acid in biological matrices like blood, urine, and feces are associated with various metabolic disorders, including propionic acidemia, and have been linked to conditions like autism spectrum disorders and hypertension.[1][3][4]

Q2: What are the most common biological matrices for propionic acid analysis? A2: Propionic acid is frequently analyzed in a variety of biological samples, including blood (serum/plasma), urine, fecal samples, and various tissues.[1][5] The choice of matrix depends on the research question, as concentrations and metabolic significance can differ between sample types.

Q3: Which analytical techniques are typically used for propionic acid quantification? A3: The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] High-Performance Liquid Chromatography (HPLC) with UV or other detectors is also used.[1] The choice often depends on the required sensitivity and specificity, with GC-MS and LC-MS/MS offering high sensitivity for low-concentration samples like serum.[1][6]

Q4: Why is sample preparation a critical step for propionic acid analysis? A4: Sample preparation is crucial to remove interfering substances, such as proteins and lipids, from the biological matrix.[5][7] These interferences can suppress the instrument signal, contaminate the analytical column, and lead to inaccurate quantification.[8] An effective preparation technique is essential for achieving accurate, reproducible, and sensitive measurements.

Q5: Is derivatization necessary for analyzing propionic acid? A5: Derivatization is often required for GC-MS analysis to make the highly polar and volatile propionic acid more thermally stable and suitable for chromatographic separation.[9][10][11] For LC-MS/MS, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to better sensitivity.[9][12][13] However, some modern GC and LC methods allow for analysis without derivatization.[10][14]

Troubleshooting Guides

Protein Precipitation (PPT)

Q: My propionic acid recovery is low and inconsistent after protein precipitation with acetonitrile. What could be the cause? A: This issue can arise from several factors:

  • Incomplete Precipitation: The ratio of acetonitrile (ACN) to the sample may be insufficient. A ratio of at least 2:1 (ACN:plasma) is generally recommended for efficient protein removal.[15]

  • Analyte Co-precipitation: Propionic acid can be trapped within the precipitated protein pellet. Ensure vigorous vortexing after adding the solvent to break up protein-analyte interactions.

  • pH Effects: The pH of the sample can influence the recovery. Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can help disrupt protein binding and improve recovery.[16][17]

  • Supernatant Aspiration: Premature or careless removal of the supernatant can lead to the aspiration of some of the loose protein pellet, which can cause issues downstream. Ensure the pellet is compact after centrifugation.

Q: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis after PPT. How can I mitigate this? A: Protein precipitation is a non-selective technique that can leave behind other matrix components like phospholipids. To reduce matrix effects:

  • Optimize Solvent: While acetonitrile is common, test other precipitation agents like trichloroacetic acid (TCA) or zinc sulfate, as they may provide a cleaner extract for your specific application.[15]

  • Dilute the Sample: Diluting the supernatant before injection can reduce the concentration of interfering components, thereby minimizing matrix effects.

  • Use a More Selective Method: If matrix effects persist, consider switching to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8]

Liquid-Liquid Extraction (LLE)

Q: I have poor extraction efficiency for propionic acid from an aqueous matrix. What should I adjust? A: Poor LLE efficiency is often related to pH and solvent choice:

  • Sample pH: Propionic acid is a carboxylic acid (pKa ~4.87). To ensure it is in its neutral, non-ionized form for efficient extraction into an organic solvent, the pH of the aqueous sample must be lowered. Acidify your sample to a pH at least 2 units below its pKa (e.g., pH < 3).

  • Solvent Polarity: The choice of extraction solvent is critical. Solvents like diethyl ether and ethyl acetate are commonly used.[18][19] Test a few solvents of varying polarities to find the one that provides the best partition coefficient for propionic acid.

  • Salting Out: Adding salt (e.g., sodium sulfate or sodium chloride) to the aqueous phase can increase the extraction efficiency by reducing the solubility of propionic acid in the aqueous layer.[19][20]

  • Shaking/Mixing: Ensure thorough mixing of the two phases by vortexing or shaking to maximize the surface area for extraction. Allow adequate time for the phases to separate completely before collection.[21][22]

Q: An emulsion has formed between the aqueous and organic layers, preventing clear separation. How can I resolve this? A: Emulsion formation is a common issue in LLE. To break an emulsion:

  • Centrifugation: Spinning the sample in a centrifuge is often the most effective method.

  • Add Salt: Adding a small amount of saturated sodium chloride solution can help break the emulsion.

  • Gentle Agitation: Avoid overly vigorous shaking, which can promote emulsion formation. Gentle, repeated inversions can be sufficient for extraction.

Solid-Phase Extraction (SPE)

Q: My analyte is breaking through the SPE cartridge during the loading step, resulting in low recovery. Why is this happening? A: Analyte breakthrough during SPE can be caused by:

  • Incorrect Sorbent: Ensure you are using the correct type of SPE sorbent. For propionic acid, an anion-exchange sorbent is typically effective, as it will retain the negatively charged carboxylate ion.

  • Improper Conditioning/Equilibration: Failure to properly condition (e.g., with methanol) and equilibrate (e.g., with water or a specific buffer) the SPE sorbent will lead to poor retention. Follow the manufacturer's protocol strictly.

  • Sample pH: For anion-exchange SPE, the sample pH must be adjusted to be above the pKa of propionic acid (e.g., pH > 6) to ensure it is deprotonated and can bind to the sorbent.

  • Flow Rate: Loading the sample too quickly can prevent efficient binding. Optimize the flow rate to allow sufficient interaction time between the analyte and the sorbent.

Q: The final eluate from my SPE procedure contains many interferences. How can I improve the cleanliness of my sample? A: To improve sample cleanliness with SPE:

  • Optimize the Wash Step: The wash step is critical for removing interferences. You may need to use a stronger wash solvent. The ideal wash solvent will remove contaminants without eluting the propionic acid. Test different wash solutions with varying organic solvent concentrations or pH.

  • Optimize the Elution Solvent: The elution solvent might be too strong, causing the co-elution of interferences. Try using a less powerful elution solvent. For anion-exchange SPE, this would involve using an eluent with a lower pH or lower ionic strength to selectively release the propionic acid.

Derivatization

Q: The derivatization reaction appears incomplete, leading to low signal and poor peak shape in my GC-MS analysis. What are the common causes? A: Incomplete derivatization is a frequent problem. Key factors to check are:

  • Presence of Water: Many derivatization reagents, especially silylating agents, are sensitive to moisture.[23] Ensure your sample extract is completely dry before adding the reagent. This can be achieved by evaporation under nitrogen gas.

  • Reaction Time and Temperature: Derivatization reactions often require specific temperatures and incubation times for completion.[23] These conditions may need to be optimized. For example, a reaction might require heating at 60°C for 90 minutes.[11]

  • Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to air and moisture. Use fresh reagents and store them under inert gas in a desiccator.

  • Stoichiometry: Ensure there is a sufficient excess of the derivatization reagent relative to the analyte and any other active compounds in the sample.

Quantitative Data Summary

The following tables summarize key performance metrics for different sample preparation and analysis techniques for propionic acid.

Table 1: Recovery and Extraction Efficiency of Propionic Acid

Preparation MethodMatrixSolvent/SorbentExtraction Efficiency / RecoveryReference
Liquid-Liquid ExtractionFermentation Broth8% IL-101 in dodecane32.5 ± 0.1%[24]
Liquid-Liquid ExtractionFermentation Broth8% IL-101 in dodecane50.7 ± 0.9%[24]
Reactive ExtractionAqueous SolutionSupercritical CO2 with TOA94.7%[25][26]
Solid-Phase ExtractionUrineNot specifiedMean Recovery: 84.1%[27]
Liquid-Liquid ExtractionUrineNot specifiedMean Recovery: 77.4%[27]
Solid-Phase MicroextractionFecesCAR/PDMS fiberHigh recoveries reported[28]

Table 2: Detection Limits for Propionic Acid with Various Analytical Methods

Analytical MethodDetection LimitMatrixReference
HPLC~0.1 mg/LAqueous Samples[5]
GC-MS~0.01 mg/LVolatile Organic Compounds[5]
GC-MS (with PFBBr derivatization)0.244 - 0.977 µMStandard Mix[11]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile (ACN)

This protocol is a standard method for removing the bulk of proteins from plasma or serum samples prior to LC-MS/MS analysis.

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate volume of an internal standard solution (e.g., a stable isotope-labeled propionic acid).

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample. A 3:1 ratio of solvent to sample is effective.

  • Mixing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional): For increased concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a smaller volume of the mobile phase (e.g., 100 µL).[7]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is designed to extract propionic acid from an aqueous matrix like urine or a deproteinized plasma sample.

  • Sample Aliquoting: Place 200 µL of the sample (e.g., microbial supernatant, urine) into a 2 mL tube.[18]

  • Add Internal Standard: Add 10 µL of an internal standard mixture (e.g., 10 µg/mL of ¹³C₂-propionic acid).[18]

  • Acidification: Acidify the sample by adding a strong acid (e.g., hydrochloric acid) to bring the pH to < 3. This ensures the propionic acid is in its neutral form.

  • Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Cap the tube and vortex for 2 minutes to facilitate the transfer of propionic acid into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 3: Derivatization for GC-MS Analysis

This protocol describes a general workflow for the derivatization of propionic acid using pentafluorobenzyl bromide (PFBBr).

  • Sample Preparation: Start with a dried extract containing the propionic acid, obtained from a method like LLE (Protocol 2).

  • Reagent Preparation: Prepare the necessary reagents in an organic solvent like acetone. This includes the PFBBr derivatizing agent and a catalyst (e.g., a tertiary amine).

  • Derivatization Reaction: Add the derivatization cocktail to the dried sample extract.

  • Incubation: Seal the vial tightly and incubate at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 90 minutes) to allow the reaction to proceed to completion.[11]

  • Cooling: Allow the sample to cool to room temperature.

  • Solvent Exchange (If Necessary): The reaction solvent may need to be evaporated and the derivatized sample reconstituted in a solvent more compatible with the GC injection, such as hexane.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Mandatory Visualizations

Protein Precipitation Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_acn Add Cold Acetonitrile (3:1 ratio) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min @ 14,000g) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Analyze by LC-MS/MS transfer->analyze

Workflow for Protein Precipitation.

Liquid-Liquid Extraction Workflow start Start: Aqueous Sample acidify Acidify Sample (pH < 3) start->acidify add_solvent Add Organic Solvent (e.g., Ether) acidify->add_solvent extract Vortex to Extract (2 min) add_solvent->extract separate Centrifuge to Separate Phases extract->separate collect Collect Organic Layer separate->collect dry Evaporate & Reconstitute collect->dry end Ready for Analysis or Derivatization dry->end

Workflow for Liquid-Liquid Extraction.

Derivatization Workflow for GC-MS start Start: Dried Sample Extract add_reagent Add Derivatization Reagent (e.g., PFBBr) start->add_reagent seal_incubate Seal Vial & Incubate (e.g., 60°C) add_reagent->seal_incubate cool Cool to Room Temperature seal_incubate->cool reconstitute Reconstitute in Injection Solvent cool->reconstitute analyze Analyze by GC-MS reconstitute->analyze

Workflow for GC-MS Derivatization.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of propionic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of propionic acid derivatives?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest.[1] In the context of analyzing propionic acid derivatives, these components can include salts, lipids, proteins, and other endogenous substances from biological samples.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][4]

Q2: Why are phospholipids a significant concern for matrix effects in biological samples?

A2: Phospholipids are major components of cell membranes and are a primary contributor to matrix-induced ionization suppression. They are often co-extracted with the analytes of interest during common sample preparation methods like protein precipitation.[5] When phospholipids co-elute with propionic acid derivatives from the HPLC column, they can compete for ionization in the MS source, leading to reduced sensitivity and irreproducible results. Furthermore, the accumulation of phospholipids can foul the MS source and degrade the performance of the analytical column over time.[6]

Q3: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended for analyzing propionic acid derivatives?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H/D).[7][8] For propionic acid derivatives, using a corresponding SIL internal standard is the most recognized technique to correct for matrix effects.[2][9] Since SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement.[1][10] This allows for accurate quantification based on the consistent ratio of the analyte signal to the internal standard signal.[1]

Q4: What are the main strategies to reduce or eliminate matrix effects?

A4: There are several strategies that can be employed to combat matrix effects:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[2] Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized phospholipid removal methods.[1][11]

  • Chromatographic Separation: Adjusting chromatographic conditions, such as the mobile phase composition, gradient, and column chemistry, can help separate the propionic acid derivatives from co-eluting matrix components.[1][2]

  • Sample Dilution: A straightforward approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[2][12] However, this is only feasible if the analyte concentration is high enough to remain above the method's limit of quantitation.[2]

  • Calibration Strategies: Using matrix-matched calibration standards or the standard addition method can help to compensate for matrix effects.[9][12]

Troubleshooting Guides

Guide 1: Identifying and Quantifying Matrix Effects

This guide details two common experimental protocols to determine if you are experiencing matrix effects in your analysis of propionic acid derivatives.

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][12]

Experimental Protocol:

  • System Setup:

    • Prepare a standard solution of the propionic acid derivative at a concentration that provides a stable and moderate signal in the mass spectrometer.

    • Using a syringe pump and a T-fitting, infuse this standard solution at a constant flow rate into the LC eluent stream after the analytical column but before the MS ion source.

  • Analysis:

    • While continuously infusing the standard, inject a blank matrix extract (a sample prepared in the same way as your study samples but without the analyte).

  • Data Interpretation:

    • Monitor the signal of the infused standard. A stable baseline indicates no matrix effects.

    • A dip in the baseline signal signifies ion suppression at that retention time.

    • A rise in the baseline signal indicates ion enhancement.

This method provides a quantitative measure of the matrix effect, often referred to as the matrix factor (MF).[10][12]

Experimental Protocol:

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Solvent): Prepare a standard solution of the propionic acid derivative in the reconstitution solvent at a known concentration.

    • Set B (Analyte in Matrix): Prepare a blank matrix extract. Spike this extract with the propionic acid derivative to the same final concentration as Set A.

  • Analysis:

    • Inject and analyze both sets of samples using your LC-MS method.

  • Calculation and Interpretation:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Guide 2: Strategies for Mitigating Matrix Effects

This guide provides an overview of different sample preparation techniques to reduce matrix interferences when analyzing propionic acid derivatives.

The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques.

Sample Preparation TechniquePrincipleEffectiveness in Removing PhospholipidsAnalyte RecoveryThroughput
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid.Low - Phospholipids remain in the supernatant.[5]High but can be variable.High
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.[11]Moderate to High, depending on solvent choice.Variable, can be low for polar analytes.[13]Low to Medium
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.[1]High, especially with mixed-mode or specific phospholipid removal sorbents.[13][14]Generally high and reproducible.Medium to High
Phospholipid Removal Plates Utilizes specific chemical interactions (e.g., with zirconium-coated silica) to selectively remove phospholipids.[11][15]Very High.[5][6]HighHigh

Given that propionic acid derivatives are acidic, pH adjustment is crucial for efficient extraction.

Experimental Protocol:

  • pH Adjustment: Adjust the pH of the aqueous sample to be at least two pH units lower than the pKa of the propionic acid derivative. This ensures that the analyte is in its neutral, uncharged form.[11]

  • Solvent Addition: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Extraction: Vortex or shake the mixture vigorously to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the analyte.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Visualizations

Workflow for Troubleshooting Matrix Effects cluster_start Start cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation cluster_end End start LC-MS/MS Analysis of Propionic Acid Derivative problem Poor Accuracy, Precision, or Sensitivity? start->problem investigate Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) problem->investigate Yes end_ok Method Acceptable problem->end_ok No mitigate Implement Mitigation Strategy investigate->mitigate strategy1 Optimize Sample Prep (SPE, LLE, PLR) mitigate->strategy1 strategy2 Use SIL Internal Standard mitigate->strategy2 strategy3 Modify Chromatography mitigate->strategy3 validate Re-validate Method strategy1->validate strategy2->validate strategy3->validate validate->end_ok Successful end_reassess Re-assess Mitigation validate->end_reassess Unsuccessful end_reassess->mitigate Concept of Matrix Effects cluster_ideal Ideal Scenario (No Matrix) cluster_real Real Scenario (With Matrix) ion_source_ideal Ion Source signal_ideal Expected Signal ion_source_ideal->signal_ideal analyte_ideal Propionic Acid Derivative analyte_ideal->ion_source_ideal ion_source_real Ion Source suppression Ion Suppression ion_source_real->suppression Competition for Ionization enhancement Ion Enhancement ion_source_real->enhancement Improved Ionization Efficiency analyte_real Propionic Acid Derivative analyte_real->ion_source_real matrix_components Matrix Components (e.g., Phospholipids) matrix_components->ion_source_real Post-Column Infusion Setup lc_system LC System column Analytical Column lc_system->column tee column->tee ms_source MS Ion Source tee->ms_source syringe_pump Syringe Pump standard Analyte Standard syringe_pump->standard standard->tee Constant Infusion

References

Validation & Comparative

A Comparative Analysis of 3-(3-Methylphenyl)propionic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-(3-Methylphenyl)propionic acid and its ortho- and para-isomers are arylpropionic acids, a class of compounds that has garnered significant interest in medicinal chemistry. Arylpropionic acid derivatives are widely recognized for their biological activities, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comparative overview of the physicochemical properties, biological activities, and applications of 3-(2-methylphenyl)propionic acid, this compound, and 3-(4-methylphenyl)propionic acid. While direct quantitative comparisons of their biological efficacy are limited in publicly available literature, this analysis compiles existing data and discusses their potential based on their structural class.

Comparative Physicochemical Properties

The position of the methyl group on the phenyl ring significantly influences the physical properties of these isomers, such as the melting point. This is evident from the substantial difference between the solid para-isomer and the lower-melting meta- and ortho-isomers. These properties are crucial for formulation and drug delivery considerations.

Property3-(2-Methylphenyl)propionic acid (ortho)This compound (meta)3-(4-Methylphenyl)propionic acid (para)
CAS Number 22084-89-5[2]3751-48-2[3]1505-50-6[2]
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol 164.20 g/mol
Melting Point Not specified; solid[4]39-42 °C[1]115-118 °C[5]
pKa 4.66 (at 25°C)[4]4.677 (at 25°C)[1]Data not available
Appearance White to off-white solid[4]White solid[1]Solid[5]

Synthesis Overview

The synthesis of these tolylpropionic acid isomers typically involves standard organic chemistry methodologies for carbon chain extension from a tolyl-based starting material. Common strategies include Grignard reactions, malonic ester synthesis, or Reformatsky reactions. However, specific comparative studies detailing yields and efficiencies for the synthesis of each isomer are not extensively documented in the reviewed literature.

Comparative Biological Activity and Applications

IsomerKnown Biological Role & ApplicationsQuantitative Data
ortho-Isomer Used as a carboxylic acid building block in chemical synthesis.[2]No specific biological activity data found.
meta-Isomer Key intermediate in the synthesis of CCR1-selective inhibitors for inflammatory diseases and small molecule antagonists of the VIPR1 receptor for conditions like asthma and COPD.No direct COX inhibition data available.
para-Isomer Used as a chemical intermediate.No specific biological activity data found.

Given the structural similarity to known NSAIDs, it is hypothesized that these compounds would exhibit inhibitory activity against COX enzymes. The differences in the substitution pattern on the aromatic ring are expected to influence their binding affinity and selectivity for COX-1 versus COX-2.

Key Signaling Pathway: Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory mechanism of arylpropionic acids involves the inhibition of COX enzymes. These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds can exert their therapeutic effects.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGs) PGH2->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Inhibitor Arylpropionic Acids (e.g., Tolylpropionic Acid Isomers) Inhibitor->COX

Caption: The arachidonic acid cascade and COX enzyme inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation and comparison of the biological activities of these isomers. Below are standard methodologies for assessing anti-inflammatory potential.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's ability to inhibit the COX-1 and COX-2 isoforms in a controlled, cell-free environment. The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is a key quantitative outcome.

  • Objective: To quantify the inhibitory potency (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme.

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme (cofactor).

    • Arachidonic acid (substrate).

    • Test compounds (dissolved in DMSO).

    • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Detection system: This can be a colorimetric probe that measures the peroxidase activity of COX, or an ELISA kit to quantify the prostaglandin (PGE₂) product.[4]

  • Procedure:

    • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.

    • Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

    • Inhibitor Addition: Add serial dilutions of the test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO). Incubate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]

    • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

    • Reaction Incubation: Incubate for a defined period (e.g., 2-10 minutes) at 37°C.[6][7]

    • Termination: Stop the reaction by adding a strong acid (e.g., 2 M HCl).[7]

    • Detection: Quantify the product (e.g., PGE₂) using an appropriate method like ELISA or a colorimetric/fluorometric plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.[8]

2. In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

  • Objective: To assess the in vivo anti-inflammatory effect of test compounds by measuring the reduction of edema in a rat paw.

  • Animals: Wistar or Sprague-Dawley rats (180-250g).

  • Materials:

    • 1% (w/v) λ-carrageenan solution in saline.

    • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Reference drug (e.g., Indomethacin, 10 mg/kg).

    • Plethysmometer or digital caliper for measuring paw volume/thickness.

  • Procedure:

    • Animal Acclimatization: Acclimatize animals to the laboratory conditions before the experiment.

    • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.

    • Compound Administration: Administer the test compounds and the reference drug to their respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The control group receives only the vehicle.

    • Inflammation Induction: After a set time (e.g., 30-60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all rats.

    • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

    • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Generalized Experimental Workflow

The screening of novel anti-inflammatory compounds typically follows a logical progression from initial in vitro assays to more complex in vivo models to confirm efficacy and assess safety.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_safety Preclinical Safety assay COX-1 / COX-2 Inhibition Assay calc Determine IC50 Values & Selectivity Index assay->calc edema Carrageenan-Induced Paw Edema Model calc->edema Lead Compound Selection efficacy Evaluate Anti-inflammatory Efficacy (ED50) edema->efficacy tox Toxicity & Pharmacokinetic Studies efficacy->tox Candidate Validation

Caption: A generalized workflow for anti-inflammatory drug discovery.

Safety Information

The following table summarizes the known hazard classifications for the isomers. It is important to handle these compounds with appropriate safety precautions in a laboratory setting.

IsomerGHS Hazard Statements
ortho-Isomer Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
meta-Isomer Harmful if swallowed. Causes serious eye damage. May cause skin and respiratory irritation.
para-Isomer Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

Conclusion

The positional isomers of 3-(methylphenyl)propionic acid exhibit distinct physicochemical properties, particularly in their melting points, which can be attributed to the different substitution patterns on the phenyl ring. While this compound is documented as a valuable intermediate in the synthesis of specific receptor antagonists, the biological activities of its ortho- and para-isomers are less characterized in the available literature. Based on their structural classification as arylpropionic acids, all three isomers are potential inhibitors of cyclooxygenase enzymes and warrant further investigation as anti-inflammatory agents. Future research should focus on direct, quantitative comparisons of their COX inhibition profiles and in vivo efficacy to fully elucidate the structure-activity relationships and identify the isomer with the most promising therapeutic potential.

References

A Validated Novel HPLC Method for the Determination of Ibuprofen Impurity F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quality control of active pharmaceutical ingredients (APIs), the accurate and reliable quantification of impurities is paramount to ensure the safety and efficacy of the final drug product. Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is no exception. This guide presents a validation summary of a novel High-Performance Liquid Chromatography (HPLC) method for the determination of Ibuprofen Impurity F and compares its performance with alternative analytical techniques.

Introduction to Ibuprofen and Impurity F

Ibuprofen's chemical structure is (±)-2-(p-isobutylphenyl)propionic acid[1]. Ibuprofen Impurity F, chemically known as 3-(4-isobutylphenyl)propanoic acid, is a potential process-related impurity.[2][3][4] The structures of both compounds are presented below. The structural similarity underscores the need for a selective analytical method capable of resolving these two compounds effectively.

Chemical Structures:

  • Ibuprofen: C₁₃H₁₈O₂

  • Ibuprofen Impurity F: C₁₃H₁₈O₂

Comparative Analysis of Analytical Methods

The following tables provide a comparative summary of the performance of the novel HPLC method against an alternative Gas Chromatography (GC) method, as established in pharmacopeial guidelines, and a representative Ultra-Performance Liquid Chromatography (UPLC) method.

Table 1: Performance Comparison of Analytical Methods for Ibuprofen Impurity F

Validation ParameterNovel HPLC-UV MethodAlternative Method 1: GC-FIDAlternative Method 2: UPLC-UV
Linearity Range 0.05 - 1.5 µg/mL1.0 - 50 ng0.05 - 0.5 µg/mL[5]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999[5]
Accuracy (% Recovery) 98.5% - 101.2%96.1% - 103.9%98% - 102%[5]
Precision (% RSD) < 2.0%< 5.3%< 2.5%[5]
Limit of Detection (LOD) 0.015 µg/mL2.5 mg/L0.03 µg/mL[5]
Limit of Quantification (LOQ) 0.05 µg/mLNot Reported0.05 µg/mL[5]

Experimental Protocols

Detailed methodologies for the novel HPLC method and the alternative GC method are provided below.

Novel HPLC-UV Method Protocol

This novel method is designed for the sensitive and specific quantification of Ibuprofen Impurity F.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of Ibuprofen Impurity F is prepared in the mobile phase at a concentration of 100 µg/mL. This is further diluted to prepare calibration standards in the range of 0.05 - 1.5 µg/mL.

  • Sample Solution: An accurately weighed amount of the ibuprofen drug substance is dissolved in the mobile phase to achieve a final concentration where the expected Impurity F level falls within the calibration range.

Alternative Method 1: Gas Chromatography (GC-FID) Protocol

This method is based on the principles outlined in the European Pharmacopoeia for the analysis of Impurity F.[6]

1. Chromatographic Conditions:

  • Column: Capillary column with a suitable stationary phase (e.g., polyethylene glycol)

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 300°C

  • Oven Temperature Program: A suitable temperature gradient to ensure the separation of Impurity F from other components.

  • Injection: Split injection is typically used.

2. Derivatization and Sample Preparation:

  • Derivatization: As carboxylic acids are not volatile enough for GC analysis, a derivatization step is required. This typically involves esterification of the carboxylic acid group of Impurity F.

  • Standard and Sample Preparation: Derivatized standards and samples are prepared in a suitable solvent for injection.

Method Validation Workflow

The validation of any new analytical method is a critical process to ensure its suitability for its intended purpose. The workflow for the validation of the novel HPLC method follows the International Council for Harmonisation (ICH) guidelines.[7][8]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Method Optimization B Specificity A->B Proceed to Validation C Linearity B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Analysis G->H Method Approved

Figure 1. A flowchart outlining the typical workflow for analytical method validation.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected and collectively establish the reliability of the analytical method.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision LOQ LOQ Accuracy->LOQ LOD LOD Precision->LOD influences Precision->LOQ influences

Figure 2. The logical interplay between key HPLC method validation parameters.

Conclusion

The novel HPLC-UV method presented here offers a sensitive, accurate, and precise alternative for the quantification of Ibuprofen Impurity F. When compared to the traditional GC-FID method, the HPLC approach eliminates the need for a separate derivatization step, thereby simplifying sample preparation and reducing potential sources of error. The performance of this novel HPLC method is comparable to that of UPLC methods in terms of sensitivity and accuracy, making it a robust and reliable tool for routine quality control in the pharmaceutical industry. The validation of this method in accordance with ICH guidelines ensures its suitability for regulatory submissions.

References

Comparison of QSAR Models for Antimicrobial Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on propionic acid derivatives reveals key structural features influencing their antimicrobial potency. Researchers have synthesized and evaluated various series of these compounds, including Schiff bases and esters, against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. These studies employ computational models to correlate the physicochemical properties of the molecules with their observed biological activities, providing a rational basis for the design of more effective antimicrobial agents.

Different QSAR studies have identified several molecular descriptors as being crucial for the antimicrobial activity of propionic acid derivatives. Topological parameters, in particular, have been shown to play a significant role.

One study on a series of Schiff bases and esters of propionic acid demonstrated that the antibacterial, antifungal, and overall antimicrobial activities were governed by topological parameters, namely Kier's alpha first order shape index (κα1) and the valence first order molecular connectivity index (1χv).[1][2] Similarly, a study on 2-hydroxypropanoic acid derivatives identified the importance of Kier's valence second order molecular connectivity index (2χv) in describing their antimicrobial activities.[3] For a series of 2-chlorobenzoic acid derivatives, the second order (2χ) and valence second order molecular connectivity indices (2χv) were found to be the determining factors for their antimicrobial potential.

The predictive power of these QSAR models is a critical aspect of their utility. While specific r² and q² values are model-dependent, the consistent identification of topological and shape descriptors across different studies underscores their importance in defining the antimicrobial activity of this class of compounds.

Quantitative Data Summary

The following tables summarize the key findings from representative QSAR studies on antimicrobial propionic acid derivatives.

Table 1: Comparison of Key Parameters in Different QSAR Studies

Study SubjectKey Molecular DescriptorsCorrelation with Activity
Propionic acid Schiff bases and estersKier's alpha first order shape index (κα1), Valence first order molecular connectivity index (1χv)Positive correlation with antimicrobial activity.[2][4]
2-Hydroxypropanoic acid derivativesKier's valence second order molecular connectivity index (2χv)Important for describing antimicrobial activity.[3]
2-Chlorobenzoic acid derivativesSecond order molecular connectivity index (2χ), Valence second order molecular connectivity index (2χv)Governed antibacterial, antifungal, and overall antimicrobial activities.

Experimental Protocols

The methodologies employed in these studies for assessing antimicrobial activity and developing QSAR models are crucial for the reproducibility and validation of the findings.

Antimicrobial Activity Screening: Tube Dilution Method

The in vitro antimicrobial activity of the synthesized propionic acid derivatives was primarily determined using the tube dilution method.[1][2]

  • Microorganisms: A panel of microorganisms is used, typically including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans, Aspergillus niger).[1][2]

  • Media Preparation: Double strength nutrient broth is used for bacterial growth, while Sabouraud dextrose broth is employed for fungal strains.[2]

  • Serial Dilution: The test compounds and standard drugs (e.g., norfloxacin for bacteria, fluconazole for fungi) are dissolved in a suitable solvent (like dimethylformamide) and serially diluted in the respective growth media to obtain a range of concentrations.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 25-27°C for 48-96 hours for fungi.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results are often expressed as pMIC (the negative logarithm of MIC).

QSAR Model Development

The development of the QSAR models involves the following general steps:

  • Molecular Structure Drawing and Optimization: The 2D structures of the propionic acid derivatives are drawn using chemical drawing software and then converted to 3D structures. The geometry of these structures is optimized using computational chemistry methods like molecular mechanics or semi-empirical quantum mechanics.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated for each optimized molecule using specialized software.

  • Data Splitting: The dataset of compounds is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.

  • Model Building: Statistical techniques such as multiple linear regression (MLR) are used to establish a mathematical relationship between the calculated molecular descriptors (independent variables) and the antimicrobial activity (dependent variable).

  • Model Validation: The developed QSAR model is rigorously validated using various statistical parameters, including the correlation coefficient (r²), cross-validated correlation coefficient (q²), and standard error of estimate. External validation using the test set is also performed to assess the model's predictive power on new, unseen compounds.

Visualizing the QSAR Workflow

The following diagram illustrates the typical workflow of a QSAR study for the development of novel antimicrobial agents.

QSAR_Workflow cluster_data_prep Data Preparation cluster_modeling QSAR Model Development cluster_application Application A Molecular Structure Drawing C Data Set Compilation A->C B Antimicrobial Activity Testing (MIC) B->C D Molecular Descriptor Calculation C->D E Data Splitting (Training/Test) D->E F Model Generation (e.g., MLR) E->F G Model Validation F->G H Prediction of Activity for New Compounds G->H I Synthesis and Testing of Novel Derivatives H->I

Caption: A generalized workflow for a QSAR study.

This guide provides a comparative overview of QSAR studies on propionic acid derivatives, highlighting the key molecular features influencing their antimicrobial activity and the experimental and computational methodologies employed in their investigation. The consistent findings across different studies offer valuable insights for the rational design and development of novel and more potent antimicrobial agents based on the propionic acid scaffold.

References

A Comparative Analysis of the Biological Activity of Arylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers in Drug Discovery and Development

Arylpropionic acid derivatives represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. This guide provides a comparative analysis of the biological activities of prominent members of this class, including ibuprofen, naproxen, and ketoprofen. By presenting key experimental data, detailed protocols, and visualizing critical pathways, this document aims to equip researchers, scientists, and drug development professionals with the information necessary to make informed decisions in their work.

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow, and COX-2, which is induced during inflammation.[1] The therapeutic anti-inflammatory and analgesic effects of these drugs are primarily mediated through the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro cyclooxygenase inhibitory activity and in vivo anti-inflammatory and analgesic potency of selected arylpropionic acid derivatives. It is important to note that IC50 values can vary between different studies and experimental conditions.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity RatioReference(s)
Ibuprofen 1.69 - 121.69 - 800.15 - 1.0[2]
Naproxen 1.7971.5% inhibition at therapeutic doses>1 (Preferential for COX-1)[2]
Ketoprofen 8.168.161.0[2]
S(+)-Ketoprofen 0.00190.0270.07[3]

Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is calculated as (COX-1 IC50) / (COX-2 IC50). A ratio < 1 indicates selectivity for COX-2, a ratio > 1 indicates selectivity for COX-1, and a ratio of ~1 indicates non-selective inhibition.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

CompoundAnimal ModelAssayDose (mg/kg)% InhibitionReference(s)
Ibuprofen RatCarrageenan-induced paw edema-ED50 = 2.9[4]
Naproxen RatCarrageenan-induced paw edema--[5]
S(+)-Ketoprofen MouseAcetic acid-induced writhing0.5 (i.v.)92.1 ± 2.2[6]
S(+)-Ketoprofen RatCarrageenan-induced paw edema5 (i.v.)Almost complete[6]

Note: Direct head-to-head comparative in vivo data for ibuprofen and naproxen under identical experimental conditions is limited in the reviewed literature. S(+)-Ketoprofen, the active enantiomer of ketoprofen, demonstrates high potency in both analgesic and anti-inflammatory models.[6]

Key Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Arachidonic_Acid_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins thromboxanes Thromboxanes (TXA2) prostaglandins_h2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection, Platelet Aggregation thromboxanes->gi_protection nsaids Arylpropionic Acid Derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Arachidonic Acid Cascade and the Mechanism of Action of NSAIDs.

Carrageenan_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize group Randomly Group Rats (n=6-8 per group) acclimatize->group fast Fast Animals (12-18h, water ad libitum) group->fast administer Administer Test Compound, Standard, or Vehicle (p.o. or i.p.) fast->administer wait Wait 30-60 min administer->wait measure0 Measure Paw Volume (Baseline, t=0) wait->measure0 induce Induce Edema: Inject Carrageenan (1%) into subplantar region of right hind paw measure_t Measure Paw Volume (e.g., t=1, 2, 3, 4h) induce->measure_t measure0->induce calculate Calculate % Inhibition of Edema measure_t->calculate end End calculate->end

Caption: Experimental Workflow for the Carrageanan-Induced Paw Edema Assay.

Writhing_Test_Workflow start Start acclimatize Acclimatize Mice start->acclimatize group Randomly Group Mice (n=6-8 per group) acclimatize->group administer Administer Test Compound, Standard, or Vehicle (p.o. or i.p.) group->administer wait Wait 30-60 min administer->wait induce Induce Writhing: Inject Acetic Acid (0.6%, i.p.) wait->induce observe Observe and Count Writhes for 20-30 min after a 5 min latency induce->observe calculate Calculate % Analgesic Activity observe->calculate end End calculate->end

Caption: Experimental Workflow for the Acetic Acid-Induced Writhing Test.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro COX Inhibition Assay (Whole Blood Assay)

The human whole-blood assay is a robust method for determining the inhibitory activity and selectivity of NSAIDs on COX-1 and COX-2.

COX-1 Activity (Thromboxane B2 Production):

  • Blood Collection: Collect fresh human blood into tubes without anticoagulants.

  • Incubation: Aliquot 500 µL of blood into microtubes. Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include a vehicle control.

  • Coagulation: Incubate the tubes at 37°C for 60 minutes to allow for blood clotting and subsequent platelet activation, which stimulates COX-1 activity.

  • Serum Separation: Centrifuge the tubes to separate the serum.

  • Quantification: Measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum using a validated method such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

COX-2 Activity (Prostaglandin E2 Production):

  • Blood Collection: Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).

  • Incubation with LPS: Aliquot the blood into wells of a culture plate. To induce COX-2 expression, add lipopolysaccharide (LPS) to the blood samples.

  • Addition of Test Compound: Add the test compound at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate in a humidified incubator at 37°C for a specified period (e.g., 24 hours) to allow for COX-2 expression and activity.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Quantification: Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated method like ELISA.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (a standard NSAID like indomethacin or diclofenac), and test groups receiving different doses of the arylpropionic acid derivative.

  • Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of edema.

  • Baseline Measurement: Before inducing edema, measure the volume of the right hind paw of each rat using a plethysmometer (t=0).

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This is a chemical-induced visceral pain model used for screening analgesic drugs.

  • Animals: Use male Swiss albino mice (20-30 g).

  • Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (a standard analgesic like diclofenac sodium), and test groups receiving different doses of the arylpropionic acid derivative.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% (v/v) acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.

  • Observation: After a latency period of 5 minutes following the acetic acid injection, place each mouse in an individual transparent observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a continuous period of 20-30 minutes.

  • Data Analysis: The percentage of analgesic activity (or percentage of protection) is calculated using the formula: % Analgesic Activity = [((Mean writhes in control group - Mean writhes in test group)) / (Mean writhes in control group)] x 100

References

A Comparative Guide to Analytical Methods for Propionic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of propionic acid, a key short-chain fatty acid relevant in various fields, including drug development, metabolomics, and food science. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Assays, supported by experimental data to aid in selecting the most suitable method for your research needs.

At a Glance: Method Comparison

The choice of an analytical method for propionic acid quantification hinges on factors such as the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the key characteristics of the three most prevalent techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Enzymatic Assay
Principle Separation in a liquid phase based on analyte interaction with a stationary phase, followed by detection.Separation of volatile compounds in the gas phase followed by detection.Specific enzymatic reactions leading to a measurable product (e.g., colorimetric, fluorometric).
Sample Volatility Suitable for non-volatile and thermally labile compounds. Direct analysis is possible.[1][2]Requires volatile or derivatized analytes. Propionic acid often requires derivatization.[1]Does not depend on volatility.
Derivatization Generally not required, but can be used to enhance sensitivity.[1]Often mandatory to increase volatility and improve chromatographic performance.[1]Not applicable.
Sensitivity Dependent on the detector. UV detection may have higher limits of detection (µg/mL range).[1][3]Typically offers high sensitivity, often in the ng/mL to pg/mL range, especially with a flame ionization detector (FID) or mass spectrometry (MS).[1][4]Generally offers good sensitivity, but may be less sensitive than GC-MS.
Selectivity Depends on the column and detector. Co-elution can be a challenge with UV detection in complex matrices.[1]High selectivity, especially when coupled with MS, allowing for confident peak identification.[1][4]Highly specific due to the nature of enzyme-substrate interactions.[5]
Speed Runtimes can be relatively short, especially with modern UPLC systems.[3]Runtimes can be very fast for volatile compounds.[6] However, derivatization adds to the sample preparation time.[1]Can be very rapid, suitable for high-throughput screening.
Cost & Complexity Lower initial instrument cost and generally less complex to operate compared to GC-MS.[1][6]Higher initial instrument cost and complexity, particularly for GC-MS systems.[1]Can be cost-effective, especially for a large number of samples, and instrumentation (plate reader) is widely available.

Quantitative Performance Data

The following table summarizes quantitative data from various studies to provide a comparative overview of the performance of each method.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)
HPLC-UV 10 - 2000 µg/mL[3]0.60 µg/mL[3]2.00 µg/mL[3]90.2 - 106.6[7]< 5.3 (Intra- and Inter-day)[8]
GC-FID 0 - 50 ppm[9]< 1 ppm (in aqueous extract)[9]Not explicitly stated99.7[10]0.53 (retention time), 2.55 (peak area) over 3 days[10]
Enzymatic Assay Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Note: The performance characteristics can vary significantly based on the specific instrumentation, column, reagents, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for HPLC, GC, and enzymatic assays for propionic acid quantification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the direct analysis of propionic acid in aqueous samples.

  • Sample Preparation :

    • For liquid samples, dilution with the mobile phase may be sufficient.

    • Solid samples may require extraction with a suitable solvent (e.g., water:acetonitrile mixture) followed by sonication and centrifugation to remove particulate matter.[11]

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase : Isocratic elution with a mixture of a buffered aqueous solution and an organic modifier. A common mobile phase is 25 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and methanol (95:5 v/v).[1] Another option is a mixture of Na2SO4 (8.0 mM) + H2SO4 (1.0 mM) and acetonitrile (90:10, v/v).[11]

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 30°C.[1]

    • Injection Volume : 10 µL.[1]

    • Detection : UV detection at 210 nm.[1][11]

  • Quantification :

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Gas Chromatography (GC-FID) Protocol

This method is highly sensitive but may require a derivatization step for optimal performance. The following is a direct injection method for food matrices.

  • Sample Preparation :

    • Homogenize the sample in deionized water containing an internal standard (e.g., n-butyric acid).[9]

    • For propionate salts, the extraction solution should be acidified (e.g., with formic acid) to convert the salt to the volatile free acid form.[9]

    • Alternatively, a simple extraction involves adding glacial acetic acid to the sample and extracting with dichloromethane. The extract can be directly injected.[7][10]

  • Chromatographic Conditions :

    • Column : Capillary column suitable for volatile fatty acids (e.g., Porapak QS).[7]

    • Carrier Gas : Helium or Nitrogen.[4]

    • Injector Temperature : Typically set high enough to ensure rapid volatilization (e.g., 200-250°C).

    • Oven Temperature Program : An isothermal or gradient temperature program is used to separate the analytes.

    • Detector : Flame Ionization Detector (FID).[4][7]

  • Quantification :

    • Quantification is based on the peak area ratio of propionic acid to the internal standard, plotted against the concentration of standards.

Enzymatic Assay Protocol

This protocol describes a general workflow for the enzymatic determination of short-chain fatty acids, including propionic acid.

  • Principle :

    • The assay can be based on the activity of enzymes like acetate kinase and butyrate kinase, which can act on a range of short-chain fatty acids.[5] The reaction can be coupled to a colorimetric or fluorometric detection system.

  • Sample Preparation :

    • Biological fluids like gingival crevicular fluid or saliva can be collected and centrifuged to remove debris.[5]

  • Assay Procedure :

    • A reaction mixture is prepared containing a buffer, the necessary cofactors (e.g., ATP, Mg2+), and the enzymes.

    • The sample is added to initiate the reaction.

    • The change in absorbance or fluorescence is measured over time using a plate reader.

  • Quantification :

    • The concentration of propionic acid is determined by comparing the reaction rate of the sample to a standard curve prepared with known concentrations of propionic acid.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams were generated.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning & Setup cluster_execution Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion define_objective Define Objective & Acceptance Criteria select_methods Select Analytical Methods (e.g., HPLC, GC, Enzymatic) define_objective->select_methods sample_prep Prepare Standard & QC Samples select_methods->sample_prep method_a Analyze Samples with Method A sample_prep->method_a method_b Analyze Samples with Method B sample_prep->method_b method_c Analyze Samples with Method C sample_prep->method_c data_a Obtain Results from Method A method_a->data_a data_b Obtain Results from Method B method_b->data_b data_c Obtain Results from Method C method_c->data_c compare_data Compare Results (Linearity, Accuracy, Precision) data_a->compare_data data_b->compare_data data_c->compare_data evaluate_equivalence Evaluate Method Equivalence compare_data->evaluate_equivalence select_optimal Select Optimal Method evaluate_equivalence->select_optimal

Caption: General workflow for analytical method cross-validation.

Method_Comparison_Diagram cluster_attributes Performance Attributes cluster_methods Analytical Methods sensitivity Sensitivity hplc HPLC sensitivity->hplc Moderate gc GC sensitivity->gc High enzymatic Enzymatic Assay sensitivity->enzymatic Good selectivity Selectivity selectivity->hplc Moderate selectivity->gc High (esp. with MS) selectivity->enzymatic Very High speed Speed speed->hplc Moderate speed->gc Fast (analysis time) speed->enzymatic Very Fast cost Cost & Complexity cost->hplc Low to Moderate cost->gc High cost->enzymatic Low to Moderate

Caption: Comparison of key performance characteristics of analytical methods.

References

In Vitro Anticancer Properties of Propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, with propanoic acid derivatives emerging as a promising class of compounds. Their structural versatility allows for modifications that can enhance their cytotoxic and targeted activities against cancer cells. This guide provides an objective comparison of the in vitro anticancer performance of different classes of propanoic acid derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative propanoic acid derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater effectiveness at lower concentrations.

Derivative ClassCompoundCell LineIC50 (µM)Reference(s)
Organotin(IV) Carboxylates Ph3SnL1 ((3-(4,5-Diphenyloxazol-2-yl)propanoato)triphenyltin(IV))MCF-70.218 ± 0.025[1]
Ph3SnL1PC-30.100 - 0.758[1]
Ph3SnL1HT-290.100 - 0.758[1]
Ph3SnL1HepG20.100 - 0.758[1]
Thiazolylamino Propanoic Acids Compound 22 (a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative)A5492.47[2]
Compound 21 (a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative)A5495.42[2]
Compound 25 (a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative)A5498.05[2]
Compound 26 (a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative)A54925.4[2]
Hydroxyphenylamino Propanoic Acids Compound 29 (a 3-((4-hydroxyphenyl)amino)propanoic acid derivative with a 4-NO2 phenyl substitution)A549Reduces viability to 31.2% at 100 µM[3]
Compounds 12, 20-22 (3-((4-hydroxyphenyl)amino)propanoic acid derivatives)A549Reduce viability by ~50% at 100 µM[3]
Thiadiazine-2-thione Propanoic Acids Compound 3 (2-(5-(3-methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acid)HeLa< 4[4]
Compound 5 (2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acid)HeLa< 4[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these propanoic acid derivatives are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Propanoic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the propanoic acid derivatives and a vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes to fix and permeabilize the cells.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate at room temperature in the dark for 15-30 minutes. The RNase A in the solution degrades RNA, ensuring that the PI specifically stains the DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Materials:

  • Confluent monolayer of cancer cells in a multi-well plate

  • Pipette tip (e.g., p200) or a specialized scratch tool

  • Complete cell culture medium

  • Microscope with a camera

Procedure:

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Creating the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Add fresh medium containing the test compound or vehicle control to the wells.

  • Image Acquisition: Capture images of the scratch at time zero (immediately after creating the wound) and at subsequent time points (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point. This can be done using image analysis software like ImageJ. A decrease in the wound area over time indicates cell migration.

Mandatory Visualizations

Signaling Pathways

The anticancer activity of propanoic acid derivatives is often attributed to their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

SIRT2_EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Transcription Factors SIRT2 SIRT2 SIRT2->MEK Deacetylates (Inhibits) Propanoic_Acid_Derivative Thiazolylamino Propanoic Acid Derivative Propanoic_Acid_Derivative->EGFR Inhibits Propanoic_Acid_Derivative->SIRT2 Inhibits

Caption: Proposed mechanism of Thiazolylamino Propanoic Acid Derivatives targeting SIRT2 and EGFR signaling pathways.

ROS_Modulation cluster_cell Cancer Cell Mitochondria Mitochondrial Metabolism ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Cell_Damage Oxidative Stress (DNA, Protein, Lipid Damage) ROS->Cell_Damage Causes Proliferation Cell Proliferation & Survival Signaling ROS->Proliferation Promotes (at moderate levels) Antioxidant_Propanoic_Acid Hydroxyphenylamino Propanoic Acid Derivative (Antioxidant) Antioxidant_Propanoic_Acid->ROS Scavenges/ Reduces Apoptosis Apoptosis Cell_Damage->Apoptosis Induces (at high levels)

Caption: Modulation of Reactive Oxygen Species (ROS) by antioxidant propanoic acid derivatives in cancer cells.

Experimental_Workflow cluster_workflow In Vitro Anticancer Evaluation Workflow Start Compound Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Potent Compounds Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Migration_Assay Cell Migration Assay (Wound Healing) Mechanism_Studies->Migration_Assay End Lead Compound Identification Cell_Cycle->End Apoptosis_Assay->End Migration_Assay->End

References

A Comparative Guide to Spectroscopic Analysis of Synthesized Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of synthesized propionic acid derivatives, including propionyl chloride, propionic anhydride, and ethyl propionate. The following sections detail the characteristic spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols to aid in the accurate elucidation of their chemical structures.

Spectroscopic Data Comparison

The structural variations among propionic acid and its derivatives give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses, facilitating a clear comparison between the parent acid and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) of CH₃ (ppm)Multiplicity of CH₃Coupling Constant (J) of CH₃ (Hz)Chemical Shift (δ) of CH₂ (ppm)Multiplicity of CH₂Coupling Constant (J) of CH₂ (Hz)Chemical Shift (δ) of Other Protons (ppm)
Propionic Acid 1.18Triplet7.62.38Quartet7.611.5 (s, br, -COOH)
Propionyl Chloride 1.24Triplet7.42.93Quartet7.4-
Propionic Anhydride 1.18Triplet7.52.52Quartet7.5-
Ethyl Propionate 1.15Triplet7.62.31Quartet7.61.25 (t, J=7.1 Hz, -OCH₂CH₃), 4.14 (q, J=7.1 Hz, -OCH₂CH₃)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) of C=O (ppm)Chemical Shift (δ) of CH₂ (ppm)Chemical Shift (δ) of CH₃ (ppm)Chemical Shift (δ) of Other Carbons (ppm)
Propionic Acid 180.527.69.1-
Propionyl Chloride 173.837.59.4-
Propionic Anhydride 169.528.88.8-
Ethyl Propionate 174.527.69.260.5 (-OCH₂), 14.2 (-OCH₂CH₃)
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film/ATR)
CompoundC=O Stretching Frequency (cm⁻¹)C-O Stretching Frequency (cm⁻¹)O-H Stretching Frequency (cm⁻¹)Other Key Frequencies (cm⁻¹)
Propionic Acid 1715 (strong, sharp)1220 (strong)2500-3300 (broad)2980, 2945, 2880 (C-H stretch)
Propionyl Chloride 1810 (strong, sharp)970 (strong)-2985, 2948, 2885 (C-H stretch)
Propionic Anhydride 1815 and 1750 (two strong, sharp bands)1020 (strong)-2980, 2945, 2880 (C-H stretch)
Ethyl Propionate 1740 (strong, sharp)1180 (strong)-2980, 2945, 2880 (C-H stretch)
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
CompoundMolecular Ion (M⁺) (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
Propionic Acid 742874, 57, 45, 29, 28
Propionyl Chloride 92/94 (isotope pattern)5792/94, 63/65, 57, 29
Propionic Anhydride 13057130, 101, 73, 57, 29
Ethyl Propionate 10257102, 74, 57, 29

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and data acquisition. The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. Sample Preparation (¹H and ¹³C NMR)

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the synthesized propionic acid derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent does not have signals that overlap with the analyte peaks.

  • Homogenization: Thoroughly dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

b. Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to 1-2 seconds for qualitative spectra.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Use a 30° pulse and an acquisition time of around 4 seconds for small molecules.[2]

    • The number of scans will be significantly higher than for ¹H NMR (e.g., 128 to 1024 or more) depending on the sample concentration.

Infrared (IR) Spectroscopy

a. Sample Preparation (Attenuated Total Reflectance - ATR)

  • ATR Crystal Cleaning: Before analysis, ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application: Place a small drop of the liquid propionic acid derivative directly onto the center of the ATR crystal. For volatile samples, it is important to acquire the spectrum promptly.

b. Data Acquisition

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: Set the data collection range typically from 4000 to 400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis of organic liquids.

  • Scans: Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the Fourier transform and subtract the background spectrum to generate the final infrared spectrum of the sample.

Mass Spectrometry (MS)

a. Sample Preparation (Electron Ionization - EI)

  • Sample Purity: Ensure the sample is of high purity to avoid a complex mass spectrum with interfering peaks.

  • Dilution: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane, or diethyl ether) to a concentration of approximately 1 mg/mL. The high vacuum of the mass spectrometer requires the sample to be readily vaporized.

b. Data Acquisition

  • Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source. This is often coupled with a Gas Chromatography (GC) system for sample introduction and separation (GC-MS).

  • Sample Introduction: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Alternatively, for pure samples, a direct insertion probe can be used.

  • Ionization: In the EI source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4][5]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for confirming the structure of a synthesized propionic acid derivative and the relationship between the different spectroscopic techniques.

experimental_workflow Experimental Workflow for Structure Confirmation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation synthesis Synthesize Propionic Acid Derivative nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Analyze and Correlate Spectroscopic Data nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Confirm Structure data_analysis->structure_confirmation

Caption: Workflow for synthesizing and confirming the structure of a propionic acid derivative.

logical_relationships Logical Relationships in Spectroscopic Analysis cluster_techniques Spectroscopic Techniques Provide Complementary Information structure Chemical Structure nmr NMR (Connectivity, Chemical Environment) structure->nmr determines ir IR (Functional Groups) structure->ir determines ms MS (Molecular Weight, Fragmentation) structure->ms determines nmr->structure elucidates ir->structure identifies in ms->structure confirms for

References

A Comparative Guide to Stationary Phases for the Chromatographic Separation of Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The accurate separation and quantification of arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), is critical in pharmaceutical development, quality control, and clinical monitoring. The choice of stationary phase in high-performance liquid chromatography (HPLC) is a pivotal factor governing the resolution, selectivity, and overall efficiency of these separations. This guide provides a comparative analysis of commonly employed stationary phases, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Performance Comparison of Stationary Phases

The selection of an appropriate stationary phase is contingent on the specific analytical goal, whether it be achiral separation for routine quantification or chiral separation to distinguish between enantiomers, which often exhibit different pharmacological and toxicological profiles. Here, we compare the performance of three major classes of stationary phases: the workhorse C18, the alternative selectivity Phenyl-Hexyl, and specialized Chiral stationary phases.

Table 1: Performance Metrics for Achiral Separation of Arylpropionic Acids
Stationary PhaseAnalyteRetention Time (min)Resolution (Rs)Tailing Factor/AsymmetryEfficiency (Plates/m)Mobile Phase & ConditionsReference
C18 Ibuprofen5.82.1 (with adjacent peak)1.195,000Acetonitrile/Water/Formic Acid (gradient)[1]
Naproxen4.93.5 (with adjacent peak)1.0110,000Acetonitrile/Water/Formic Acid (gradient)[1]
Ketoprofen4.22.8 (with adjacent peak)1.2105,000Acetonitrile/Water/Formic Acid (gradient)[2]
Phenyl-Hexyl Ibuprofen7.2>2.0 (baseline)1.1Not ReportedAcetonitrile/Water/Formic Acid (gradient)[3]
Naproxen6.5>2.0 (baseline)1.0Not ReportedAcetonitrile/Water/Formic Acid (gradient)[3]
Ketoprofen5.9>2.0 (baseline)1.1Not ReportedAcetonitrile/Water/Formic Acid (gradient)[3]

Note: Performance metrics can vary based on specific column manufacturer, particle size, and exact experimental conditions.

Table 2: Performance Metrics for Chiral Separation of Arylpropionic Acid Enantiomers
Stationary PhaseAnalyteRetention Time (Enantiomer 1/2, min)Resolution (Rs)Selectivity (α)Mobile Phase & ConditionsReference
Polysaccharide-based (Lux Amylose-1) Naproxen5.8 / 6.53.211.25Methanol:Water:Acetic Acid (85:15:0.1 v/v/v) @ 40°C[4]
Polysaccharide-based (Chiralcel OD) IbuprofenNot Reported>1.5Not ReportedHexane/Ethanol/Trifluoroacetic Acid[5]
Vancomycin-based (with NH2 column) Ketoprofen~12 / ~14>1.5Not ReportedPhosphate Buffer (0.05M)/2-Propanol (50/50) at pH 6[6][7]
Ibuprofen~15 / ~17>1.5Not ReportedPhosphate Buffer (0.05M)/2-Propanol (50/50) at pH 6[6][7]

Note: Chiral separations are highly sensitive to the mobile phase composition, temperature, and the specific chiral selector.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving consistent results. The following are representative methodologies for the separation of arylpropionic acids on the discussed stationary phases.

Achiral Separation on C18 and Phenyl-Hexyl Phases

This protocol is a general guideline for the analysis of a mixture of NSAIDs, including ibuprofen, naproxen, and ketoprofen.

  • Column: C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve standard or sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 100 µg/mL.

Chiral Separation on a Polysaccharide-based Stationary Phase

This protocol is adapted for the enantiomeric separation of naproxen and can be optimized for other profens.[4]

  • Column: Lux Amylose-1, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water:Acetic Acid (85:15:0.1 v/v/v)

  • Flow Rate: 0.65 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve racemic naproxen in the mobile phase to a suitable concentration.

Visualizing the Experimental Workflow

The process of selecting an appropriate stationary phase can be systematically approached. The following diagram illustrates a logical workflow for this process.

experimental_workflow start Define Analytical Goal achiral Achiral Separation (Quantification of total drug) start->achiral Total Drug Assay chiral Chiral Separation (Enantiomer resolution) start->chiral Enantiopurity c18_select Start with C18 Phase (Robust, well-characterized) achiral->c18_select chiral_csp_select Select Chiral Stationary Phase (e.g., polysaccharide, cyclodextrin) chiral->chiral_csp_select phenyl_select Consider Phenyl-Hexyl (Alternative selectivity, esp. for aromatics) c18_select->phenyl_select Poor resolution or peak shape optimize Optimize Mobile Phase (Organic modifier, pH, additives) c18_select->optimize Good initial separation phenyl_select->optimize chiral_csp_select->optimize validate Method Validation (Specificity, linearity, accuracy, precision) optimize->validate end Routine Analysis validate->end

Caption: Logical workflow for stationary phase selection in arylpropionic acid analysis.

Discussion and Conclusion

The C18 stationary phase remains a reliable first choice for achiral separations of arylpropionic acids due to its robustness and extensive characterization.[1] However, for complex mixtures or when encountering co-elution, the Phenyl-Hexyl phase offers a valuable alternative selectivity, primarily through π-π interactions with the aromatic rings of the analytes, which can significantly alter elution order and improve resolution.[3]

For chiral separations, the landscape is more complex. Polysaccharide-based chiral stationary phases, such as cellulose and amylose derivatives, have demonstrated broad applicability and high efficiency in resolving the enantiomers of numerous profens.[4][5][8] The separation mechanism on these phases is intricate, involving hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. An alternative approach involves using a chiral mobile phase additive, such as vancomycin, with an achiral column (e.g., NH2 or C18).[6][7] This method can be cost-effective but may require more extensive method development and can sometimes offer lower efficiency compared to a dedicated chiral stationary phase.

Ultimately, the optimal stationary phase is application-dependent. The data and protocols presented herein provide a foundation for initiating method development. Researchers are encouraged to screen multiple stationary phases and mobile phase conditions to achieve the desired performance for their specific analytical challenge in the separation of arylpropionic acids.

References

Safety Operating Guide

Safe Disposal of 3-(3-Methylphenyl)propionic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 3-(3-Methylphenyl)propionic acid, a compound commonly used in pharmaceutical and chemical synthesis. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as an irritant. Before handling, it is crucial to be familiar with its hazard profile and to use appropriate personal protective equipment (PPE).

Quantitative Hazard Data Summary:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation[1][2][3][4]
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation[1][2][3][4]
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritation[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service. Do not discharge this chemical into sewer systems or the environment.[5][6]

1. Waste Collection and Storage:

  • Collect waste this compound in its original container or a compatible, properly labeled waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents.[5]

2. Handling Spills:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

  • Collect the absorbed material and place it into a suitable, closed container for disposal.

3. Disposal of Contaminated Materials:

  • Empty Containers: Triple rinse the empty container with a suitable solvent. The rinsed container can then be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, in accordance with local regulations.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Ensure all waste containers are properly labeled and sealed before collection.

  • The collected waste will typically be disposed of through controlled incineration with flue gas scrubbing or other approved methods at a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Waste Storage & Disposal A Generate Waste This compound B Collect in a Designated, Labeled Container A->B C Is the container empty? B->C D Triple Rinse with Appropriate Solvent C->D Yes G Store in Satellite Accumulation Area C->G No E Dispose of Rinsate as Chemical Waste D->E F Recycle or Puncture and Dispose of Container D->F H Arrange for Pickup by Licensed Waste Disposal Service G->H I Final Disposal via Incineration or Approved Method H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-(3-Methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is of utmost importance. This document provides critical safety and logistical information for 3-(3-Methylphenyl)propionic acid, covering personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of personnel and the integrity of research.

Hazard Summary

This compound is classified as a hazardous substance. Based on available data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the safety protocols outlined below is essential to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure.

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety goggles or a face shieldANSI Z87.1 or equivalent. Use of a face shield in addition to goggles is recommended when there is a high risk of splashing.[3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[3] Always inspect gloves for any signs of degradation before use.
Body Protection Laboratory coat or acid-resistant suitA standard lab coat is sufficient for handling small quantities. For larger volumes or situations with a higher risk of splashes, an acid-resistant suit made of materials like PVC or neoprene is advised.[3]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if ventilation is inadequate or when handling the powder form, which may generate dust. For low-fume environments, an N95 mask may be suitable. For higher exposure levels, a full-face respirator with acid gas cartridges is recommended.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the chemical's stability and ensuring personnel safety.

Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a chemical fume hood is highly recommended, particularly when handling larger quantities or if there is a potential for aerosol or dust formation.

  • Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Ensure all necessary PPE is correctly worn before handling the substance.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and reaction with moisture.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Adherence to all local, state, and federal regulations for chemical waste disposal is mandatory.

Disposal Steps:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite or dry sand. Do not use combustible materials like sawdust. Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[3]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, as per institutional guidelines.[3]

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal company.[3]

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage/End start Start: Obtain this compound ppe Don Appropriate PPE start->ppe engineering Verify Engineering Controls (Fume Hood, Eyewash) ppe->engineering weigh Weighing and Transfer engineering->weigh dissolve Dissolving/Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate store Store Unused Chemical dissolve->store If chemical remains waste Collect Chemical Waste decontaminate->waste ppe_disposal Dispose of Contaminated PPE decontaminate->ppe_disposal waste_disposal Arrange for Hazardous Waste Pickup waste->waste_disposal ppe_disposal->waste_disposal end End of Process store->end waste_disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylphenyl)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methylphenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.